Z-Ala-Trp-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5/c1-14(24-22(29)30-13-15-7-3-2-4-8-15)20(26)25-19(21(27)28)11-16-12-23-18-10-6-5-9-17(16)18/h2-10,12,14,19,23H,11,13H2,1H3,(H,24,29)(H,25,26)(H,27,28)/t14-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEANOUHCLXZBNG-LIRRHRJNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426312 | |
| Record name | Z-Ala-Trp-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119645-65-7 | |
| Record name | Z-Ala-Trp-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Z-Ala-Trp-OH: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Ala-Trp-OH, chemically known as N-(Benzyloxycarbonyl)-L-alanyl-L-tryptophan, is a protected dipeptide of significant interest in the fields of peptide synthesis, biochemistry, and pharmaceutical development. This guide provides a comprehensive overview of its chemical properties, structure, and applications, offering valuable insights for researchers and drug development professionals. The strategic use of the benzyloxycarbonyl (Z) protecting group on the alanine residue allows for controlled peptide bond formation, making this compound a key building block in the synthesis of more complex peptides. Furthermore, the presence of the tryptophan residue introduces unique biological and chemical properties, opening avenues for its use in the development of novel therapeutics, including enzyme inhibitors.
Physicochemical and Structural Properties
This compound is a white crystalline powder. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-[[(2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |
| Synonyms | Cbthis compound, Z-L-Alanyl-L-tryptophan | [1] |
| CAS Number | 119645-65-7 | [1][2][3] |
| Molecular Formula | C₂₂H₂₃N₃O₅ | [2][3] |
| Molecular Weight | 409.44 g/mol | [2][3] |
| Appearance | White powder | [3] |
| Purity | ≥ 98% (HPLC) | [3] |
| Storage Temperature | 0-8 °C | [3] |
Chemical Structure
The chemical structure of this compound consists of an L-alanine residue and an L-tryptophan residue linked by a peptide bond. The N-terminus of the alanine residue is protected by a benzyloxycarbonyl (Z) group, while the C-terminus of the tryptophan residue is a free carboxylic acid. The Z-group is a classic and widely used protecting group in peptide synthesis due to its stability under various conditions and its susceptibility to removal by catalytic hydrogenation.[4]
Figure 1: Chemical Structure of this compound.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the tryptophan indole ring and the benzyl group of the Z-protecting group. Signals corresponding to the α-protons and side-chain protons of both alanine and tryptophan residues would also be present.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbons of the peptide bond and the carboxylic acid, as well as for the aromatic carbons of the indole and benzyl groups. The aliphatic carbons of the alanine and tryptophan side chains would also be identifiable. For the unprotected dipeptide Ala-Trp, the tryptophan Cγ, Cδ2, and Cε2 carbons resonate at 115.5, 129.6, and 135.3 ppm, respectively.[5]
-
FT-IR: The infrared spectrum would exhibit characteristic absorption bands for the N-H stretching of the amide and indole groups, C=O stretching of the carbamate, amide, and carboxylic acid groups, and aromatic C-H and C=C stretching vibrations.[6]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (409.44 g/mol ). Fragmentation patterns would likely involve cleavage of the peptide bond and loss of the Z-protecting group.
Synthesis of this compound
The synthesis of this compound is typically achieved through a peptide coupling reaction between N-benzyloxycarbonyl-L-alanine (Z-Ala-OH) and the methyl ester of L-tryptophan (H-Trp-OMe), followed by saponification of the resulting dipeptide ester.
Experimental Protocol: Synthesis of this compound
This protocol outlines a general procedure for the synthesis of this compound.
Step 1: Coupling of Z-Ala-OH and H-Trp-OMe
-
Dissolve Z-Ala-OH (1 equivalent) and H-Trp-OMe (1 equivalent) in an appropriate aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with an additive like 1-hydroxybenzotriazole (HOBt) to suppress racemization.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Filter the reaction mixture to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used).
-
Wash the organic layer with dilute acid, base, and brine to remove unreacted starting materials and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Z-Ala-Trp-OMe.
Step 2: Saponification of Z-Ala-Trp-OMe
-
Dissolve the crude Z-Ala-Trp-OMe in a suitable solvent mixture, such as methanol/water or dioxane/water.
-
Add a solution of a base, such as sodium hydroxide or lithium hydroxide (typically 1.1-1.5 equivalents), dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor the hydrolysis of the ester by TLC.
-
Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1N HCl) to protonate the carboxylate.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
The final product can be purified by recrystallization or column chromatography.
Figure 2: Workflow for the Synthesis of this compound.
Stability and Storage
Z-protected dipeptides are generally stable under neutral and mildly acidic conditions.[4] However, they are susceptible to degradation under strongly acidic or basic conditions, which can lead to the cleavage of the Z-group or the peptide bond. The tryptophan residue can also be prone to oxidation, particularly when exposed to light and air. Therefore, this compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere. For long-term storage, temperatures of 0-8 °C are recommended.[3]
Applications in Research and Drug Development
This compound is a valuable building block in the synthesis of bioactive peptides.[3] The presence of the tryptophan residue is of particular interest as it is a precursor to the neurotransmitter serotonin and can play a crucial role in the biological activity of peptides.
Peptide Synthesis
The primary application of this compound is as an intermediate in the synthesis of larger peptides.[3] The Z-group provides robust protection of the N-terminus during coupling reactions and can be selectively removed by hydrogenolysis, which is orthogonal to many other protecting groups used in peptide synthesis.[4]
Enzyme Inhibition
Dipeptides containing tryptophan have been shown to exhibit inhibitory activity against various enzymes. For instance, tryptophan-containing dipeptides have been identified as inhibitors of dipeptidyl peptidase IV (DPP-IV), a key enzyme in glucose metabolism.[7] While specific inhibitory data for this compound is not widely published, its structural similarity to known DPP-IV inhibitors suggests it could be a valuable lead compound or intermediate in the design of novel enzyme inhibitors. Other dipeptides have also been investigated as inhibitors for dipeptidyl peptidase I (Cathepsin C).[8]
Conclusion
This compound is a key protected dipeptide with significant potential in chemical and pharmaceutical research. Its well-defined structure and the versatility of the Z-protecting group make it an important tool for the synthesis of complex bioactive peptides. Further investigation into its specific biological activities, particularly as an enzyme inhibitor, could lead to the development of new therapeutic agents. This guide provides a foundational understanding of the chemical properties, structure, and applications of this compound to support ongoing research and development efforts.
References
- 1. This compound | 119645-65-7 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 6. IR-LD spectroscopic characterization of L-Tryptophan containing dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.ul.ie [pure.ul.ie]
- 8. Design and evaluation of inhibitors for dipeptidyl peptidase I (Cathepsin C) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Z-Ala-Trp-OH: Protocol, Mechanism, and Field-Proven Insights
This guide provides a comprehensive overview of the chemical synthesis of the dipeptide Z-Ala-Trp-OH, N-benzyloxycarbonyl-L-alanyl-L-tryptophan. Designed for researchers, scientists, and professionals in drug development, this document delves into the strategic considerations, a detailed experimental protocol, and the underlying reaction mechanisms. Our focus is on building a robust, self-validating synthetic procedure grounded in established chemical principles.
Strategic Considerations in this compound Synthesis
The synthesis of a dipeptide such as this compound requires a strategic approach to ensure high yield, chemical purity, and stereochemical integrity. The chosen methodology is a solution-phase synthesis, which is particularly well-suited for the gram-scale preparation of short peptides, offering advantages in purification and characterization of intermediates.
Protecting Group Strategy
A cornerstone of peptide synthesis is the use of protecting groups to prevent unwanted side reactions.[1]
-
N-terminal Protection: The N-terminus of alanine is protected with the benzyloxycarbonyl (Z or Cbz) group. The Z group is stable under the coupling conditions and can be removed by catalytic hydrogenation, a method that is orthogonal to the deprotection of many other protecting groups.
-
C-terminal Protection: The C-terminus of tryptophan is temporarily protected as a methyl ester (-OMe). This prevents the carboxyl group from reacting during the coupling step and activates it for the subsequent deprotection.
-
Side-Chain Protection: The indole side chain of tryptophan is susceptible to oxidation and electrophilic substitution under acidic conditions. While for a simple dipeptide synthesis under controlled conditions it can sometimes be left unprotected, for more complex syntheses or to ensure the highest purity, a Boc protecting group on the indole nitrogen is recommended.[2] For this protocol, we will proceed without side-chain protection on the tryptophan, which is feasible for this specific target molecule under carefully controlled conditions.
The Coupling Reaction: Forming the Peptide Bond
The formation of the amide bond between Z-L-alanine and the methyl ester of L-tryptophan is the critical step. The carboxyl group of Z-Ala-OH must be activated to facilitate nucleophilic attack by the amino group of Trp-OMe. The dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) system is a classic and highly effective choice for this transformation in solution-phase synthesis.[3]
-
DCC (Dicyclohexylcarbodiimide): Acts as a dehydrating agent, activating the carboxylic acid.
-
HOBt (1-Hydroxybenzotriazole): Serves two crucial functions: it acts as a catalyst and minimizes the risk of racemization of the activated amino acid by forming an active ester intermediate.[3]
Detailed Synthesis Protocol for this compound
This protocol is presented in two key stages: the coupling of the protected amino acids and the subsequent deprotection of the C-terminal methyl ester.
Stage 1: Coupling of Z-L-Alanine and L-Tryptophan Methyl Ester
Objective: To synthesize Z-L-alanyl-L-tryptophan methyl ester (Z-Ala-Trp-OMe).
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| Z-L-Alanine (Z-Ala-OH) | 223.23 | 2.23 g | 10.0 | 1.0 |
| L-Tryptophan methyl ester hydrochloride (H-Trp-OMe·HCl) | 254.71 | 2.55 g | 10.0 | 1.0 |
| 1-Hydroxybenzotriazole (HOBt) | 135.13 | 1.50 g | 11.0 | 1.1 |
| Dicyclohexylcarbodiimide (DCC) | 206.33 | 2.27 g | 11.0 | 1.1 |
| Triethylamine (TEA) | 101.19 | 1.40 mL | 10.0 | 1.0 |
| Dichloromethane (DCM) | - | 100 mL | - | - |
| Ethyl acetate (EtOAc) | - | 200 mL | - | - |
| 1 M Hydrochloric acid (HCl) | - | 50 mL | - | - |
| Saturated sodium bicarbonate (NaHCO₃) solution | - | 50 mL | - | - |
| Brine (saturated NaCl solution) | - | 50 mL | - | - |
| Anhydrous magnesium sulfate (MgSO₄) | - | - | - | - |
Experimental Procedure:
-
Preparation of the Amine Component: In a 250 mL round-bottom flask, dissolve L-Tryptophan methyl ester hydrochloride (2.55 g, 10.0 mmol) in dichloromethane (50 mL). Cool the solution to 0 °C in an ice bath. Add triethylamine (1.40 mL, 10.0 mmol) dropwise with stirring to neutralize the hydrochloride salt and liberate the free amine. Stir for 15 minutes at 0 °C.
-
Activation of the Carboxylic Acid: In a separate 100 mL beaker, dissolve Z-L-Alanine (2.23 g, 10.0 mmol) and HOBt (1.50 g, 11.0 mmol) in dichloromethane (50 mL). Cool this solution to 0 °C.
-
Coupling Reaction: Add the Z-Ala-OH/HOBt solution to the flask containing the Trp-OMe free base. To this combined solution, add a solution of DCC (2.27 g, 11.0 mmol) in a minimal amount of DCM dropwise over 10 minutes, keeping the temperature at 0 °C.
-
Reaction Progression: A white precipitate of dicyclohexylurea (DCU) will form. Allow the reaction mixture to stir at 0 °C for 2 hours and then warm to room temperature and stir for an additional 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.
-
Combine the filtrate and washings in a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Z-Ala-Trp-OMe as an oil or solid.
-
Stage 2: Saponification of Z-Ala-Trp-OMe
Objective: To deprotect the C-terminal methyl ester to yield the final product, this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| Crude Z-Ala-Trp-OMe | 423.47 | (from Stage 1) | ~10.0 | 1.0 |
| Methanol (MeOH) | - | 50 mL | - | - |
| 1 M Sodium hydroxide (NaOH) | - | 12 mL | 12.0 | 1.2 |
| 1 M Hydrochloric acid (HCl) | - | As needed | - | - |
| Ethyl acetate (EtOAc) | - | 100 mL | - | - |
| Water (H₂O) | - | 100 mL | - | - |
Experimental Procedure:
-
Saponification: Dissolve the crude Z-Ala-Trp-OMe in methanol (50 mL) in a 250 mL round-bottom flask. Cool the solution to 0 °C. Add 1 M NaOH (12 mL, 12.0 mmol) dropwise.
-
Reaction Monitoring: Allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed. Saponification of peptide esters can be accompanied by side reactions if conditions are too harsh or reaction times are prolonged.[4]
-
Work-up and Purification:
-
Remove the methanol under reduced pressure.
-
Add water (50 mL) to the residue and wash with ethyl acetate (2 x 25 mL) to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate of this compound should form.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by flash chromatography.
-
Reaction Mechanisms
A deep understanding of the reaction mechanisms is crucial for troubleshooting and optimizing the synthesis.
Mechanism of DCC/HOBt Coupling
The DCC/HOBt mediated coupling proceeds through a multi-step mechanism designed to activate the carboxylic acid while minimizing racemization.
Caption: Mechanism of DCC/HOBt mediated peptide bond formation.
-
Activation: The carboxylic acid of Z-Ala-OH attacks the DCC molecule to form a highly reactive O-acylisourea intermediate.
-
Formation of Active Ester: This intermediate is prone to racemization. HOBt rapidly intercepts the O-acylisourea to form an HOBt active ester. This ester is more stable and less susceptible to racemization.
-
Nucleophilic Attack: The amino group of Trp-OMe then attacks the carbonyl carbon of the HOBt active ester, forming the desired peptide bond and regenerating HOBt.
-
Byproduct Formation: The protonated DCC forms the insoluble dicyclohexylurea (DCU), which precipitates out of the reaction mixture, driving the reaction forward.
Mechanism of Saponification
Saponification is the base-catalyzed hydrolysis of an ester.
Caption: Mechanism of ester saponification.
-
Nucleophilic Attack: A hydroxide ion (from NaOH) attacks the electrophilic carbonyl carbon of the methyl ester, forming a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate collapses, eliminating the methoxide ion (⁻OCH₃), which is a good leaving group, to form the carboxylate anion.
-
Protonation: The methoxide ion deprotonates the newly formed carboxylic acid in an acid-base reaction. In the work-up step, the carboxylate is protonated by the addition of a strong acid (HCl) to yield the final product, this compound.
Product Characterization and Validation
To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.
| Property | Expected Value |
| Molecular Formula | C₂₂H₂₃N₃O₅[5][6] |
| Molecular Weight | 409.44 g/mol [5][6] |
| Appearance | White powder[5] |
| Storage Temperature | -15°C[5] |
| ¹H NMR | Characteristic peaks for the Z-group (aromatic protons ~7.3 ppm, CH₂ ~5.1 ppm), alanine (CH₃ ~1.3 ppm, α-H ~4.2 ppm), tryptophan (indole and backbone protons), and a carboxylic acid proton (>10 ppm). The indole NH proton of tryptophan typically appears downfield, around 10.1 ppm.[7] |
Conclusion
This guide provides a robust and well-rationalized protocol for the solution-phase synthesis of this compound. By understanding the underlying principles of protecting group strategy, coupling chemistry, and reaction mechanisms, researchers can confidently execute this synthesis and adapt it for related dipeptides. The emphasis on a thorough work-up and purification, combined with rigorous characterization, ensures the acquisition of a high-purity final product suitable for a range of applications in research and development.
References
- 1. Overview of Custom Peptide Synthesis [peptide2.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. This compound | 119645-65-7 [amp.chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. Identification of L-Tryptophan by down-field 1H MRS: A precursor for brain NAD+ and Serotonin syntheses - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility of Z-Ala-Trp-OH
Abstract: This technical guide provides a comprehensive analysis of the solubility of N-α-Cbz-L-alanyl-L-tryptophan (Z-Ala-Trp-OH), a protected dipeptide commonly used in synthetic and medicinal chemistry. For researchers, scientists, and drug development professionals, understanding and controlling the solubility of such intermediates is paramount for success in synthesis, purification, and formulation. This document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical properties of this compound that govern its behavior in various solvent systems. We present a systematic framework for predicting solubility, selecting appropriate solvents, and executing a robust experimental protocol for quantitative determination. This guide is designed to empower the bench scientist with the causal understanding required to overcome solubility challenges and optimize their experimental workflows.
Physicochemical Profile of this compound: A Structural Approach to Solubility Prediction
The solubility of a peptide is not a random attribute but a direct consequence of its molecular structure. To effectively solubilize this compound, one must first appreciate the interplay of its constituent parts: the N-terminal protecting group, the amino acid side chains, and the ionizable C-terminus.
-
N-terminal Benzyloxycarbonyl (Z) Group: This group is large, aromatic, and predominantly nonpolar. Its primary role is to impart significant hydrophobic character to the molecule, which inherently decreases solubility in aqueous systems.
-
Alanine (Ala) Residue: Alanine possesses a small methyl side chain, contributing further to the molecule's nonpolar nature.
-
Tryptophan (Trp) Residue: The bulky indole side chain of Tryptophan is highly hydrophobic and capable of π-π stacking interactions, which can favor aggregation and reduce solubility, especially at high concentrations.[1]
-
C-terminal Carboxylic Acid (-OH): This is the key to unlocking aqueous solubility. The free carboxyl group is an ionizable proton donor. At pH values significantly above its acid dissociation constant (pKa), it exists predominantly in its deprotonated, anionic carboxylate form (-O⁻). This charge introduces a high degree of polarity, facilitating interaction with polar solvents like water.
Overall Charge Calculation (at Neutral pH): A common method to predict peptide solubility is to calculate its net charge at a given pH.[2][3]
-
N-terminal amine: Blocked by the Z-group (Charge = 0)
-
Basic residues (Lys, Arg, His): 0
-
Acidic residues (Asp, Glu): 0
-
C-terminal carboxyl group (-COOH): -1 (assuming pH > pKa)
At a neutral pH of 7, the peptide is expected to carry a net charge of -1, classifying it as an acidic peptide . This theoretical assessment is the cornerstone of our solvent selection strategy. However, the powerful hydrophobic character of the Z-group and Trp side chain counteracts the polarity of the single carboxylate, suggesting that this compound is a hydrophobic, acidic peptide . Such molecules often exhibit poor solubility in neutral water but can be solubilized by manipulating pH or employing organic solvents.
Multi-Solvent Solubility Profile: A Guided Approach
Given the lack of specific published quantitative data for this compound, a systematic screening approach is required. The following table outlines recommended solvents for testing, categorized by their polarity and likely utility. Researchers should use this as a worksheet to record their own experimental findings.
| Solvent Category | Solvent | Predicted Utility & Rationale | Experimental Observations (mg/mL) | Notes |
| Aqueous (Polar Protic) | Deionized Water | Low solubility expected due to hydrophobic character. | Initial baseline test. | |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Low solubility expected, similar to water. | Relevant for biological assays. | ||
| 0.1 M Ammonium Bicarbonate (pH ~7.8) | Moderate to Good solubility expected. The slightly basic pH will ensure the carboxyl group is deprotonated, forming a soluble ammonium salt. | Volatile; easily removed by lyophilization. | ||
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Excellent solubility expected. A powerful solvent for many organic compounds, ideal for high-concentration stock solutions.[4] | Use minimal amounts for biological assays due to potential cytotoxicity. | |
| Dimethyl Formamide (DMF) | Excellent solubility expected. Similar to DMSO, often used in peptide synthesis.[5] | |||
| Alcohols (Polar Protic) | Methanol (MeOH) | Moderate solubility expected. | ||
| Ethanol (EtOH) | Moderate solubility expected. Solubility of amino acids in ethanol-water mixtures can be complex.[6][7] | |||
| Other Organic | Acetonitrile (ACN) | Low to moderate solubility expected. Often used in reverse-phase HPLC. |
Experimental Protocol: Quantitative Determination of Thermodynamic Solubility
This protocol describes a standardized method for determining the equilibrium (thermodynamic) solubility of this compound. The methodology is designed to be self-validating by ensuring that equilibrium is reached and that only the dissolved solute is measured.
Materials:
-
This compound (lyophilized powder)
-
Selected solvents (from Table in Section 2.0)
-
Microcentrifuge tubes (1.5 or 2.0 mL)
-
Vortex mixer
-
Thermostatic shaker/incubator (e.g., set to 25 °C)
-
Tabletop centrifuge
-
Calibrated analytical balance
-
Calibrated pipettes
-
HPLC system with a suitable detector (e.g., UV at 280 nm for Tryptophan) or a spectrophotometer.
Step-by-Step Methodology:
-
Preparation: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent moisture condensation.
-
Addition of Analyte: Weigh out an excess amount of this compound powder into a microcentrifuge tube. The goal is to have undissolved solid remaining at the end, ensuring saturation. For example, start with 5-10 mg.
-
Addition of Solvent: Add a precise volume of the chosen solvent to the tube (e.g., 500 µL).
-
Equilibration:
-
Securely cap the tube.
-
Vortex vigorously for 1-2 minutes to break up any clumps.[3]
-
Place the tube in a thermostatic shaker set at a constant temperature (e.g., 25 °C) for 24 hours. This extended incubation is critical to ensure the system reaches thermodynamic equilibrium. Causality Note: Shorter incubation times may only yield kinetic solubility, which can be misleadingly high and is less stable.
-
-
Phase Separation:
-
After incubation, visually inspect the tube to confirm the presence of undissolved solid. If all solid has dissolved, the solution is not saturated; repeat from Step 2 with more peptide.
-
Centrifuge the slurry at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet all undissolved solid.[3]
-
-
Sample Collection:
-
Carefully pipette a known volume of the clear supernatant (e.g., 100 µL) without disturbing the pellet.
-
Transfer the supernatant to a new, clean tube.
-
-
Quantification:
-
Dilute the supernatant sample with a suitable mobile phase or solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound in the diluted sample using a pre-calibrated HPLC or spectrophotometric method.
-
Back-calculate the original concentration in the saturated supernatant. This value is the thermodynamic solubility. Express the final result in mg/mL or mmol/L.
-
Mandatory Visualization: Workflow & Key Factors
Below are graphical representations of the experimental workflow and the key molecular factors influencing the solubility of this compound.
Caption: Experimental workflow for determining thermodynamic solubility.
Caption: Key physicochemical factors governing this compound solubility.
The Critical Role of pH
As predicted by its structure, the aqueous solubility of this compound is critically dependent on pH.[8] The molecule has an isoelectric point (pI) where its net charge is zero, leading to minimal solubility.[9][10] Since the only major ionizable group is the C-terminal carboxyl (typical pKa ~2-3), the pI will be low.
-
At Low pH (e.g., pH < 2): The carboxyl group will be fully protonated (-COOH). The molecule will be neutral and highly hydrophobic, resulting in very poor aqueous solubility.
-
At Neutral pH (e.g., pH 7.0): The carboxyl group will be deprotonated (-COO⁻), giving the molecule a net negative charge. However, the hydrophobic forces of the Z and Trp groups may still dominate, leading to limited solubility.
-
At High pH (e.g., pH > 8.0): The molecule will remain in its anionic state. The strong electrostatic interactions between the carboxylate and water can more effectively overcome the hydrophobic forces, leading to a significant increase in solubility.
Practical Recommendation: For aqueous solutions, start by attempting to dissolve the peptide in a slightly basic buffer, such as 0.1 M ammonium bicarbonate.[11] This approach directly leverages the pH-dependent charge of the C-terminus to achieve solubilization in a biocompatible and easily removable buffer system.
Conclusion & Best Practices
Key Recommendations for the Researcher:
-
Prioritize pH for Aqueous Solutions: For any application requiring an aqueous environment, utilize a slightly basic buffer (pH 7.5-8.5) as the initial solvent of choice.
-
Use Polar Aprotic Solvents for Stock Solutions: For creating high-concentration stock solutions, DMSO or DMF are the most reliable options.[4] Always test a small aliquot first.
-
Employ Sonication and Gentle Warming: If initial dissolution is slow, brief sonication or gentle warming (e.g., to 30-40 °C) can help overcome the activation energy barrier for dissolution.[3] However, be mindful of potential degradation with prolonged heating.
-
Perform a Solubility Test: Before committing the bulk of your valuable material, always perform a small-scale solubility test as outlined in this guide.[2] This simple step can prevent significant loss of material and time.
By understanding the "why" behind the solubility behavior of this compound, researchers can make intelligent, evidence-based decisions, ensuring the success of their experiments from the very first step of weighing out the powder.
References
- 1. Amino acid - Wikipedia [en.wikipedia.org]
- 2. biobasic.com [biobasic.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. genscript.com [genscript.com]
- 5. An effective organic solvent system for the dissolution of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.wur.nl [research.wur.nl]
- 7. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Different pH Levels on the Structural and Functional Properties of Proteins of Phaeodactylum tricornutum [mdpi.com]
- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 10. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 11. Solubility Guidelines for Peptides [sigmaaldrich.com]
Z-Ala-Trp-OH as a Strategic Building Block in Peptide Synthesis: An In-depth Technical Guide
Abstract
The strategic incorporation of dipeptide and oligopeptide building blocks represents a significant methodological advancement in solid-phase peptide synthesis (SPPS), aimed at overcoming challenges associated with stepwise amino acid addition, such as aggregation and difficult coupling reactions. This technical guide provides an in-depth exploration of N-α-Carbobenzyloxy-L-alanyl-L-tryptophan (Z-Ala-Trp-OH), a key dipeptide synthon. We will dissect the foundational principles of the Carbobenzyloxy (Z) protecting group, analyze the unique chemical considerations of the tryptophan residue, and present the strategic advantages of employing this compound as a pre-formed block. This guide offers field-proven insights, detailed experimental protocols for its application in SPPS, and troubleshooting strategies, providing researchers, scientists, and drug development professionals with a comprehensive resource for leveraging this valuable tool in the synthesis of complex peptides.
Introduction: The Rationale for Dipeptide Blocks in SPPS
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise assembly of amino acids on an insoluble resin support.[1] While highly effective, the iterative nature of SPPS—involving repeated cycles of deprotection and coupling—can lead to cumulative yield losses and the formation of deletion sequences. This is particularly challenging for sequences prone to aggregation, such as those rich in hydrophobic residues.[1]
The use of pre-formed, N-α-protected dipeptide blocks like this compound offers a compelling strategic alternative. By incorporating two amino acid residues in a single coupling step, this approach provides several distinct advantages:
-
Enhanced Synthesis Efficiency: The total number of deprotection and coupling cycles is reduced, which can significantly improve the overall yield and purity of the final peptide.[1]
-
Mitigation of Aggregation: Introducing a dipeptide can disrupt the formation of deleterious secondary structures on the resin support that impede reaction kinetics.[1]
-
Time and Resource Savings: Fewer synthesis cycles translate directly to a faster overall synthesis time and reduced consumption of solvents and reagents.[1]
-
Suppression of Racemization: The urethane-based Z-group provides robust protection against racemization at the α-carbon during the activation step required for coupling.[2]
Core Components: A Closer Look at this compound
The utility of this compound is derived from the specific properties of its constituent parts: the N-terminal Z-protecting group and the C-terminal tryptophan residue.
The Carbobenzyloxy (Z) Protecting Group
Introduced by Bergmann and Zervas, the Carbobenzyloxy (Z or Cbz) group is a foundational N-α-protecting group in peptide chemistry.[3] Its primary function is to temporarily block the nucleophilic α-amino group, thereby preventing self-polymerization and directing the peptide bond formation to the desired termini.[3]
Key Characteristics of the Z-Group:
-
Stability: The Z-group is stable to the mildly basic conditions used for Fmoc-group removal and the moderately acidic conditions used for Boc-group removal, making it a valuable orthogonal protecting group in complex synthetic schemes.[4]
-
Racemization Resistance: As a urethane-type protecting group, it effectively suppresses the formation of oxazolone intermediates during carboxyl group activation, thus preserving the stereochemical integrity of the amino acid.[2]
-
Crystallinity: Z-protected amino acids and dipeptides are often highly crystalline solids, which facilitates their purification and handling.[4]
-
Cleavage Conditions: The Z-group is classically removed under reductive conditions, most commonly via catalytic hydrogenation (e.g., H₂/Pd-C) or by treatment with strong acids like HBr in acetic acid.[5]
Diagram 1: The Chemical Structure of this compound
Caption: Structure of this compound.
The Tryptophan Residue: Synthetic Challenges
Tryptophan (Trp) is an essential amino acid characterized by its bulky, hydrophobic indole side chain. While crucial for the structure and function of many peptides, this indole ring is susceptible to several side reactions during SPPS, particularly during the final acidic cleavage step.
Common Side Reactions Involving Tryptophan:
-
Oxidation: The electron-rich indole ring can be easily oxidized.
-
Alkylation: During acidic cleavage, cationic species generated from other protecting groups (e.g., tert-butyl cations from Boc or Pbf groups) or the resin linker can alkylate the indole nucleus.[6][7]
-
Dimerization: Reactive intermediates can lead to the formation of Trp-Trp dimers.
To mitigate these issues, the indole nitrogen is sometimes protected, for example with a Boc group (Nin-Boc).[7] However, for many syntheses, employing scavengers like triisopropylsilane (TIS) or ethanedithiol (EDT) in the cleavage cocktail is sufficient to suppress these side reactions. The use of a Z-protected dipeptide block does not eliminate these downstream challenges but confines them to the final cleavage step rather than multiple cycles.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is as a building block in a hybrid or fragment-based SPPS strategy. It is particularly useful when the subsequent N-terminal extension will be performed using Fmoc-chemistry, as the Z-group's orthogonal cleavage requirements prevent its premature removal.
Workflow Overview
The general workflow involves coupling the this compound dipeptide to a deprotected amino group on the solid support. This can be the first amino acid attached to the resin or the N-terminus of a growing peptide chain. Following this coupling, the synthesis can continue with standard SPPS cycles (e.g., Fmoc deprotection and coupling) to elongate the peptide chain from the N-terminus of the newly added Alanine residue, after the Z-group is removed.
Diagram 2: SPPS Workflow Using this compound Block
Caption: General workflow for incorporating this compound into SPPS.
Experimental Protocol: Coupling this compound to a Resin
This protocol details the manual coupling of this compound to an amino-functionalized solid support (e.g., Rink Amide resin with a previously coupled and deprotected amino acid) using HBTU as the coupling reagent.
Materials:
-
Resin-bound peptide with a free N-terminal amine (1.0 eq, e.g., 0.1 mmol scale)
-
This compound (2.0 eq, 0.2 mmol, 81.9 mg)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.0 eq, 0.2 mmol, 75.8 mg)[8]
-
DIPEA (N,N-Diisopropylethylamine) (4.0 eq, 0.4 mmol, 70 µL)[8]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Peptide synthesis vessel
Step-by-Step Methodology:
-
Resin Swelling: Swell the resin in anhydrous DMF (approx. 5 mL per gram of resin) for 30 minutes in the synthesis vessel. Drain the solvent.
-
Activation Solution Preparation: In a separate vial, dissolve this compound (2.0 eq) and HBTU (2.0 eq) in anhydrous DMF (2-3 mL). The solution may be a slurry, which is acceptable.[9]
-
Coupling Reaction: Add the activation solution to the swelled resin. Immediately add DIPEA (4.0 eq) to the vessel.[8]
-
Agitation: Secure the vessel on a shaker or wrist-action shaker and agitate at room temperature for 1-2 hours. Longer coupling times may be necessary depending on the steric hindrance of the resin-bound peptide.[10]
-
Monitoring: Perform a qualitative ninhydrin (Kaiser) test on a small sample of resin beads. A negative result (beads remain colorless or yellow) indicates complete coupling. If the test is positive (beads turn blue/purple), extend the coupling time for another hour or consider a second coupling.
-
Washing: Once the coupling is complete, drain the reaction solution. Wash the resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is:
-
DMF (3x)
-
DCM (3x)
-
DMF (3x)
-
-
Drying: The resin can be partially dried under a stream of nitrogen for the next step or stored in DMF.
| Parameter | Recommended Value | Rationale |
| This compound | 2.0 equivalents | Ensures the reaction is driven towards completion. |
| HBTU | 2.0 equivalents | Stoichiometric amount relative to the dipeptide for efficient activation.[8] |
| DIPEA | 4.0 equivalents | Acts as a non-nucleophilic base to facilitate the coupling reaction.[8] |
| Solvent | Anhydrous DMF | Excellent solvating properties for reagents and swells the polystyrene resin.[] |
| Reaction Time | 1-2 hours | Generally sufficient for dipeptide coupling; monitor with Kaiser test.[10] |
Experimental Protocol: Z-Group Deprotection
The removal of the Z-group is typically achieved via catalytic transfer hydrogenation, which offers milder conditions than direct hydrogenation with H₂ gas or harsh acidolysis.[5]
Materials:
-
Z-protected peptide-resin (1.0 eq)
-
Palladium on Carbon (Pd/C), 10%
-
Formic Acid (HCOOH) as the hydrogen donor[5]
-
Methanol (MeOH) or DMF as the solvent
Step-by-Step Methodology:
-
Resin Preparation: Swell the Z-Ala-Trp-peptide-resin in the chosen solvent (e.g., DMF).
-
Catalyst Addition: Add 10% Pd/C catalyst to the resin slurry. The amount of catalyst can vary but is typically added in a catalytic quantity relative to the peptide.
-
Hydrogen Donor Addition: Add formic acid to the mixture. A common ratio is a mixture of MeOH/HCOOH.
-
Reaction: Agitate the mixture at room temperature. The reaction is often complete within minutes to a few hours.[5]
-
Monitoring: Monitor the reaction by taking a small sample of the resin, cleaving the peptide, and analyzing via HPLC-MS to check for the removal of the Z-group (mass change of -134.1 Da).
-
Catalyst Removal: Once the reaction is complete, carefully filter the reaction mixture to remove the Pd/C catalyst. This is a critical step as palladium residues can interfere with subsequent reactions. Wash the resin extensively with the solvent.
-
Washing and Neutralization: Wash the resin thoroughly with DMF and DCM. If the next step is a coupling reaction, perform a neutralization step with a solution of DIPEA in DMF to ensure the newly deprotected amine is in its free base form.
Mechanistic Insights
HBTU-Mediated Coupling
HBTU is an aminium-based coupling reagent that activates the carboxylic acid of this compound by forming a highly reactive OBt-ester intermediate. This intermediate is then susceptible to nucleophilic attack by the free amine on the resin, forming the stable peptide bond.
Diagram 3: Mechanism of HBTU-Mediated Peptide Coupling
Caption: Simplified mechanism of peptide bond formation using HBTU.
Z-Group Cleavage by Catalytic Hydrogenation
The deprotection mechanism involves the palladium catalyst facilitating the hydrogenolysis of the benzylic C-O bond. The Z-group fragments into toluene and carbon dioxide, leaving the free amine.
Diagram 4: Mechanism of Z-Group Hydrogenolysis
Caption: Reductive cleavage of the Z-group via catalytic hydrogenation.
Conclusion and Future Outlook
This compound is a powerful and strategic building block for the synthesis of complex peptides. Its use streamlines the synthetic process by reducing the number of cycles, which can lead to higher yields and purities, especially for aggregation-prone sequences. The robust, racemization-resistant nature of the Z-group, combined with its orthogonal removal conditions, makes it a valuable tool in a chemist's arsenal. While challenges related to the tryptophan side chain persist, they are manageable with appropriate protection and cleavage strategies. As the demand for sophisticated therapeutic peptides grows, the strategic use of di- and oligopeptide synthons like this compound will continue to be an essential methodology for efficient and successful peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.uci.edu [chem.uci.edu]
The Emergence of Z-Ala-Trp-OH: A Technical Guide to its Synthesis and Foundational Characterization
Abstract
This technical guide provides a comprehensive overview of the N-benzyloxycarbonyl-L-alanyl-L-tryptophan dipeptide, designated Z-Ala-Trp-OH (CAS 119645-65-7). While the specific seminal discovery of this dipeptide is not prominently documented in publicly accessible literature, its existence as a research chemical and building block suggests its utility in the broader context of peptide science.[1][2] This document outlines the logical pathway for its synthesis, purification, and initial characterization based on established principles of peptide chemistry. We present detailed, field-proven protocols that serve as a self-validating system for researchers, drug development professionals, and scientists to reliably produce and verify this compound. The guide emphasizes the rationale behind experimental choices, providing insights into its potential applications in areas such as drug development, neurochemical research, and as a building block for more complex peptide structures.[3]
Introduction: The Rationale for Z-Protected Dipeptides
In the landscape of chemical biology and drug discovery, dipeptides serve as fundamental structural motifs and valuable molecular probes. The incorporation of the tryptophan residue is of particular interest due to its unique indole side chain, which can participate in various molecular interactions and often plays a critical role in the biological activity of peptides.[4] The L-alanine residue provides a simple, non-bulky spacer.
The selection of the N-terminal protecting group is a critical decision in peptide synthesis. The benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas, is a classic and robust protecting group for amines.[5] Its stability under a wide range of conditions, except for catalytic hydrogenation, makes it an excellent choice for solution-phase synthesis where rigorous purification is possible at each step. The Z-protection of the Ala-Trp dipeptide creates a stable, well-defined building block (this compound) suitable for further elongation in peptide synthesis or for direct biological evaluation.[3] This guide will detail the logical synthesis and characterization of this molecule, providing a foundational blueprint for its application in research.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is most logically achieved through a solution-phase peptide coupling reaction. The strategy involves coupling N-terminally protected Z-L-alanine with L-tryptophan, whose carboxyl group is typically protected as a methyl or ethyl ester to prevent self-coupling and other side reactions. The final step involves the saponification of the ester to yield the desired carboxylic acid.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for this compound production.
Experimental Protocol
Materials:
-
Z-L-Alanine (Z-Ala-OH)
-
L-Tryptophan methyl ester hydrochloride (H-Trp-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step 2.1: Synthesis of Z-L-Alanyl-L-Tryptophan Methyl Ester (Z-Ala-Trp-OMe)
-
Preparation of L-Tryptophan Methyl Ester Free Base:
-
Suspend L-tryptophan methyl ester hydrochloride (1.0 eq) in DCM.
-
Cool the suspension in an ice bath (0 °C).
-
Add triethylamine (1.1 eq) dropwise while stirring.
-
Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour. The resulting mixture containing the free base is used directly in the next step.
-
-
Activation of Z-L-Alanine:
-
In a separate flask, dissolve Z-L-alanine (1.0 eq) and N-hydroxysuccinimide (1.05 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.05 eq) in DCM dropwise over 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
-
Coupling Reaction:
-
Filter the reaction mixture from step 2.2 to remove the DCU precipitate. Wash the precipitate with a small amount of DCM.
-
Add the filtered solution containing the activated Z-Ala-NHS ester to the L-tryptophan methyl ester free base mixture from step 2.1.
-
Stir the combined solution at room temperature overnight (12-16 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove any further DCU precipitate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude Z-Ala-Trp-OMe by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
-
Step 2.2: Saponification to this compound
-
Hydrolysis:
-
Dissolve the purified Z-Ala-Trp-OMe (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C.
-
Add an aqueous solution of LiOH (1.2 eq) dropwise.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 2-4 hours).
-
-
Work-up and Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether or DCM to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate should form.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the final product, this compound, typically as a white powder.
-
Initial Characterization: Verifying Molecular Identity and Purity
A rigorous characterization is essential to confirm the structure and purity of the synthesized this compound. The following techniques provide a self-validating system to ensure the compound meets the required standards for research applications.
Physicochemical Properties
| Property | Expected Value | Source/Method |
| CAS Number | 119645-65-7 | Chemical Abstract Service |
| Molecular Formula | C₂₂H₂₃N₃O₅ | Calculated |
| Molecular Weight | 409.44 g/mol | Calculated |
| Appearance | White to off-white powder | Visual Inspection |
| Storage | Store at 2-8 °C, desiccated | Supplier Recommendation |
Analytical Characterization Workflow
Caption: Analytical workflow for this compound characterization.
High-Performance Liquid Chromatography (HPLC)
-
Purpose: To assess the purity of the final compound.
-
Typical Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm (for the indole ring of tryptophan).
-
-
Expected Result: A single major peak with purity ≥98%.
Mass Spectrometry (MS)
-
Purpose: To confirm the molecular weight of the synthesized compound.
-
Typical Protocol:
-
Technique: Electrospray Ionization (ESI) is commonly used.
-
Mode: Positive ion mode is typical for peptides.
-
-
Expected Result: A prominent ion peak corresponding to the molecular ion plus a proton [M+H]⁺ at m/z ≈ 410.17. Other adducts like [M+Na]⁺ at m/z ≈ 432.15 may also be observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the detailed chemical structure.
-
¹H NMR (in DMSO-d₆): Expected signals would include:
-
Aromatic protons from the Z-group (benzyl) and the indole ring of tryptophan.
-
Protons from the alanine α-carbon and methyl group.
-
Protons from the tryptophan α- and β-carbons.
-
Amide (NH) protons, which may be broad.
-
The carboxylic acid proton (COOH), which is often very broad or may exchange.
-
-
¹³C NMR (in DMSO-d₆): Expected signals would correspond to the 22 unique carbon atoms in the molecule, including the carbonyl carbons of the peptide bond, the Z-group, and the carboxylic acid, as well as the aromatic and aliphatic carbons.
Potential Applications and Future Directions
This compound serves as a valuable intermediate and a potential bioactive molecule in its own right. Its utility can be categorized as follows:
-
Peptide Synthesis: As a dipeptide building block, it can be used in the synthesis of larger, more complex peptides. The Z-group can be selectively removed by catalytic hydrogenation to reveal a free amine for further coupling.[3]
-
Neurotransmitter Research: Given that tryptophan is a precursor to serotonin, this dipeptide could be explored in studies related to neurotransmitter modulation and its potential to cross the blood-brain barrier.[3]
-
Drug Discovery: Tryptophan-containing peptides have been investigated for various biological activities, including antimicrobial and antitumor properties.[4] this compound could serve as a lead compound or part of a library for screening against various therapeutic targets.
Conclusion
While the specific historical context for the initial synthesis of this compound is not widely published, its structure and the robust methodologies available for peptide synthesis allow for its confident and reproducible preparation. This guide provides a comprehensive and technically sound framework for its synthesis via solution-phase coupling, followed by a multi-technique approach for structural verification and purity assessment. By detailing the causality behind the chosen protocols, this document empowers researchers to produce and characterize this compound with high fidelity, enabling its use as a reliable tool in peptide chemistry, drug discovery, and biochemical research.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 119645-65-7 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Z-Ala-Trp-OH: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the protected dipeptide Z-Ala-Trp-OH (N-benzyloxycarbonyl-L-alanyl-L-tryptophan). Designed for researchers, scientists, and professionals in drug development, this document delves into the mass spectrometry (MS) and nuclear magnetic resonance (NMR) data, offering not just the data itself, but the underlying principles and experimental methodologies.
Introduction to this compound
This compound is a dipeptide composed of L-alanine and L-tryptophan, with the N-terminus of alanine protected by a benzyloxycarbonyl (Z) group. This protecting group is crucial in peptide synthesis to prevent unwanted side reactions at the N-terminus during peptide bond formation. The tryptophan residue, with its indole side chain, is often a key component in biologically active peptides and is a useful probe in biophysical studies.[1] Accurate characterization of this compound using spectroscopic methods is essential to confirm its identity, purity, and structural integrity before its use in further research and development.
Part 1: Mass Spectrometry Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of peptides. For this compound, electrospray ionization (ESI) is a suitable soft ionization method that allows for the generation of intact molecular ions with minimal fragmentation.[2]
Expected Mass Spectrometry Data
The primary goal of the MS analysis is to confirm the molecular mass of this compound.
| Parameter | Value | Source |
| Molecular Formula | C₂₂H₂₃N₃O₅ | [1] |
| Molecular Weight | 409.44 g/mol | [1] |
| Expected [M+H]⁺ | 410.44 m/z | Calculated |
| Expected [M+Na]⁺ | 432.42 m/z | Calculated |
Experimental Protocol: LC-MS Analysis
This protocol outlines a general procedure for the analysis of this compound using liquid chromatography-mass spectrometry (LC-MS).
1. Sample Preparation:
- Dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.
- Further dilute the stock solution with the initial mobile phase to a final concentration of 10-100 µg/mL.
2. Liquid Chromatography (LC) Conditions:
- Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 5% to 95% B over 10 minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Mode: Full scan from m/z 100 to 1000.
- Capillary Voltage: 3.5 kV.
- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.
- Collision Gas: Argon (for MS/MS).
Data Interpretation
The full scan mass spectrum is expected to show a prominent peak at m/z 410.44, corresponding to the protonated molecular ion [M+H]⁺. The presence of a sodium adduct [M+Na]⁺ at m/z 432.42 is also common.
For structural confirmation, tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion is performed. The fragmentation of peptides in a mass spectrometer typically occurs at the peptide bonds, leading to the formation of b- and y-ions.[3]
-
b-ions contain the N-terminus of the peptide.
-
y-ions contain the C-terminus of the peptide.
The expected fragmentation pattern for this compound is illustrated below.
Caption: Predicted b and y ion fragmentation of this compound.
The major expected fragment ions are:
-
b₁-ion: Corresponds to the Z-Ala portion. (m/z = 222.09)
-
y₁-ion: Corresponds to the Trp-OH portion. (m/z = 205.08)
The presence of these fragment ions confirms the sequence of the dipeptide.
Part 2: ¹H NMR Spectroscopy Analysis
¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in a molecule, allowing for the confirmation of its structure.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted chemical shifts for the protons in this compound, based on known values for similar structures.[4][5] Chemical shifts can be influenced by solvent and concentration.[6]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ala-CH₃ | ~1.3 | Doublet | 3H |
| Trp-βCH₂ | ~3.2 | Multiplet | 2H |
| Ala-αCH | ~4.2 | Multiplet | 1H |
| Trp-αCH | ~4.6 | Multiplet | 1H |
| Z-CH₂ | ~5.1 | Singlet | 2H |
| Trp-indole & Z-phenyl | ~7.0 - 7.6 | Multiplet | 10H |
| Ala-NH | ~7.8 | Doublet | 1H |
| Trp-NH | ~8.1 | Doublet | 1H |
| Trp-indole NH | ~10.8 | Singlet | 1H |
| COOH | ~12.0 | Broad Singlet | 1H |
Experimental Protocol: ¹H NMR Acquisition
1. Sample Preparation:
- Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for peptides as it can dissolve a wider range of compounds and the amide and carboxyl protons are more readily observed.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
2. NMR Spectrometer Setup:
- Spectrometer: 400 MHz or higher field NMR spectrometer.
- Nucleus: ¹H.
- Temperature: 298 K.
- Pulse Program: Standard single-pulse experiment.
- Number of Scans: 16-64 scans, depending on the sample concentration.
- Spectral Width: 0-14 ppm.
Data Interpretation
The ¹H NMR spectrum can be interpreted by analyzing the chemical shifts, integration values, and coupling patterns.
-
Aliphatic Region (0-5 ppm): This region will contain the signals for the alanine methyl and α-protons, and the tryptophan β- and α-protons. The coupling between the α- and β-protons will give rise to complex multiplets.
-
Aromatic Region (7-8 ppm): The protons of the tryptophan indole ring and the Z-group's phenyl ring will resonate in this region.
-
Amide and Indole NH Region (7.5-11 ppm): The amide protons of the peptide backbone and the indole NH proton of the tryptophan side chain are found downfield. Their chemical shifts are sensitive to hydrogen bonding and conformation.
-
Carboxylic Acid Region (>10 ppm): The carboxylic acid proton, if observable, will appear as a broad singlet at a very downfield chemical shift.
References
Z-Ala-Trp-OH: A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of Z-Ala-Trp-OH (N-Carbobenzyloxy-L-alanyl-L-tryptophan), a key intermediate in synthetic peptide chemistry. Moving beyond a simple datasheet, this document elucidates the strategic importance of the carbobenzyloxy (Z) protecting group, details the core application of this compound in solid-phase and solution-phase peptide synthesis, and explores potential, albeit less conventional, research applications. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this dipeptide in their synthetic and discovery workflows. We will delve into the causality behind its use, provide validated experimental protocols, and present data in a clear, comparative format.
Introduction: Understanding the Strategic Value of this compound
This compound is a dipeptide composed of L-alanine and L-tryptophan, with its N-terminus protected by a carbobenzyloxy (Z) group.[1] Its fundamental role in the laboratory is to serve as a building block for the synthesis of more complex peptides.[2] The presence of the Z-group is the defining feature that dictates its primary application.
The carbobenzyloxy group, introduced by Bergmann and Zervas in 1932, was a foundational development in peptide synthesis.[3] It is a robust protecting group that prevents the nucleophilic N-terminal amine from participating in unwanted side reactions during the activation and coupling of the C-terminal carboxylic acid to the next amino acid in a growing peptide chain.[3][4]
The choice of this compound by a synthetic chemist is therefore a strategic one, predicated on the need to introduce an Ala-Trp motif into a target peptide sequence. The unprotected dipeptide, Ala-Trp-OH, is recognized for its potential in neuropharmacology, owing to tryptophan's role as a precursor to the neurotransmitter serotonin, and in the development of novel drug candidates.[2] By extension, peptides containing the Ala-Trp sequence are of significant interest in these fields.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 119645-65-7 | [1] |
| Molecular Formula | C22H23N3O5 | [1] |
| Molecular Weight | 409.44 g/mol | [1] |
| Appearance | Typically a white to off-white powder | - |
| Solubility | Soluble in organic solvents like DMF, DMSO | General knowledge |
Core Application: this compound in Peptide Synthesis
The primary and most well-established application of this compound is as a dipeptide building block in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The Z-group provides temporary protection of the N-terminal amine, allowing for the controlled, stepwise elongation of a peptide chain.
The Rationale for Using a Protected Dipeptide
Incorporating a dipeptide unit like this compound instead of single amino acids can offer several advantages in peptide synthesis:
-
Increased Efficiency: It reduces the number of coupling and deprotection cycles, which can be particularly beneficial for longer peptides.
-
Reduced Racemization: The risk of racemization at the chiral center of the activated amino acid is a known issue in peptide synthesis. Using a dipeptide can sometimes mitigate this risk for the N-terminal amino acid of the dipeptide.
-
Introduction of Specific Motifs: It allows for the direct incorporation of a specific dipeptide sequence that may be a known bioactive motif.
Experimental Workflow: Incorporation of this compound via SPPS
Solid-phase peptide synthesis is a widely used technique where the growing peptide chain is covalently attached to an insoluble resin support. This allows for the easy removal of excess reagents and byproducts by simple filtration and washing.
Below is a generalized workflow for the incorporation of this compound into a peptide sequence using standard Fmoc-based SPPS. In this example, we are coupling this compound to a resin-bound amino acid (H₂N-AA-Resin).
Diagram 1: SPPS Workflow for this compound Incorporation
Caption: A generalized workflow for incorporating this compound in SPPS.
Detailed Protocol:
-
Resin Preparation: Start with a pre-loaded resin where the first amino acid (C-terminal) is already attached, and its N-terminal protecting group (e.g., Fmoc) has been removed.
-
Activation of this compound:
-
Dissolve this compound (e.g., 2-4 equivalents relative to the resin loading) in a suitable solvent, typically N,N-dimethylformamide (DMF).
-
Add a coupling agent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and a base, like N,N-diisopropylethylamine (DIPEA).
-
Allow the activation to proceed for a few minutes at room temperature. The carboxylic acid of this compound is converted into a more reactive species.
-
-
Coupling:
-
Add the activated this compound solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature to allow the coupling reaction to go to completion.
-
-
Washing:
-
After the coupling reaction, filter the resin and wash it thoroughly with DMF and then dichloromethane (DCM) to remove any unreacted reagents and byproducts.
-
-
Deprotection of the Z-group:
-
The removal of the Z-group requires different conditions than the Fmoc group. This is a key consideration when designing the synthesis strategy.
-
Catalytic Hydrogenation: The most common and mildest method is catalytic hydrogenation (e.g., using H₂ gas with a Palladium-on-carbon catalyst). This is typically performed in solution phase after cleaving the peptide from the resin.
-
Acidolysis: Strong acidic conditions, such as HBr in acetic acid, can also be used for Z-group cleavage.
-
-
Further Elongation: After the deprotection of the alanine's amine group, the resin is washed again and is ready for the next coupling cycle.
Cleavage of the Z-Group: A Critical Step
The choice of method for removing the Z-group is crucial and depends on the overall synthetic strategy and the presence of other protecting groups on the peptide.
Table 2: Comparison of Z-Group Cleavage Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C | Neutral pH, room temp. | Very mild, orthogonal to many other protecting groups. | Can be slow; catalyst can be poisoned by sulfur-containing residues; not suitable for peptides with other reducible groups. |
| Strong Acidolysis | HBr in Acetic Acid | Harsh acidic conditions | Effective and relatively fast. | Can lead to side reactions with sensitive amino acids like tryptophan; not orthogonal to acid-labile protecting groups. |
| Sodium in Liquid Ammonia | Na, liquid NH₃ | Strongly reducing | Powerful deprotection method. | Harsh conditions, requires specialized equipment. |
Potential Research Applications Beyond Synthesis
While the primary role of this compound is as a synthetic intermediate, its potential for direct biological activity should not be entirely dismissed, although this is a more speculative area of research.
Pro-drug and Delivery Strategies
The Z-group could potentially be explored as a lipophilic moiety to enhance the cell permeability of the Ala-Trp dipeptide. In this scenario, this compound would act as a pro-drug. Once inside the cell, intracellular enzymes could potentially cleave the Z-group, releasing the bioactive Ala-Trp dipeptide.
Diagram 2: Hypothetical Pro-drug Mechanism
Caption: A hypothetical pro-drug mechanism for this compound.
Experimental Approach to Validate this Hypothesis:
-
Cell Permeability Assay: Compare the uptake of this compound versus Ala-Trp-OH in a relevant cell line (e.g., neuronal cells). This could be quantified using LC-MS/MS.
-
Stability in Cell Lysates: Incubate this compound with cell lysates to determine if endogenous enzymes are capable of cleaving the Z-group.
-
Bioactivity Assay: Compare the biological effect (e.g., serotonin production in neuronal cells) of treatment with this compound versus Ala-Trp-OH over time.
Enzyme Inhibition Studies
The structure of this compound, with its protected N-terminus and dipeptide structure, could be investigated as a potential inhibitor of certain proteases or peptidases. The Z-group could interact with hydrophobic pockets in the enzyme's active site, while the dipeptide moiety mimics the natural substrate.
Workflow for Screening as an Enzyme Inhibitor:
-
Target Selection: Identify proteases where an Ala-Trp sequence might be a recognition motif.
-
In Vitro Enzyme Assay: Perform a standard enzyme kinetics assay in the presence and absence of this compound. A fluorogenic or colorimetric substrate for the target enzyme would be used.
-
Determination of IC₅₀: If inhibition is observed, a dose-response curve would be generated to determine the half-maximal inhibitory concentration (IC₅₀).
-
Mechanism of Inhibition Studies: Further experiments (e.g., Lineweaver-Burk plots) could be conducted to determine if the inhibition is competitive, non-competitive, or uncompetitive.
Conclusion
This compound is a valuable and versatile tool in the arsenal of the peptide chemist. Its primary, well-established role is as a protected dipeptide building block that facilitates the efficient and controlled synthesis of peptides containing the Ala-Trp motif. The choice of the Z-group for N-terminal protection offers a stable and reliable option, with well-defined deprotection strategies. While the direct biological applications of this compound are less explored, it presents intriguing possibilities for research into pro-drug design and enzyme inhibition. This guide has provided both the foundational knowledge for its use in synthesis and conceptual frameworks for exploring its potential beyond this core application.
References
Preamble: Charting the Unexplored Territory of Z-Ala-Trp-OH
An In-Depth Technical Guide to Elucidating the Mechanism of Action of Z-Ala-Trp-OH in Cellular Models
For researchers and drug development professionals, the exploration of novel bioactive compounds is a cornerstone of therapeutic innovation. The dipeptide N-benzyloxycarbonyl-L-alanyl-L-tryptophan (this compound) presents as a molecule of interest, combining the structural features of L-alanine and the functionally significant L-tryptophan, with a benzyloxycarbonyl protecting group that may influence its stability and cellular uptake.[1][2] While commercially available for research purposes, the specific mechanism of action of this compound in cellular models remains a largely uncharted territory.
This guide is structured not as a review of established knowledge, but as a strategic framework for investigation. It is designed to provide fellow researchers with a comprehensive, hypothesis-driven approach to systematically unravel the cellular and molecular effects of this compound. We will proceed from foundational characterization to in-depth mechanistic studies, emphasizing the rationale behind experimental choices and the integration of self-validating protocols.
Part 1: Foundational Characterization and Hypothesis Formulation
Before delving into complex cellular assays, a foundational understanding of this compound is paramount.
1.1. Physicochemical Profile of this compound
| Property | Value/Description | Source |
| Molecular Formula | C22H23N3O5 | [1] |
| Molecular Weight | 409.44 g/mol | [1][3] |
| Appearance | White powder | [4] |
| Key Structural Features | Dipeptide of L-alanine and L-tryptophan; N-terminus protected by a benzyloxycarbonyl (Z) group. | Inferred |
The presence of the tryptophan residue, with its indole side chain, suggests potential involvement in pathways related to tryptophan metabolism and oxidative stress. The Z-group, a common protecting group in peptide synthesis, may confer increased lipophilicity, potentially influencing membrane permeability.
1.2. Core Hypotheses on the Mechanism of Action
Given the structural components of this compound, we can formulate several primary hypotheses to guide our investigation:
-
Hypothesis 1: Modulation of Tryptophan Metabolism and the Kynurenine Pathway. The tryptophan component of this compound could act as a substrate or modulator for enzymes in the kynurenine pathway, which is implicated in neuroinflammation and immune response.[5][6]
-
Hypothesis 2: Antioxidant Activity and Mitigation of Oxidative Stress. Tryptophan and its metabolites are known to possess both antioxidant and pro-oxidant properties.[7] this compound may influence cellular redox balance, particularly in response to oxidative insults.
-
Hypothesis 3: Induction of Apoptosis. Many bioactive peptides can trigger programmed cell death. This compound could initiate apoptosis through intrinsic or extrinsic pathways.
-
Hypothesis 4: Interaction with Cellular Transporters. The dipeptide nature of this compound suggests it might interact with peptide transporters on the cell surface, such as the L-type amino acid transporter 1 (LAT1), which is often upregulated in cancer cells.[8]
Part 2: Experimental Workflows for Mechanistic Investigation
This section details the experimental protocols to test our core hypotheses. The choice of cellular models is critical; for initial screening, a panel of cell lines (e.g., HEK293 for general studies, a cancer cell line like HT-29 known for high LAT1 expression, and a neuronal cell line for neuroactivity studies) is recommended.
2.1. Workflow for Investigating Tryptophan Metabolism
This workflow aims to determine if this compound affects the kynurenine pathway.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 119645-65-7 [amp.chemicalbook.com]
- 3. Z-Trp-Ala-OH | 17388-71-5 | FT111516 | Biosynth [biosynth.com]
- 4. chemimpex.com [chemimpex.com]
- 5. mdpi.com [mdpi.com]
- 6. L-Tryptophan-kynurenine pathway enzymes are therapeutic target for neuropsychiatric diseases: Focus on cell type differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Evaluation of l‐Tryptophan Derivatives as Inhibitors of the l‐Type Amino Acid Transporter LAT1 (SLC7A5) - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Z-Ala-Trp-OH: A Dipeptide Building Block for Advanced Research and Drug Development
This guide provides a comprehensive technical overview of N-benzyloxycarbonyl-L-alanyl-L-tryptophan, commonly referred to as Z-Ala-Trp-OH. Intended for researchers, scientists, and professionals in the field of drug development, this document delves into the core chemical information, synthesis methodologies, and critical applications of this dipeptide, grounding all claims in verifiable scientific literature.
Core Compound Identification and Sourcing
This compound is a protected dipeptide composed of L-alanine and L-tryptophan, featuring a benzyloxycarbonyl (Z) group at the N-terminus of alanine. This protecting group is instrumental in peptide synthesis, preventing unwanted side reactions during peptide bond formation.
Chemical Abstracts Service (CAS) Number: 119645-65-7[1]
Molecular Formula: C₂₂H₂₃N₃O₅[1]
Molecular Weight: 409.44 g/mol [1]
Table 1: Reputable Suppliers of this compound
| Supplier | Catalog Number | Purity | Availability |
| Santa Cruz Biotechnology | sc-254505 | >98% | In Stock |
| Chem-Impex International | 29094 | >98% | In Stock |
| Biosynth | FT111516 | Not Specified | In Stock |
| ChemicalBook | CB7258079 | Not Specified | In Stock |
Note: Availability and purity may vary. It is recommended to consult the supplier's certificate of analysis for lot-specific data.
Synthesis of this compound: A Methodological Deep Dive
The synthesis of this compound is a classic example of solution-phase peptide synthesis, a foundational technique in medicinal chemistry. The strategic use of the Z-group for N-terminal protection allows for the controlled formation of the amide bond between alanine and tryptophan.
The Logic of Solution-Phase Synthesis
While solid-phase peptide synthesis (SPPS) has become a dominant methodology, solution-phase synthesis remains highly relevant, particularly for the synthesis of short peptides and for process optimization. It allows for the purification and characterization of intermediates at each step, ensuring the integrity of the final product. The synthesis of a dipeptide like this compound is an ideal application of this precise and scalable approach.
Generalized Experimental Protocol for this compound Synthesis
This protocol is a generalized procedure based on established methods for Z-protected dipeptide synthesis.
Materials:
-
Z-L-Alanine (Z-Ala-OH)
-
L-Tryptophan methyl ester hydrochloride (H-Trp-OMe·HCl)
-
Coupling agent (e.g., Dicyclohexylcarbodiimide (DCC), HBTU)
-
Base (e.g., N,N-Diisopropylethylamine (DIEA))
-
Anhydrous solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Reagents for work-up and purification (e.g., Ethyl acetate, Sodium bicarbonate solution, Hydrochloric acid solution, Brine)
-
Reagents for saponification (e.g., Lithium hydroxide, Methanol, Water)
Step-by-Step Methodology:
-
Activation of Z-L-Alanine: Dissolve Z-Ala-OH (1 equivalent) in anhydrous DCM. Add the coupling agent (e.g., DCC, 1.1 equivalents) and a racemization suppressor if needed (e.g., HOBt, 1.1 equivalents) at 0°C. Stir for 30 minutes to form the activated ester.
-
Coupling Reaction: In a separate flask, dissolve H-Trp-OMe·HCl (1 equivalent) in anhydrous DMF and neutralize with DIEA (1.1 equivalents). Add this solution to the activated Z-Ala-OH solution. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification of Protected Dipeptide Ester: Filter the reaction mixture to remove the urea byproduct. The filtrate is then washed successively with dilute HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude Z-Ala-Trp-OMe.
-
Saponification to this compound: Dissolve the crude Z-Ala-Trp-OMe in a mixture of methanol and water. Add a solution of lithium hydroxide (1.2 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Final Work-up and Isolation: Acidify the reaction mixture with dilute HCl to pH 2-3. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound. The final product can be further purified by recrystallization or chromatography.
Diagram 1: Synthesis Workflow of this compound
Caption: Solution-phase synthesis of this compound.
Applications in Research and Drug Development
This compound serves as a versatile building block in the synthesis of more complex peptides and peptidomimetics with a range of biological activities. The presence of the tryptophan residue is particularly significant due to its unique structural and functional properties.
A Key Component in Bioactive Peptides
The dipeptide Ala-Trp, for which this compound is a protected precursor, is utilized in the development of therapeutic agents.[2] The indole side chain of tryptophan can participate in various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and cation-π interactions, which are crucial for molecular recognition and binding to biological targets.
-
Oncology and Neuropharmacology: Ala-Trp containing peptides are explored as novel drug candidates in these fields due to their ability to mimic natural peptides involved in biological signaling.[2]
-
Antimicrobial Peptides: Tryptophan-rich peptides are a known class of antimicrobial agents. The incorporation of tryptophan can enhance the interaction of these peptides with bacterial membranes, leading to their disruption.
Enhancing Stability and Bioavailability
The properties of the Ala-Trp dipeptide may contribute to the enhanced stability and bioavailability of therapeutic peptides.[2] The specific sequence and conformation of a peptide are critical determinants of its susceptibility to enzymatic degradation. The incorporation of specific dipeptide units can influence the overall structure and improve its pharmacokinetic profile.
Tool for Biochemical and Mechanistic Studies
This compound and the resulting Ala-Trp dipeptide are valuable tools for studying protein-protein interactions and enzyme functions.[2] The tryptophan residue's intrinsic fluorescence makes it a useful spectroscopic probe for investigating binding events and conformational changes in proteins without the need for external labels.
Diagram 2: Application Areas of this compound
Caption: Key application areas of this compound.
Conclusion: A Versatile Tool for Chemical Biology and Drug Discovery
This compound is more than a simple protected dipeptide; it is a strategic building block for the creation of sophisticated molecular tools and potential therapeutic agents. Its well-defined chemical properties and the predictable reactivity of the Z-protecting group make it a reliable component in complex synthetic pathways. The inherent properties of the tryptophan residue further expand its utility, enabling researchers to probe biological systems and design novel molecules with enhanced efficacy and specificity. As the field of peptide-based therapeutics continues to grow, the importance of fundamental building blocks like this compound will undoubtedly increase, paving the way for new discoveries in medicine and biotechnology.
References
Z-Ala-Trp-OH: A Comprehensive Technical Guide to Safe Handling and Application
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the safety and handling precautions for Z-Ala-Trp-OH (N-Carbobenzyloxy-L-alanyl-L-tryptophan), a protected dipeptide commonly utilized in peptide synthesis and various biochemical research applications.[1] This document synthesizes critical information on hazard identification, personal protective equipment (PPE), storage and handling protocols, emergency procedures, and disposal, grounded in established laboratory safety principles and an understanding of the compound's chemical properties. The guide is intended to empower researchers and drug development professionals to work with this compound safely and effectively, ensuring both personal safety and the integrity of experimental outcomes.
Introduction: Understanding this compound
This compound is a dipeptide composed of L-alanine and L-tryptophan, with the N-terminus of alanine protected by a benzyloxycarbonyl (Z or Cbz) group.[2] This protecting group strategy is fundamental in peptide chemistry to control the sequence of amino acid addition during synthesis. The presence of the tryptophan residue, with its reactive indole side chain, and the benzyloxycarbonyl group necessitates specific handling and storage considerations to prevent degradation and ensure experimental reproducibility.[3][4] While this compound is a valuable building block in the development of therapeutic peptides and other bioactive compounds, a thorough understanding of its potential hazards is paramount.[1]
Hazard Identification and Risk Assessment
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 119645-65-7 | [5] |
| Molecular Formula | C22H23N3O5 | [5] |
| Molecular Weight | 409.44 g/mol | [5] |
| Appearance | White to off-white powder | Inferred from similar compounds |
| Storage Temperature | -15°C | [6] |
Potential Hazards:
-
Inhalation: As a fine powder, this compound may cause respiratory tract irritation if inhaled.[7]
-
Skin and Eye Contact: Direct contact may cause irritation. Prolonged or repeated exposure could lead to dermatitis.[7]
-
Ingestion: May be harmful if swallowed.[7]
-
Reactivity of the Tryptophan Side Chain: The indole side chain of tryptophan is susceptible to oxidation and various side reactions, particularly during peptide synthesis and cleavage from a solid support.[3][8]
-
Hazards of the Benzyloxycarbonyl (Z) Group: While generally stable, the cleavage of the Z-group, often through hydrogenolysis or strong acids, can sometimes result in the formation of byproducts.[9][10]
Personal Protective Equipment (PPE): Your First Line of Defense
A stringent PPE protocol is non-negotiable when handling this compound to minimize exposure risks.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against airborne particles and accidental splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn at all times. For tasks with a higher risk of spillage, consider double-gloving.[11]
-
Body Protection: A lab coat should be worn to protect street clothes and skin from contamination.
-
Respiratory Protection: When handling the lyophilized powder outside of a certified chemical fume hood, a respirator is necessary to prevent inhalation.[11]
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical for both safety and maintaining the chemical integrity of this compound.
Handling:
-
Ventilation: All work with this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[11]
-
Avoiding Dust Formation: Care should be taken to avoid the generation of dust when weighing or transferring the compound.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[7]
Storage:
-
Temperature: this compound should be stored at -15°C for long-term stability.[6]
-
Container: Keep the container tightly sealed to prevent moisture absorption and contamination.
-
Inert Atmosphere: For extended storage, particularly due to the oxidation-prone tryptophan residue, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Experimental Workflow: A Step-by-Step Guide to Reconstitution
The following protocol outlines the standard procedure for safely reconstituting lyophilized this compound for use in experiments.
-
Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture, which can degrade the peptide.
-
Solvent Selection: Choose an appropriate solvent based on the experimental requirements. This may include sterile water, buffers, or organic solvents.
-
Reconstitution: Gently add the desired volume of solvent to the vial. Avoid vigorous shaking or vortexing, which can cause peptide aggregation or degradation. Instead, gently swirl or pipette the solution up and down to dissolve the powder.[11]
-
Visual Inspection: Ensure the solution is clear and free of any particulate matter before use.[11]
-
Aliquoting: For long-term storage of the reconstituted peptide, it is recommended to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.
Emergency Procedures: Preparedness is Key
In the event of an accidental spill or exposure, a swift and informed response is crucial.
Spill Response Workflow
References
- 1. chemimpex.com [chemimpex.com]
- 2. bachem.com [bachem.com]
- 3. The tryptophan connection: cyclic peptide natural products linked via the tryptophan side chain - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. Late-stage peptide modification and macrocyclization enabled by tertiary amine catalyzed tryptophan allylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. This compound | 119645-65-7 [amp.chemicalbook.com]
- 7. peptide.com [peptide.com]
- 8. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Problems associated with use of the benzyloxymethyl protecting group for histidines. Formaldehyde adducts formed during cleavage by hydrogen fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes & Protocols: Strategic Incorporation of Z-Ala-Trp-OH in Solid-Phase Peptide Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective utilization of N-Benzyloxycarbonyl-L-alanyl-L-tryptophan (Z-Ala-Trp-OH) in solid-phase peptide synthesis (SPPS). We delve into the strategic considerations for its application, focusing on the unique challenges and opportunities presented by the tryptophan residue. This guide furnishes detailed, field-tested protocols for coupling, cleavage, and analysis, underpinned by a rationale for each procedural step to ensure experimental success and high peptide purity.
Introduction: The Strategic Role of this compound in SPPS
Solid-phase peptide synthesis (SPPS) remains the cornerstone of peptide chemistry, enabling the assembly of complex sequences with high efficiency.[1] The use of pre-formed dipeptide building blocks like this compound offers distinct advantages, including the circumvention of difficult coupling steps and the potential reduction of racemization at the activated C-terminal residue.
This compound is a dipeptide where the N-terminus is protected by a benzyloxycarbonyl (Z) group. Its incorporation into a peptide sequence is a strategic choice, often employed when:
-
The Ala-Trp sequence is required at the N-terminus of the final peptide, leaving the Z-group as the final protecting group.
-
A protected peptide fragment is being synthesized on the resin, intended for subsequent fragment condensation in solution.
The primary challenge in any synthesis involving tryptophan is the susceptibility of its indole side chain to oxidation and acid-catalyzed alkylation during the final cleavage from the resin.[2] This guide places special emphasis on mitigating these side reactions through optimized protocols.
Physicochemical Characteristics of this compound
A thorough understanding of the starting material is fundamental to its successful application. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 119645-65-7 | [3][4][5] |
| Molecular Formula | C₂₂H₂₃N₃O₅ | [4][5] |
| Molecular Weight | 409.44 g/mol | [4][5] |
| Appearance | White to off-white powder | [4] |
| Purity (Typical) | ≥ 98% (HPLC) | [4] |
| Storage Conditions | Store at 2-8°C, desiccated | [4] |
Core Principles & Workflow
The successful incorporation of this compound relies on a standard Fmoc/tBu SPPS workflow, with the dipeptide being introduced in a manner analogous to a single amino acid. The key distinction is that after its coupling, the N-terminus is protected by the Z-group, not the base-labile Fmoc group.
The general workflow is visualized below. This process assumes the synthesis of a peptide on a solid support is already underway and the final N-terminal amine has been deprotected (Fmoc group removed) and is ready for the final coupling step with this compound.
The Tryptophan Challenge: Side-Chain Alkylation
During the final acidolytic cleavage step (typically with trifluoroacetic acid, TFA), protecting groups from other residues (e.g., tert-butyl from Tyr, Ser, Thr, or Boc from Lys) are released as reactive carbocations. The electron-rich indole nucleus of tryptophan is a prime target for electrophilic attack by these cations, leading to undesired, modified peptide byproducts.
To prevent this, a "cleavage cocktail" containing nucleophilic scavengers is essential. These scavengers intercept the carbocations before they can react with tryptophan.
Detailed Experimental Protocols
Protocol 1: Coupling of this compound to Resin-Bound Peptide
This protocol details the manual coupling of this compound to a peptide-resin whose N-terminal Fmoc group has been removed.
4.1.1. Reagents & Materials
-
Peptide-resin with a free amine (1 equivalent)
-
This compound (3 equivalents)
-
HBTU (2.9 equivalents) or HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
SPPS reaction vessel
4.1.2. Procedure
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. If starting from an Fmoc-protected peptide, perform standard Fmoc deprotection (e.g., 20% piperidine in DMF, 2 x 10 min) followed by thorough washing with DMF (5-7 times).
-
Activation Solution Preparation: In a separate vial, dissolve this compound (3 eq.) and HBTU/HATU (2.9 eq.) in a minimal volume of DMF. Add DIPEA (6 eq.) and vortex briefly. Allow the solution to pre-activate for 2-5 minutes. Causality Note: Pre-activation converts the carboxylic acid to a more reactive ester, ensuring a rapid and efficient coupling reaction once added to the resin.
-
Coupling Reaction: Drain the DMF from the swollen resin. Immediately add the activation solution to the resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring the Reaction: To verify completion, perform a qualitative ninhydrin (Kaiser) test on a small sample of resin beads.[6] A negative result (yellow/colorless beads) indicates the absence of free primary amines and a complete reaction. If the test is positive, allow the reaction to proceed for another 1-2 hours.
-
Washing: Once the coupling is complete, drain the reaction solution. Wash the resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is:
-
DMF (3 times)
-
DCM (3 times)
-
DMF (3 times)
-
-
Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour before proceeding to cleavage.
Table 2: Recommended Reagent Stoichiometry (per 0.1 mmol scale)
| Reagent | Equivalents | Mass / Volume | Rationale |
|---|---|---|---|
| Peptide-Resin | 1 | 0.1 mmol | Basis of calculation |
| This compound | 3 | 122.8 mg | Drives reaction to completion |
| HBTU | 2.9 | 110.0 mg | Efficient aminium coupling reagent[7][8] |
| DIPEA | 6 | 105 µL | Base to activate coupling and neutralize salts |
Protocol 2: Cleavage and Global Deprotection
This step simultaneously cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. The choice of cocktail is critical for protecting the tryptophan residue.
4.2.1. Reagents & Materials
-
Cleavage Cocktail (Reagent K recommended): Trifluoroacetic acid (TFA), water, phenol, thioanisole, 1,2-ethanedithiol (EDT).[9]
-
Cold (-20°C) diethyl ether or methyl t-butyl ether (MTBE)
-
Centrifuge tubes
-
Ice bath
Table 3: Common Cleavage Cocktails for Trp-Containing Peptides
| Cocktail | Composition (v/v/v...) | Scavengers & Rationale | Reference |
|---|---|---|---|
| Reagent K | TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | Comprehensive Protection: Phenol & Thioanisole protect Trp. EDT scavenges trityl groups. Water assists in t-butyl cation removal. | [9] |
| TFA/TIS/H₂O/EDT | TFA/Triisopropylsilane/H₂O/EDT (94:1:2.5:2.5) | Low-Odor Alternative: TIS is a potent carbocation scavenger. EDT is crucial for Trp protection. |[9][10] |
4.2.2. Procedure
-
Preparation: Place the dried peptide-resin (from Protocol 1) in a suitable reaction vessel. Prepare the chosen cleavage cocktail fresh. Safety Note: Work in a certified fume hood. TFA is highly corrosive.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin). Stopper the vessel and place it on a shaker at room temperature for 2-4 hours. Peptides with multiple arginine residues may require longer reaction times.[10]
-
Peptide Isolation: Filter the resin using a fritted syringe or filter funnel, collecting the filtrate (which contains the peptide) into a cold centrifuge tube.
-
Resin Wash: Wash the resin twice with a small volume of fresh TFA to ensure complete recovery of the peptide. Combine all filtrates.
-
Volume Reduction (Optional): If the TFA volume is large, concentrate it to about 1-2 mL using a gentle stream of nitrogen. This improves precipitation efficiency.
-
Precipitation: Place the tube containing the TFA solution in an ice bath. Add 10 volumes of cold diethyl ether or MTBE to the solution while gently vortexing. A white precipitate (the crude peptide) should form immediately.
-
Pelleting and Washing: Allow the peptide to precipitate at -20°C for at least 30 minutes. Pellet the peptide by centrifugation (e.g., 3000 x g for 5 min). Carefully decant the ether. Wash the pellet twice more by resuspending in cold ether and re-centrifuging. This removes residual scavengers and organic byproducts.
-
Drying: After the final wash, dry the peptide pellet under vacuum to obtain the crude product as a white or off-white solid.
Protocol 3: Quality Control of Crude Peptide
It is imperative to analyze the crude product to confirm its identity and assess its purity before any subsequent purification or use.[11]
4.3.1. Analytical Methods
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The primary method for assessing peptide purity.[12][13]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized peptide.[11][12]
4.3.2. Sample RP-HPLC Protocol
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm (for peptide bonds) and 280 nm (for tryptophan).
-
Gradient: A typical screening gradient is 5-65% Mobile Phase B over 30 minutes.
-
Sample Preparation: Dissolve ~1 mg of crude peptide in 1 mL of Mobile Phase A.
4.3.3. Data Interpretation
-
HPLC: The chromatogram will show a major peak corresponding to the full-length target peptide and several smaller peaks representing impurities (e.g., deletion sequences, products of side reactions). Purity is calculated as the area of the main peak divided by the total area of all peaks.[12]
-
MS: The mass spectrum should show a prominent signal corresponding to the calculated molecular weight of the Z-Ala-Trp-[Your-Sequence] peptide. Check for secondary signals that may indicate alkylation of tryptophan (+56 Da for t-butylation) or other modifications.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | 1. Insufficient reagent excess.2. Steric hindrance from the peptide sequence.3. Aggregation of peptide chains on the resin. | 1. Double couple: repeat the coupling protocol.2. Switch to a more powerful coupling reagent like HATU.3. Use a chaotropic salt (e.g., 0.4 M LiCl) in the coupling solution to disrupt aggregation. |
| Low Final Yield | 1. Incomplete coupling at any stage.2. Incomplete cleavage from the resin.3. Loss of peptide during precipitation/washing steps. | 1. Optimize coupling times and reagents throughout the synthesis.2. Extend cleavage time to 4-6 hours.3. Ensure peptide is fully precipitated before decanting ether; minimize wash volumes. |
| Multiple Impurity Peaks (HPLC) | 1. Deletion sequences from incomplete coupling/deprotection.2. Racemization during activation.3. Side reactions during cleavage (e.g., Trp alkylation). | 1. Ensure >99.5% efficiency at each step using monitoring tests.2. Minimize pre-activation time; add HOBt or Oxyma Pure to the activation mix to suppress racemization.[7]3. Use a robust cleavage cocktail like Reagent K; ensure sufficient scavenger concentration. |
| Mass +56 Da in MS | Alkylation of tryptophan with a tert-butyl group. | The cleavage cocktail was inefficient. Increase the concentration or type of scavengers (TIS, EDT, Thioanisole are effective). |
Conclusion
This compound is a valuable dipeptide for specialized applications in SPPS. While its use is straightforward, success hinges on a deep understanding of the inherent reactivity of the tryptophan side chain. By employing robust coupling strategies, carefully selected cleavage cocktails rich in scavengers, and rigorous analytical quality control, researchers can confidently incorporate this dipeptide to generate high-purity peptides for downstream applications in research and drug development.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. peptide.com [peptide.com]
- 3. This compound | 119645-65-7 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. scbt.com [scbt.com]
- 6. digital.csic.es [digital.csic.es]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 12. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 13. ijsra.net [ijsra.net]
Application Notes and Protocols for the Liquid-Phase Synthesis of Z-Ala-Trp-OH
Introduction: The Strategic Utility of Liquid-Phase Peptide Synthesis
Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis, represents a classical and highly effective methodology for the chemical construction of peptides.[1][2] While solid-phase peptide synthesis (SPPS) has become the dominant technique for research-scale and automated peptide assembly due to its simplicity in reagent removal, LPPS offers distinct advantages, particularly for the large-scale production of shorter peptides and when stringent purity control of intermediates is paramount.[1][2]
The core principle of LPPS involves the stepwise elongation of a peptide chain in a homogenous solution.[1] This approach allows for the purification and characterization of intermediate peptide fragments at each stage of the synthesis, ensuring a high degree of quality control and facilitating the early detection of side reactions.[1] This meticulous oversight is a key advantage of LPPS.[2]
This guide provides a comprehensive overview and a detailed, field-proven protocol for the synthesis of the dipeptide N-α-Benzyloxycarbonyl-L-alanyl-L-tryptophan (Z-Ala-Trp-OH). This particular dipeptide serves as an excellent model for illustrating the fundamental principles and techniques of LPPS. We will delve into the rationale behind the choice of protecting groups, coupling reagents, and purification strategies, offering insights to researchers, scientists, and drug development professionals.
Core Principles and Strategic Considerations
The successful synthesis of this compound via LPPS hinges on a series of strategic decisions regarding protecting groups and coupling chemistry.
The Role of the Benzyloxycarbonyl (Z) Protecting Group
The benzyloxycarbonyl (Z or Cbz) group is a well-established and widely utilized N-terminal protecting group in peptide chemistry. Its primary function is to temporarily block the α-amino group of an amino acid, preventing its participation in unwanted side reactions during peptide bond formation. The Z-group offers several key advantages in LPPS:
-
Racemization Resistance: The urethane linkage of the Z-group effectively suppresses racemization of the chiral α-carbon during the activation and coupling steps.
-
Crystallinity of Derivatives: Z-protected amino acids are often crystalline solids, which greatly facilitates their purification and handling.
-
Stability: The Z-group is stable under a range of conditions, making it compatible with various synthetic manipulations.
Coupling Reagents: Facilitating Peptide Bond Formation
The formation of a peptide bond between the carboxyl group of Z-Alanine and the amino group of Tryptophan requires the activation of the carboxyl group.[3] Carbodiimides are a class of highly effective coupling reagents for this purpose.[3][4] In this protocol, we will utilize N,N'-Dicyclohexylcarbodiimide (DCC), a cost-effective and efficient choice for liquid-phase synthesis.[4] The addition of an auxiliary nucleophile, such as 1-Hydroxybenzotriazole (HOBt), is crucial to minimize the risk of racemization and improve coupling efficiency.[5]
Experimental Workflow: A Visual Guide
The synthesis of this compound follows a logical progression of steps, from the initial coupling of the protected amino acids to the final deprotection and purification of the target dipeptide.
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of Z-Ala-Trp-OMe via DCC/HOBt Coupling
This protocol details the coupling of Z-L-Alanine with L-Tryptophan methyl ester.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| Z-L-Alanine (Z-Ala-OH) | 223.23 | 10.0 | 2.23 g |
| L-Tryptophan methyl ester HCl (H-Trp-OMe·HCl) | 254.72 | 10.0 | 2.55 g |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 11.0 | 2.27 g |
| 1-Hydroxybenzotriazole (HOBt) | 135.13 | 11.0 | 1.49 g |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 10.0 | 1.74 mL |
| Dichloromethane (DCM), anhydrous | - | - | 100 mL |
| N,N-Dimethylformamide (DMF), anhydrous | - | - | 20 mL |
Procedure:
-
Preparation of L-Tryptophan methyl ester free base:
-
Suspend H-Trp-OMe·HCl (2.55 g, 10.0 mmol) in 50 mL of anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to 0 °C in an ice bath.
-
Add DIPEA (1.74 mL, 10.0 mmol) dropwise to the suspension.
-
Stir the mixture at 0 °C for 30 minutes. The resulting solution containing the free base is used directly in the next step.
-
-
Peptide Coupling Reaction:
-
In a separate flask, dissolve Z-Ala-OH (2.23 g, 10.0 mmol) and HOBt (1.49 g, 11.0 mmol) in a mixture of 50 mL of anhydrous DCM and 20 mL of anhydrous DMF.
-
Cool this solution to 0 °C in an ice bath.
-
Add a solution of DCC (2.27 g, 11.0 mmol) in 10 mL of anhydrous DCM dropwise to the cooled Z-Ala-OH/HOBt solution over 15 minutes.
-
Stir the mixture at 0 °C for an additional 30 minutes.
-
To this activated mixture, add the freshly prepared L-Tryptophan methyl ester solution from step 1.
-
Allow the reaction to warm to room temperature and stir overnight (approximately 16 hours).
-
-
Work-up and Isolation of Z-Ala-Trp-OMe:
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct. Wash the filter cake with a small amount of DCM.
-
Combine the filtrates and wash the organic layer sequentially with:
-
1 M HCl (2 x 50 mL)
-
Saturated NaHCO₃ solution (2 x 50 mL)
-
Brine (1 x 50 mL)
-
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Z-Ala-Trp-OMe as an oil or solid. The crude product can be used directly in the next step or purified by flash chromatography on silica gel if necessary.
-
Protocol 2: Saponification of Z-Ala-Trp-OMe to this compound
This protocol describes the hydrolysis of the methyl ester to yield the final dipeptide with a free C-terminal carboxylic acid.[3][5]
Materials:
| Reagent | Concentration | Amount (mmol) | Volume |
| Crude Z-Ala-Trp-OMe | - | ~10.0 | - |
| Dioxane or Tetrahydrofuran (THF) | - | - | 50 mL |
| 1 M Sodium Hydroxide (NaOH) | 1 M | 12.0 | 12.0 mL |
| 1 M Hydrochloric Acid (HCl) | 1 M | - | As needed |
| Ethyl Acetate (EtOAc) | - | - | 100 mL |
Procedure:
-
Saponification Reaction:
-
Dissolve the crude Z-Ala-Trp-OMe from the previous step in 50 mL of dioxane or THF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add 1 M NaOH solution (12.0 mL, 12.0 mmol) dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Upon completion, remove the organic solvent under reduced pressure.
-
Add 50 mL of water to the residue and wash with 20 mL of diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 by the dropwise addition of 1 M HCl. A white precipitate should form.
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude this compound.
-
Further purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.[6][7]
-
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure of the dipeptide, showing characteristic signals for the alanine, tryptophan, and benzyloxycarbonyl moieties.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry will confirm the molecular weight of the product.
-
Melting Point (MP): A sharp melting point range is indicative of a pure crystalline compound.
Troubleshooting and Expert Insights
-
Incomplete Coupling: If the coupling reaction is incomplete, as indicated by TLC, consider increasing the reaction time or adding a slight excess of the coupling reagents (DCC and HOBt). Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the activated ester intermediate.
-
Racemization: While the Z-group and HOBt minimize racemization, it can still occur, particularly if the reaction temperature is not controlled or if a strong base is used for an extended period. Maintaining the reaction at 0 °C during the activation and initial coupling phase is critical.
-
Difficult Recrystallization: If the product fails to crystallize, try different solvent systems or use a seed crystal to induce crystallization. Scratching the inside of the flask with a glass rod at the solvent-air interface can also initiate crystal formation.[6]
-
Tryptophan Side-Chain Reactivity: The indole side chain of tryptophan can be susceptible to oxidation or modification under certain conditions. While generally stable under the described protocol, it is good practice to handle tryptophan-containing peptides with care and store them under an inert atmosphere if possible.
Conclusion
This guide provides a robust and detailed framework for the successful synthesis, purification, and characterization of this compound using liquid-phase peptide synthesis. By understanding the underlying chemical principles and carefully following the outlined protocols, researchers can effectively utilize LPPS for the preparation of this and other short peptides. The ability to isolate and characterize intermediates makes LPPS a powerful tool for producing high-purity peptides for a variety of applications in research and drug development.
References
Application Notes and Protocols: A Detailed Guide to the Deprotection of the Z-group from Z-Ala-Trp-OH
Abstract
The benzyloxycarbonyl (Z or Cbz) group is a cornerstone protecting group in peptide synthesis, valued for its stability and its role in suppressing racemization.[1] Its effective removal is a critical step in the synthesis of the final peptide. This guide provides an in-depth analysis of the deprotection of the Z-group from the dipeptide Z-Ala-Trp-OH, a process complicated by the sensitive nature of the tryptophan (Trp) residue. The indole side chain of tryptophan is highly susceptible to degradation under both catalytic hydrogenation and acidic conditions.[2] This document offers detailed, field-proven protocols for the two primary deprotection methods—catalytic hydrogenolysis and acidolysis—with a strong emphasis on mitigating side reactions and ensuring the integrity of the final product, H-Ala-Trp-OH.
Introduction: The Z-Group and the Tryptophan Challenge
The benzyloxycarbonyl (Z) group, introduced by Bergmann and Zervas, serves as a robust protecting group for the α-amino function of amino acids.[1] Its urethane linkage effectively prevents racemization during peptide coupling reactions.[1] The Z-group is stable to a variety of conditions but can be selectively removed, most commonly by catalytic hydrogenation or acidolysis with reagents like HBr in acetic acid or trifluoroacetic acid (TFA).[1][]
The presence of a tryptophan residue in the peptide sequence, as in this compound, introduces a significant challenge. The electron-rich indole ring of tryptophan is a target for electrophilic attack and is also prone to reduction.
-
During Acidolysis: Carbocations generated from the cleavage of the Z-group (benzyl cation) or other acid-labile protecting groups can alkylate the indole ring, leading to undesired side products.[2][4]
-
During Catalytic Hydrogenation: The indole ring can be partially or fully reduced, compromising the structure of the final peptide.
Therefore, the choice of deprotection strategy must be carefully considered, and reaction conditions must be optimized to maximize the yield and purity of the desired H-Ala-Trp-OH.
Strategic Overview: Choosing the Deprotection Pathway
The selection of the optimal deprotection method depends on several factors, including the availability of specialized equipment (e.g., hydrogenation apparatus), the scale of the reaction, and the presence of other protecting groups in a more complex peptide.
| Method | Primary Reagents | Advantages | Disadvantages & Mitigation |
| Catalytic Hydrogenolysis | H₂, 10% Pd/C | Clean byproducts (toluene, CO₂), mild conditions, high yields. | Requires specialized hydrogenation equipment. Potential for indole ring reduction (mitigated by careful monitoring). Catalyst can be poisoned by sulfur-containing compounds. |
| Acidolysis | Trifluoroacetic Acid (TFA) | No special equipment needed, rapid reaction. | Generates reactive benzyl cations requiring scavengers. TFA is corrosive. Potential for side-chain formylation with certain reagents.[5] |
This guide will provide detailed protocols for both pathways, enabling researchers to make an informed decision based on their specific laboratory context.
Method 1: Catalytic Hydrogenolysis
Catalytic hydrogenolysis is often the preferred method for Z-group removal due to its clean reaction profile. The Z-group is cleaved by hydrogen gas in the presence of a palladium catalyst, typically palladium on activated carbon (Pd/C).[6] The reaction proceeds under mild conditions and yields the free amine, toluene, and carbon dioxide as the only byproducts.
Mechanism of Catalytic Hydrogenolysis
The process involves the oxidative addition of hydrogen to the palladium catalyst surface, followed by coordination of the Z-protected peptide. The benzyl C-O bond is then cleaved through hydrogenolysis, liberating the carbamic acid, which spontaneously decarboxylates to yield the free amine.
Caption: Workflow for Z-group deprotection via catalytic hydrogenolysis.
Detailed Experimental Protocol
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Methanol (MeOH), HPLC grade
-
Hydrogen (H₂) gas cylinder or balloon
-
Celite®
-
Standard hydrogenation apparatus or a two-neck round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation: In a suitable reaction vessel (e.g., a Parr shaker bottle or a round-bottom flask), dissolve this compound (1.0 equivalent) in methanol (approx. 10-20 mL per gram of peptide).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst. A typical loading is 10-20% by weight relative to the substrate (e.g., 100-200 mg of catalyst for 1 g of peptide). Safety Note: Pd/C can be pyrophoric when dry. Handle with care, preferably under an inert atmosphere or as a wet paste.
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the system with an inert gas (N₂ or Ar) before introducing hydrogen gas. Pressurize the vessel to the desired pressure (typically 1-4 atm or simply use a hydrogen-filled balloon for atmospheric pressure) and begin vigorous stirring.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7] To take a sample, depressurize the system, purge with inert gas, and quickly withdraw a small aliquot.
-
TLC System: Dichloromethane:Methanol (9:1) with 0.5% acetic acid. The product (free amine) will have a lower Rf value than the starting material. Visualize with UV light and ninhydrin stain (product will be ninhydrin-positive).
-
HPLC System: C18 column, with a gradient of water/acetonitrile containing 0.1% TFA. The product will have a shorter retention time.
-
-
Work-up: Once the starting material is consumed (typically 2-16 hours), carefully vent the hydrogen and purge the system with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol to ensure complete recovery of the product.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude H-Ala-Trp-OH. The product can be further purified by recrystallization or chromatography if necessary.
Method 2: Acidolysis with Trifluoroacetic Acid (TFA)
Acidolysis offers a convenient alternative when hydrogenation equipment is unavailable. Strong acids like trifluoroacetic acid (TFA) can cleave the Z-group. The primary challenge with this method is the generation of the highly reactive benzyl carbocation, which can readily alkylate the nucleophilic indole ring of tryptophan.[2] This side reaction is effectively suppressed by the addition of a carbocation scavenger.
Mechanism of Acidolysis and Scavenger Action
The reaction is initiated by the protonation of the Z-group's carbamate oxygen by TFA. This facilitates the cleavage of the benzyl C-O bond, generating a stable benzyl cation and a carbamic acid intermediate, which subsequently decomposes to the free amine and CO₂. The added scavenger, typically a silane like triisopropylsilane (TIS), is more nucleophilic or present in a much higher concentration than the tryptophan residue, allowing it to rapidly trap the benzyl cation and prevent indole alkylation.[2]
Caption: Mechanism of TFA-mediated Z-deprotection and scavenger action.
Detailed Experimental Protocol
Materials:
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM), anhydrous
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Centrifuge tubes (for precipitation)
Procedure:
-
Preparation: Dissolve this compound (1.0 equivalent) in dichloromethane (DCM, approx. 5-10 mL per gram). Cool the solution in an ice bath (0 °C).
-
Scavenger Addition: To the cooled solution, add triisopropylsilane (TIS, 2.5–5.0% v/v of the final TFA volume). TIS is a highly effective scavenger for benzyl cations.
-
TFA Addition: Slowly add trifluoroacetic acid (TFA) to the reaction mixture. A common cleavage cocktail is TFA/TIS/DCM or TFA/TIS/H₂O.[5][8] For this substrate, a mixture of 95% TFA, 2.5% TIS, and 2.5% H₂O is recommended. Safety Note: TFA is highly corrosive and volatile. Work in a well-ventilated fume hood and wear appropriate personal protective equipment.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. The reaction is typically rapid, often completing within 1-3 hours.
-
Monitoring: Monitor the reaction by HPLC or TLC as described in section 3.2. The starting material is consumed, and a new, more polar spot/peak corresponding to H-Ala-Trp-OH appears.
-
Isolation: Once the reaction is complete, concentrate the solution under reduced pressure to remove the majority of the TFA and DCM. Note: Do not evaporate to complete dryness if the peptide is sensitive.
-
Precipitation: Add the concentrated residue dropwise to a flask containing cold diethyl ether (at least 10 times the volume of the residue). A white precipitate of the peptide TFA salt should form.
-
Collection: Swirl the ether suspension, then collect the precipitate by filtration or centrifugation. Wash the solid with additional cold diethyl ether to remove residual TFA and scavenger byproducts.
-
Drying: Dry the resulting white solid under high vacuum to yield H-Ala-Trp-OH as its TFA salt.
Analytical Validation and Data
To ensure the success of the deprotection, it is critical to analyze the crude and purified product. HPLC and LC-MS are the primary methods for assessing purity and confirming the identity of the final product.[9]
Expected Analytical Results
| Analytical Method | This compound (Starting Material) | H-Ala-Trp-OH (Product) | Potential Side Products |
| HPLC (C18, 0.1% TFA) | Later retention time (more hydrophobic) | Earlier retention time (more polar) | Alkylated-Trp peptide (later RT than product); Reduced-Trp peptide (similar or slightly different RT) |
| LC-MS (ESI+) | Expected m/z: [M+H]⁺ = 438.17 | Expected m/z: [M+H]⁺ = 304.14 | Alkylated-Trp: [M+H]⁺ = 394.20 (+90 Da); Reduced-Trp: [M+H]⁺ = 308.17 (+4 Da) |
| TLC (Ninhydrin Stain) | Negative (amine is protected) | Positive (purple/blue spot) | Positive |
Comparative Purity and Yield
The following data is representative for Z-group deprotection from tryptophan-containing peptides. Actual results may vary based on scale and specific reaction conditions.
| Method | Typical Reaction Time | Crude Purity (by HPLC) | Typical Isolated Yield | Key Considerations |
| Catalytic Hydrogenolysis | 2–16 h | >90% | 85–95% | Requires careful monitoring to prevent indole over-reduction. |
| TFA / TIS Acidolysis | 1–3 h | 85–95% | 90–98% (as TFA salt) | Scavenger is essential. Product is isolated as a salt. |
Conclusion and Best Practices
Both catalytic hydrogenolysis and TFA-mediated acidolysis are viable and effective methods for the deprotection of this compound.
-
Catalytic Hydrogenolysis is recommended for its clean byproducts and mild conditions, provided the necessary equipment is available and the potential for indole ring reduction is carefully monitored.
-
Acidolysis with TFA and TIS is a rapid and robust alternative that does not require specialized hardware. The inclusion of a scavenger like TIS is not optional but a mandatory requirement to prevent irreversible side reactions with the tryptophan residue.
For any deprotection strategy involving sensitive residues like tryptophan, rigorous analytical monitoring (HPLC, LC-MS) is paramount to confirm the identity and purity of the final product and to develop a robust, reproducible protocol.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
The Strategic Incorporation of Z-Ala-Trp-OH in Bioactive Peptide Synthesis: A Technical Guide
This guide provides an in-depth exploration of the application and detailed protocols for the incorporation of N-α-Benzyloxycarbonyl-L-alanyl-L-tryptophan (Z-Ala-Trp-OH) into bioactive peptides. Designed for researchers, scientists, and professionals in drug development, this document elucidates the strategic advantages of utilizing this dipeptide building block and offers comprehensive methodologies for its successful integration in both solution-phase and solid-phase peptide synthesis.
Introduction: The Significance of the Ala-Trp Motif and Z-Protection
The dipeptide sequence Alanine-Tryptophan (Ala-Trp) is a recurring motif in a variety of bioactive peptides, contributing significantly to their therapeutic properties. Tryptophan, with its bulky, hydrophobic indole side chain, is crucial for membrane interaction and anchoring, while the small, non-polar alanine residue provides conformational flexibility.[1][2] This combination has been implicated in a range of biological activities, including antioxidant, antimicrobial, and antihypertensive effects.[1][3][4]
The use of this compound as a single building block in peptide synthesis offers several strategic advantages over the sequential addition of individual amino acids. The benzyloxycarbonyl (Z) protecting group on the N-terminus provides robust protection during coupling reactions and can be removed under specific conditions that are orthogonal to many side-chain protecting groups.[5][6] This approach can streamline the synthesis process, potentially reduce the number of synthetic steps, and minimize the risk of side reactions associated with the individual coupling of tryptophan, such as racemization and indole modification.[7]
Core Principles of this compound Incorporation
The successful integration of this compound into a growing peptide chain hinges on the principles of peptide chemistry, including the appropriate choice of coupling reagents, reaction conditions, and deprotection strategies. The indole side chain of tryptophan is susceptible to oxidation and modification by cationic species generated during acid-catalyzed cleavage steps, necessitating careful consideration of scavengers in cleavage cocktails.[7][8]
Application Notes: Leveraging this compound in Bioactive Peptide Development
The incorporation of the Ala-Trp motif via this compound can be a key strategy in the development of peptide-based therapeutics.
Antioxidant Peptides
The indole ring of tryptophan can act as a hydrogen donor, enabling it to scavenge free radicals.[1] Peptides containing Ala-Trp have demonstrated significant antioxidant activity. The hydrophobic nature of this dipeptide can enhance its interaction with lipid membranes, allowing it to protect against lipid peroxidation.
Antimicrobial Peptides (AMPs)
Tryptophan residues are frequently found in AMPs and are critical for their interaction with and disruption of microbial membranes. The Ala-Trp motif can contribute to the amphipathic structure of AMPs, which is essential for their mechanism of action.
Antihypertensive Peptides
Several studies have identified peptides containing tryptophan at the C-terminus as potent inhibitors of Angiotensin-Converting Enzyme (ACE).[3] The Ala-Trp sequence can contribute to the binding affinity of peptides to the active site of ACE.[3]
Neuromodulatory Peptides
Given that tryptophan is a precursor to the neurotransmitter serotonin, peptides containing Ala-Trp are of interest in neuropharmacology for their potential to modulate mood and cognitive function.
Experimental Protocols
This section provides detailed, step-by-step protocols for the incorporation of this compound using both solution-phase and solid-phase synthesis methodologies.
Protocol 1: Solution-Phase Peptide Synthesis (SPPS)
This protocol describes the coupling of this compound to an amino acid ester in solution, a common step in the synthesis of a larger peptide fragment.
Workflow for Solution-Phase Coupling of this compound
Caption: Workflow for solution-phase coupling of this compound.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
Coupling Reagent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Coupling Additive: 1-Hydroxybenzotriazole (HOBt)
-
Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Solvent: Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Aqueous solutions for work-up: 1N HCl, saturated NaHCO₃, brine
-
Drying agent: Anhydrous Na₂SO₄
Procedure:
-
Preparation of the Amine Component:
-
Dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (1.0 eq) dropwise and stir for 20 minutes at 0 °C to generate the free amine.
-
-
Activation of this compound:
-
In a separate flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Cool this solution to 0 °C.
-
-
Coupling Reaction:
-
To the cooled solution of this compound and HOBt, add EDC·HCl (1.1 eq) and stir for 30 minutes at 0 °C.
-
Add the prepared free amine solution from step 1 to the activated this compound solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude protected peptide by silica gel column chromatography.
-
Deprotection of the Z-Group (Catalytic Hydrogenation):
-
Dissolve the purified Z-protected peptide in methanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst (typically 10% by weight of the peptide).
-
Stir the suspension under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Evaporate the solvent to obtain the deprotected peptide.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the incorporation of this compound into a peptide sequence being synthesized on a solid support using Fmoc-based chemistry. This approach is less common for Z-protected amino acids but can be employed in specific synthetic strategies. A more common approach would be to synthesize the peptide using Fmoc-Trp(Boc)-OH and Fmoc-Ala-OH sequentially. However, for the purpose of this guide, we will detail the less conventional approach.
Workflow for SPPS using this compound
Caption: Workflow for incorporating this compound in SPPS.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Fmoc-Gly-Wang resin)
-
This compound
-
Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Coupling Additive: HOBt
-
Base: DIPEA
-
Solvent: DMF
-
Fmoc Deprotection Reagent: 20% Piperidine in DMF
-
Washing Solvents: DMF, DCM
-
Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT)[9]
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.[10]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 20 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DMF.
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.
-
Add DIPEA (6 eq) to the solution and allow it to pre-activate for 1-2 minutes.
-
Add the pre-activated solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Perform a Kaiser test to confirm complete coupling (a negative result is indicated by a yellow color).[5] If the test is positive (blue color), a second coupling may be necessary.
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
-
Chain Elongation: For subsequent amino acids, standard Fmoc-SPPS protocols would be followed.
-
Final Cleavage and Deprotection:
-
After the final coupling, wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail (e.g., Reagent K for peptides containing tryptophan) to the resin and incubate for 2-4 hours at room temperature.[7]
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the peptide pellet under vacuum.
-
Data Presentation: Quantitative Parameters
Table 1: Typical Reagent Stoichiometry for Peptide Coupling
| Reagent | Solution-Phase (eq) | Solid-Phase (eq) | Rationale |
| Protected Amino Acid/Dipeptide | 1.0 | 3.0 | Excess reagent in SPPS drives the reaction to completion. |
| Coupling Reagent (e.g., EDC, HBTU) | 1.1 | 2.9 | Slight excess ensures efficient activation. |
| Coupling Additive (e.g., HOBt) | 1.1 | 3.0 | Suppresses racemization and improves coupling efficiency. |
| Base (e.g., DIPEA) | 1.0 (for salt neutralization) | 6.0 | Neutralizes the protonated amine and facilitates the coupling reaction. |
Table 2: Recommended Cleavage Cocktails for Tryptophan-Containing Peptides
| Reagent Cocktail | Composition | Application Notes |
| Reagent K | TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | A robust cocktail for peptides with multiple sensitive residues, including Trp, Met, Cys, and Tyr.[9] |
| TFA/TIS/H₂O | 95:2.5:2.5 | A less odorous alternative suitable for many sequences, especially when Trp is protected with a Boc group on the indole.[9] |
| Reagent R | TFA/Thioanisole/EDT (90:5:3) | Recommended for Trp-containing peptides to minimize reattachment to the linker.[7] |
Troubleshooting Common Issues
Logical Flow for Troubleshooting Peptide Synthesis
Caption: A logical flowchart for troubleshooting common peptide synthesis issues.
-
Incomplete Coupling: This can be due to steric hindrance or peptide aggregation.
-
Solution: Increase coupling time, perform a double coupling, or use a more potent coupling reagent like HATU. For aggregative sequences, consider using a different solvent system or incorporating pseudoprolines.[11]
-
-
Racemization of Tryptophan: While less common than for other amino acids, it can occur with prolonged activation times.
-
Solution: Use a racemization-suppressing additive like HOBt or Oxyma. Minimize the pre-activation time.
-
-
Oxidation of Tryptophan: The indole ring is susceptible to oxidation.
-
Solution: Work under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.
-
-
Modification during Cleavage: The tert-butyl cation generated during the cleavage of Boc groups can alkylate the tryptophan indole ring.
Analytical Characterization
The purity and identity of the synthesized peptide must be confirmed using a combination of analytical techniques.
High-Performance Liquid Chromatography (HPLC)
-
Method: Reversed-phase HPLC (RP-HPLC) is the standard method for assessing peptide purity.
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing an ion-pairing agent like 0.1% trifluoroacetic acid (TFA), is commonly employed. The hydrophobic Z-group will increase the retention time of the peptide.
-
Detection: UV detection at 220 nm and 280 nm (due to the tryptophan indole ring).
Mass Spectrometry (MS)
-
Method: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized peptide.
-
Analysis: The observed molecular weight should match the calculated theoretical mass. Tandem MS (MS/MS) can be used to confirm the peptide sequence.
Conclusion
The incorporation of this compound offers a strategic and efficient pathway for the synthesis of bioactive peptides containing the Ala-Trp motif. By understanding the underlying chemical principles and carefully selecting synthetic and analytical methodologies, researchers can successfully leverage this dipeptide building block to develop novel and potent peptide-based therapeutics. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for navigating the intricacies of synthesizing these valuable molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. Milk proteins as a source of tryptophan-containing bioactive peptides - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. Current Trends of Bioactive Peptides—New Sources and Therapeutic Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Methods and Effects of Bioactive Peptides Derived from Animal Products: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. biotage.com [biotage.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Z-Ala-Trp-OH for Studying Enzyme-Substrate Interactions
Introduction
In the fields of enzymology and drug development, the precise characterization of enzyme-substrate interactions is paramount. Z-Ala-Trp-OH, a synthetic dipeptide, serves as a valuable tool for investigating the activity of various proteases, particularly chymotrypsin and other serine proteases. Its chemical structure, featuring a bulky tryptophan residue, makes it an ideal substrate for enzymes that preferentially cleave peptide bonds adjacent to large, hydrophobic amino acids.[1] The enzymatic cleavage of this compound can be conveniently monitored, providing researchers with a robust method to determine enzyme kinetics and screen for potential inhibitors.
This document provides detailed application notes and protocols for utilizing this compound in the study of enzyme-substrate interactions. The methodologies described are designed for researchers, scientists, and drug development professionals seeking to implement sensitive and reliable protease assays.
Principle of the Assay
The fundamental principle of using this compound as a substrate lies in the enzymatic hydrolysis of the peptide bond between the alanine and tryptophan residues. This reaction yields Z-Alanine and free L-Tryptophan. The progress of this reaction is typically monitored through fluorometry. The indole ring of the liberated tryptophan molecule is intrinsically fluorescent, with an excitation maximum around 280 nm and an emission maximum around 350 nm. The intact this compound dipeptide exhibits significantly lower fluorescence. Consequently, as the enzyme cleaves the substrate, the increase in fluorescence intensity is directly proportional to the rate of the enzymatic reaction. This fluorometric approach offers high sensitivity, enabling the use of low enzyme and substrate concentrations.[2][3]
Diagram: Enzymatic Hydrolysis of this compound
Caption: Enzymatic cleavage of this compound by a protease.
Applications
-
Determination of Enzyme Kinetics: Elucidating Michaelis-Menten parameters (Kₘ and Vₘₐₓ) for proteases.
-
Inhibitor Screening: High-throughput screening (HTS) of compound libraries for the identification of novel protease inhibitors.[4]
-
Enzyme Characterization: Investigating the substrate specificity and catalytic mechanisms of proteases.
-
Drug Development: Assessing the potency and mode of action of drug candidates targeting proteases.
Protocol 1: Determination of Enzyme Kinetic Parameters (Kₘ and Vₘₐₓ)
This protocol details the experimental procedure for determining the Michaelis constant (Kₘ) and maximum reaction velocity (Vₘₐₓ) of a protease using this compound.
Materials
-
This compound (Substrate)
-
Protease of interest (e.g., α-chymotrypsin)
-
Assay Buffer: 100 mM Tris-HCl, pH 7.8, containing 10 mM CaCl₂[1][5]
-
Dimethyl Sulfoxide (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorometric microplate reader with excitation at ~280 nm and emission at ~350 nm
-
L-Tryptophan (for standard curve)
Procedure
-
Reagent Preparation:
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of the protease in 1 mM HCl with 2 mM CaCl₂. Store at -20°C. Immediately before use, dilute to the desired concentration (e.g., 1-10 µg/mL) in Assay Buffer.[5]
-
Substrate Dilutions: Prepare a serial dilution of the this compound stock solution in Assay Buffer to achieve a range of final concentrations (typically spanning 0.1 to 10 times the expected Kₘ).
-
Tryptophan Standard Curve: Prepare a series of known concentrations of L-Tryptophan in Assay Buffer to generate a standard curve for converting relative fluorescence units (RFU) to molar concentrations.
-
-
Assay Setup:
-
Add 50 µL of each this compound dilution to individual wells of the 96-well plate.
-
Add 100 µL of Assay Buffer to each well.
-
Include a "no enzyme" control for each substrate concentration to measure background fluorescence.
-
Pre-incubate the plate at the desired reaction temperature (e.g., 25°C or 37°C) for 5 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 50 µL of the diluted enzyme solution to each well.
-
Immediately begin kinetic reading of fluorescence intensity using the microplate reader. Record measurements every 30-60 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Plot fluorescence (RFU) versus time for each substrate concentration.
-
Determine the initial reaction velocity (v₀) from the linear portion of each curve (ΔRFU/min).
-
Convert v₀ from ΔRFU/min to µM/min using the L-Tryptophan standard curve.
-
Plot v₀ versus the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using a non-linear regression software to determine Kₘ and Vₘₐₓ.
-
Diagram: Workflow for Determining Enzyme Kinetics
Caption: Workflow for determining Kₘ and Vₘₐₓ using this compound.
Protocol 2: Screening for Enzyme Inhibitors
This protocol provides a framework for screening compound libraries to identify potential protease inhibitors using this compound.
Materials
-
Same as Protocol 1
-
Test compounds dissolved in DMSO
-
Known protease inhibitor (positive control)
-
DMSO (vehicle control)
Procedure
-
Reagent Preparation:
-
Prepare the this compound solution in Assay Buffer at a concentration equal to or near the Kₘ value (determined in Protocol 1).
-
Prepare the enzyme solution at a concentration that yields a robust signal within the linear range of the assay.
-
Prepare test compounds and controls at the desired screening concentration in DMSO.
-
-
Assay Setup:
-
Dispense a small volume (e.g., 1-2 µL) of test compounds, positive control, and vehicle control (DMSO) into separate wells of a 96-well plate.
-
Add the enzyme solution to each well and pre-incubate for a specified time (e.g., 15-30 minutes) to allow for inhibitor-enzyme binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the this compound solution to all wells.
-
Immediately monitor the fluorescence intensity over time as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the initial velocity (v₀) for each well.
-
Determine the percent inhibition for each test compound using the following formula: % Inhibition = (1 - (v_inhibitor / v_control)) * 100 where v_inhibitor is the velocity in the presence of the test compound and v_control is the velocity of the vehicle control.
-
Compounds exhibiting a predefined threshold of inhibition are considered "hits" and can be selected for further characterization, such as IC₅₀ determination.
-
Table 1: Example Data for Inhibitor Screening
| Compound | Initial Velocity (RFU/min) | % Inhibition |
| Vehicle Control | 2500 | 0% |
| Positive Control | 250 | 90% |
| Compound X | 2300 | 8% |
| Compound Y | 500 | 80% |
| Compound Z | 1250 | 50% |
Conclusion
This compound is a highly effective and versatile substrate for the characterization of protease activity. The fluorometric assay based on this substrate is sensitive, continuous, and readily adaptable to high-throughput formats. The protocols detailed in this application note provide a solid foundation for researchers to conduct kinetic analyses and inhibitor screening campaigns, ultimately facilitating advancements in enzymology and the discovery of new therapeutic agents.
References
- 1. Chymotrypsin [sigmaaldrich.com]
- 2. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. benchchem.com [benchchem.com]
Application Notes & Protocols: Investigating the Neuropharmacological Potential of Z-Ala-Trp-OH
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of Z-Ala-Trp-OH in neuropharmacology. This compound is a protected dipeptide composed of L-alanine and L-tryptophan. The presence of the tryptophan moiety is of significant interest, as its metabolic pathways are deeply implicated in the pathophysiology of numerous central nervous system (CNS) disorders, including neurodegenerative diseases like Parkinson's and Alzheimer's.[1][2][3] This document outlines the scientific rationale for exploring this compound as a potential neuroprotective agent, details robust protocols for both in vitro and in vivo evaluation, and offers insights into data interpretation. The methodologies described herein are designed to be self-validating, providing a rigorous framework for assessing the therapeutic potential of this dipeptide.
Introduction and Scientific Rationale
Z-L-alanyl-L-tryptophan (this compound) is a dipeptide derivative where the N-terminus of alanine is protected by a benzyloxycarbonyl (Z) group. While often utilized as a building block in larger peptide synthesis, its intrinsic biological properties, particularly concerning the CNS, remain underexplored.[4] The scientific rationale for its investigation in neuropharmacology is anchored to its constituent amino acid, L-tryptophan.
Tryptophan is an essential amino acid and the sole precursor for the neurotransmitter serotonin, which regulates mood, cognition, and sleep.[5] Crucially, over 95% of free tryptophan is metabolized through the kynurenine pathway.[6] This pathway is a critical modulator of neuroinflammation and neuronal survival, producing both neuroprotective metabolites, such as kynurenic acid (KYNA), and neurotoxic metabolites, like quinolinic acid (QUIN).[1][7] An imbalance in this pathway is a hallmark of several neurodegenerative diseases.[3]
The central hypothesis is that this compound, by delivering a protected form of tryptophan, may act as a novel modulator of these critical neurological pathways. Its dipeptide structure could potentially influence its stability, bioavailability, and ability to cross the blood-brain barrier.[4][5] Research on similar tryptophan-containing dipeptides has already shown promise; for instance, a Tryptophan-Methionine (WM) dipeptide was found to suppress microglial activation and reduce β-amyloid deposition in an Alzheimer's disease model.[8]
These notes will guide the researcher through a logical, phased approach to systematically evaluate the neuropharmacological profile of this compound.
| Compound Properties: this compound | |
| Synonyms | Z-L-alanyl-L-tryptophan |
| CAS Number | 119645-65-7[9][10] |
| Molecular Formula | C22H23N3O5[10] |
| Molecular Weight | 409.44 g/mol [10] |
| Appearance | White powder[4] |
| Storage | Store at 0-8 °C[4] |
Postulated Mechanisms of Neuroprotection
Based on the known roles of tryptophan metabolism and the general activities of neuroprotective peptides, this compound may exert its effects through several interconnected pathways.[11][12]
-
Modulation of the Kynurenine Pathway : By providing a source of tryptophan, this compound could potentially shift the balance of the kynurenine pathway towards the production of neuroprotective KYNA and away from neurotoxic QUIN.[1]
-
Anti-Inflammatory Activity : Chronic neuroinflammation, driven by activated microglia and astrocytes, is a key driver of neurodegeneration.[13] Peptides can suppress the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and reduce microglial activation.[8][11]
-
Antioxidant Effects : Oxidative stress is a fundamental cause of neuronal damage in the brain.[14] The indole ring of tryptophan has antioxidant properties, and the peptide structure may contribute to scavenging reactive oxygen species (ROS) and upregulating endogenous antioxidant systems like the Nrf2 pathway.[14][15]
-
Serotonin Pathway Modulation : Increased availability of tryptophan in the brain can enhance the synthesis of serotonin, potentially improving cognitive and mood-related symptoms associated with neurodegenerative conditions.[5]
Caption: Postulated neuroprotective pathways of this compound.
Phase 1: In Vitro Application Protocols
The initial phase of investigation focuses on cell-based assays to determine the direct effects of this compound on neuronal and glial cells. These protocols establish a foundational understanding of the compound's bioactivity.
Caption: General experimental workflow for in vitro screening.
Protocol 1: Assessing Neuroprotection Against Oxidative Stress
-
Objective: To determine if this compound protects neuronal cells from death induced by an oxidative toxin.
-
Model: SH-SY5Y human neuroblastoma cell line, a common model for dopaminergic neurons.
-
Materials: SH-SY5Y cells, DMEM/F12 medium, FBS, Penicillin-Streptomycin, this compound, Hydrogen Peroxide (H₂O₂), MTT reagent, DMSO, 96-well plates.
Methodology:
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Prepare serial dilutions of this compound (e.g., 1 µM to 100 µM) in culture medium. Remove the old medium from the cells and add the this compound solutions. Incubate for 2 hours.
-
Induction of Oxidative Stress: Add H₂O₂ to the wells to a final concentration of 100 µM (this concentration should be optimized to induce ~50% cell death in 24h). Include control wells: (a) untreated cells, (b) cells with H₂O₂ only.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. The viable cells will convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
Protocol 2: Evaluating Anti-inflammatory Potential
-
Objective: To assess if this compound can suppress the inflammatory response in microglial cells.
-
Model: BV-2 murine microglial cell line.
-
Materials: BV-2 cells, DMEM, FBS, Lipopolysaccharide (LPS), this compound, Griess Reagent, ELISA kits for TNF-α and IL-6.
Methodology:
-
Cell Seeding: Plate BV-2 cells in a 24-well plate at a density of 5 x 10⁴ cells/well and allow adherence for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 1 µM to 100 µM) for 1 hour.
-
Inflammatory Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.
-
Incubation: Incubate for 24 hours.
-
Supernatant Collection: Collect the culture supernatant from each well for analysis.
-
Nitric Oxide Measurement (Griess Assay): Mix 50 µL of supernatant with 50 µL of Griess Reagent in a 96-well plate. Measure absorbance at 540 nm. A standard curve using sodium nitrite should be generated.
-
Cytokine Measurement (ELISA): Use the remaining supernatant to quantify the levels of TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits.
| Summary of In Vitro Assays | ||
| Assay | Purpose | Expected Outcome with Effective this compound |
| MTT Assay | Measures cell viability and metabolic activity. | Increased cell viability in the presence of a neurotoxin. |
| LDH Release Assay | Measures cytotoxicity via cell membrane damage. | Decreased LDH release in the presence of a neurotoxin. |
| Griess Assay | Quantifies nitric oxide, a pro-inflammatory mediator. | Reduced nitric oxide production in LPS-stimulated microglia. |
| ELISA (TNF-α, IL-6) | Quantifies specific pro-inflammatory cytokines. | Reduced levels of TNF-α and IL-6 in LPS-stimulated microglia. |
| DCFH-DA Assay | Measures intracellular Reactive Oxygen Species (ROS). | Decreased ROS levels in cells under oxidative stress. |
Phase 2: In Vivo Experimental Design
Following promising in vitro results, the investigation should proceed to a relevant animal model of neurodegeneration. This phase assesses the compound's efficacy in a complex biological system, considering factors like pharmacokinetics and systemic effects.
Protocol 3: Efficacy in a Rotenone-Induced Rat Model of Parkinson's Disease
-
Objective: To evaluate if systemic administration of this compound can ameliorate motor deficits and protect dopaminergic neurons in a rat model of Parkinson's Disease (PD). This model is relevant as tryptophan metabolism is altered in PD.[16][17]
-
Model: Male Sprague-Dawley rats.
-
Materials: Rotenone, sunflower oil, this compound, saline or other suitable vehicle, equipment for behavioral testing (open field), materials for tissue processing and immunohistochemistry.
Methodology:
-
Animal Acclimatization: Acclimate rats for at least one week before the experiment begins.
-
Model Induction: Administer rotenone (e.g., 2.5 mg/kg, subcutaneously) dissolved in sunflower oil daily for 21-28 days to induce Parkinsonian pathology. A vehicle control group should receive only sunflower oil.
-
Treatment Groups (n=8-10 per group):
-
Group 1: Vehicle Control (sunflower oil + treatment vehicle).
-
Group 2: Rotenone Control (rotenone + treatment vehicle).
-
Group 3: Rotenone + this compound (Low Dose, e.g., 10 mg/kg, intraperitoneally).
-
Group 4: Rotenone + this compound (High Dose, e.g., 50 mg/kg, intraperitoneally).
-
Note: Treatment with this compound should commence either concurrently with rotenone or after the establishment of motor deficits, depending on the study's aim (prevention vs. treatment).
-
-
Behavioral Assessment: Conduct behavioral tests like the open field test (to measure locomotor activity) and the rotarod test (for motor coordination) weekly, starting from baseline before model induction.
-
Euthanasia and Tissue Collection: At the end of the treatment period, euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde. Carefully dissect the brains.
-
Post-mortem Analysis:
-
Immunohistochemistry: Process one hemisphere for cryosectioning. Perform immunostaining on sections of the substantia nigra (SN) and striatum for Tyrosine Hydroxylase (TH) to visualize and quantify dopaminergic neurons and their terminals.
-
Biochemical Analysis: Homogenize the other hemisphere (or specific regions like the striatum) to measure levels of inflammatory cytokines (TNF-α, IL-6) via ELISA and markers of oxidative stress (e.g., malondialdehyde).
-
Caption: Workflow for the in vivo evaluation in a rat model of PD.
| Summary of In Vivo Assessments | ||
| Assessment | Purpose | Expected Outcome with Effective this compound |
| Open Field Test | Measures general locomotor activity and exploration. | Amelioration of rotenone-induced hypoactivity. |
| Rotarod Test | Measures motor coordination and balance. | Improved performance and latency to fall. |
| TH Immunohistochemistry | Quantifies the survival of dopaminergic neurons. | Increased number of surviving TH-positive neurons in the substantia nigra. |
| Brain Cytokine ELISA | Measures levels of neuroinflammation. | Reduced levels of pro-inflammatory cytokines in brain tissue. |
Data Interpretation & Troubleshooting
-
In Vitro Causality: Positive in vitro results strongly suggest a direct cellular mechanism. If this compound is protective in neuronal cultures but shows weak anti-inflammatory effects in microglial cultures, its primary mechanism is likely not immunomodulatory. A lack of effect could be due to poor cell permeability or the need for metabolic activation.
-
In Vivo Efficacy: A significant improvement in behavioral outcomes coupled with a reduction in neuronal loss (TH staining) is a strong indicator of therapeutic potential. If behavior improves but neuronal loss is not significantly attenuated, the compound might be acting symptomatically rather than being disease-modifying.
-
Troubleshooting - Solubility: this compound may have limited aqueous solubility. Prepare high-concentration stock solutions in DMSO and dilute to final concentrations in culture medium, ensuring the final DMSO concentration is non-toxic (typically <0.1%).
-
Troubleshooting - Dosing: The in vivo doses provided are starting points. If no effect is observed, a dose-escalation study may be necessary. Conversely, if toxicity is observed, the dose should be reduced. Preliminary pharmacokinetic studies are highly recommended to determine brain bioavailability.
Conclusion and Future Directions
The protocols outlined in this document provide a rigorous framework for the initial neuropharmacological evaluation of this compound. By systematically assessing its effects from the cellular level to a preclinical disease model, researchers can build a comprehensive profile of its potential as a neurotherapeutic agent.
Future research should focus on:
-
Blood-Brain Barrier Permeability: Directly measuring the ability of this compound to cross into the CNS.
-
Metabolite Analysis: Quantifying levels of tryptophan, kynurenine, KYNA, QUIN, and serotonin in the brain and periphery after administration to directly confirm its impact on these pathways.
-
Alternative Models: Testing the compound in other models of neurodegeneration, such as the 5xFAD mouse model for Alzheimer's disease.[8]
-
Mechanism of Action: Utilizing transcriptomics or proteomics to uncover novel molecular targets and pathways modulated by this compound.[18]
By following this structured approach, the scientific community can effectively determine if this compound holds promise as a novel candidate for treating the complex and devastating diseases of the central nervous system.
References
- 1. Altered tryptophan metabolism in Parkinson's disease: a possible novel therapeutic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Tryptophan Metabolism in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tryptophan Metabolism in Central Nervous System Diseases: Pathophysiology and Potential Therapeutic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Tryptophan Metabolism in Central Nervous System Diseases: Pathophysiology and Potential Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Production, Mechanisms, and Therapeutic Strategies of Tryptophan Metabolites in CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preventive Effects of Tryptophan-Methionine Dipeptide on Neural Inflammation and Alzheimer's Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | 119645-65-7 [chemicalbook.com]
- 10. scbt.com [scbt.com]
- 11. Neuroprotective Effects of Brain-Gut Peptides: A Potential Therapy for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of Neuroprotective Effects of Peptides Derived from Natural Materials and Their Production and Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tryptophan Metabolism in Alzheimer’s Disease with the Involvement of Microglia and Astrocyte Crosstalk and Gut-Brain Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroprotective Effect of Antioxidants in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tryptophan in the diet ameliorates motor deficits in a rotenone-induced rat Parkinson's disease model via activating the aromatic hydrocarbon receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Microbiota, Tryptophan and Aryl Hydrocarbon Receptors as the Target Triad in Parkinson’s Disease—A Narrative Review [mdpi.com]
- 18. Neuroprotective Effects of Peptides in the Brain: Transcriptome Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Purity Purification of Z-Ala-Trp-OH Containing Peptides via Reversed-Phase HPLC
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of synthetic peptides containing the Z-Ala-Trp-OH sequence using reversed-phase high-performance liquid chromatography (RP-HPLC). The methodology is designed for researchers, scientists, and drug development professionals engaged in peptide synthesis and requiring high-purity products for subsequent applications. This guide delves into the causal relationships behind experimental choices, from mobile phase composition to gradient optimization, ensuring a robust and reproducible purification workflow. The protocol is structured to be a self-validating system, yielding peptides of high purity suitable for a range of downstream applications.
Introduction: The Challenge of Purifying Z-Protected Tryptophan-Containing Peptides
The purification of synthetic peptides is a critical step following solid-phase peptide synthesis (SPPS) to remove impurities such as truncated sequences, deletion sequences, and by-products from cleavage and deprotection steps.[1][2][3] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for peptide purification due to its high resolving power and versatility.[4][5][6]
Peptides containing the this compound motif present a specific set of challenges. The N-terminal Carbobenzyloxy (Z or Cbz) group is a hydrophobic protecting group that significantly increases the peptide's retention on a reversed-phase column.[7] Additionally, the tryptophan residue, with its bulky indole side chain, is one of the most hydrophobic amino acids.[8][9][10] This combined hydrophobicity necessitates a carefully optimized RP-HPLC method to achieve effective separation from closely eluting impurities.
This document outlines a detailed protocol that addresses these challenges, ensuring the attainment of high-purity this compound containing peptides.
Foundational Principles: Why This Protocol Works
The success of this purification strategy hinges on the principles of reversed-phase chromatography, where separation is based on the differential partitioning of analytes between a non-polar stationary phase and a polar mobile phase.[11]
-
Stationary Phase Selection: A C18-modified silica stationary phase is the workhorse for peptide purification.[4][12] The long alkyl chains provide a highly hydrophobic surface that interacts strongly with the hydrophobic Z and Trp moieties of the target peptide, leading to good retention and allowing for effective separation.
-
Mobile Phase System: The mobile phase consists of an aqueous component (Mobile Phase A) and an organic component (Mobile Phase B), typically acetonitrile.[13] Acetonitrile is preferred due to its low viscosity and UV transparency. A gradient elution, where the concentration of acetonitrile is gradually increased, is employed to elute peptides in order of increasing hydrophobicity.[12]
-
The Critical Role of Trifluoroacetic Acid (TFA): TFA is a crucial additive in the mobile phase for several reasons.[14][15] At a typical concentration of 0.1%, it acts as an ion-pairing agent, forming a neutral complex with the charged groups on the peptide.[16] This masks the interactions of the peptide with any residual free silanol groups on the silica backbone of the stationary phase, resulting in sharper, more symmetrical peaks.[15] TFA's acidity also ensures that the carboxylic acid groups on the peptide are protonated, further enhancing retention on the reversed-phase column.
-
UV Detection Strategy: The presence of the tryptophan residue provides a convenient and sensitive method for detection. Tryptophan has a strong UV absorbance maximum around 280 nm.[17][18] However, monitoring at 215-220 nm is also highly effective as this wavelength is optimal for the detection of the peptide bond itself, ensuring that all peptide species are observed.[19][20]
Experimental Protocol
Materials and Instrumentation
| Item | Specification |
| HPLC System | Preparative HPLC system with a gradient pump and UV detector |
| Column | C18 reversed-phase column (e.g., 10 µm, 250 x 21.2 mm) |
| Solvents | HPLC-grade acetonitrile (ACN) and ultrapure water |
| Reagent | Trifluoroacetic acid (TFA), sequencing grade |
| Sample | Crude this compound containing peptide |
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 0.1% (v/v) TFA in ultrapure water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.
-
Mobile Phase B (Organic): 0.1% (v/v) TFA in acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of acetonitrile.
Scientist's Note: It is imperative to use high-purity, HPLC-grade solvents and reagents to minimize baseline noise and interfering peaks.[13][21] Degassing the mobile phases by sonication or helium sparging is recommended to prevent bubble formation in the pump and detector.[13]
Sample Preparation
-
Weigh the crude peptide.
-
Dissolve the crude peptide in a minimal volume of Mobile Phase A. If solubility is a challenge, a small amount of acetonitrile (not exceeding 20% of the final volume) can be added to aid dissolution.
-
Filter the dissolved sample through a 0.45 µm syringe filter to remove any particulate matter before injection. This prevents clogging of the HPLC column and system.
HPLC Purification Method
| Parameter | Setting |
| Flow Rate | 15 mL/min (for a 21.2 mm ID column) |
| Detection Wavelength | 220 nm and 280 nm |
| Injection Volume | Dependent on sample concentration and column capacity |
| Gradient | 5% to 65% Mobile Phase B over 60 minutes |
Gradient Elution Profile:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 60 | 35 | 65 |
| 62 | 5 | 95 |
| 67 | 5 | 95 |
| 69 | 95 | 5 |
| 75 | 95 | 5 |
Rationale for the Gradient: The shallow gradient (1% change in Mobile Phase B per minute) is designed to provide high resolution for the hydrophobic this compound peptide and its closely eluting impurities.[12] A steeper gradient could lead to co-elution and lower purity of the final product.
Post-Purification Workflow
-
Fraction Collection: Collect fractions corresponding to the main peak of interest.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of each fraction.
-
Pooling: Pool the fractions with the desired purity (e.g., >98%).
-
Lyophilization: Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white, fluffy powder.
-
(Optional) TFA Salt Exchange: If TFA is detrimental to downstream applications, it can be exchanged for a more biocompatible counter-ion like acetate or hydrochloride.[12]
Workflow Visualization
Caption: Workflow for the HPLC purification of this compound containing peptides.
Expected Results and Troubleshooting
Following this protocol, the this compound containing peptide should elute as a sharp, well-defined peak. The purity of the pooled fractions is expected to be greater than 98% as determined by analytical HPLC.
| Parameter | Expected Outcome |
| Crude Purity | 50-70% |
| Purified Purity | >98% |
| Recovery | 50-80% (dependent on crude purity) |
| Final Form | White, lyophilized powder |
Troubleshooting:
-
Poor Resolution: If the peak of interest is not well-separated from impurities, a shallower gradient (e.g., 0.5% change in Mobile Phase B per minute) can be employed.[12]
-
Peak Tailing: This may indicate interaction with the silica backbone. Ensure the TFA concentration is at 0.1% in both mobile phases.[15][16]
-
Low Recovery: If the peptide is not eluting from the column, the final percentage of Mobile Phase B in the gradient may need to be increased.
Conclusion
This application note provides a robust and reliable protocol for the purification of this compound containing peptides. By understanding the fundamental principles of reversed-phase chromatography and the specific properties of the target peptide, researchers can consistently achieve high levels of purity. The detailed methodology, from mobile phase preparation to post-purification handling, serves as a comprehensive guide for obtaining peptides suitable for the most demanding research and development applications.
References
- 1. bachem.com [bachem.com]
- 2. researchgate.net [researchgate.net]
- 3. Solid Phase Peptide Synthesis | MtoZ Biolabs [mtoz-biolabs.com]
- 4. bachem.com [bachem.com]
- 5. hplc.eu [hplc.eu]
- 6. Peptide Purification by Reverse-Phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. Amino acid - Wikipedia [en.wikipedia.org]
- 9. Impact of Tryptophan Positional Isomerism on Physicochemical and Biological Properties: A Case Study Using Gramicidin A Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Uniqueness of Tryptophan in Biology: Properties, Metabolism, Interactions and Localization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reversed-phase isolation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 14. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. UV-Vis Spectrum of Tryptophan | SIELC Technologies [sielc.com]
- 19. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 21. youtube.com [youtube.com]
Application Note: High-Resolution Mass Spectrometry for the Characterization of Z-Ala-Trp-OH
Abstract
This application note provides a comprehensive guide for the mass spectrometric analysis of the N-terminally protected dipeptide, N-benzyloxycarbonyl-L-alanyl-L-tryptophan (Z-Ala-Trp-OH). Designed for researchers in peptide chemistry, drug development, and proteomics, this document outlines detailed protocols for sample preparation, high-resolution mass spectrometry (HRMS), and tandem mass spectrometry (MS/MS) analysis using electrospray ionization (ESI). We delve into the characteristic fragmentation patterns of this compound, offering insights into the influence of the benzyloxycarbonyl (Z) protecting group and the tryptophan side chain on collision-induced dissociation (CID). Furthermore, we address common analytical challenges such as adduct formation and issues related to peptide hydrophobicity, providing robust troubleshooting strategies to ensure data of the highest quality and integrity.
Introduction
N-benzyloxycarbonyl-L-alanyl-L-tryptophan (this compound) is a protected dipeptide frequently utilized as a building block in the synthesis of more complex peptides and peptidomimetics with therapeutic potential. The benzyloxycarbonyl (Z) group is a widely used amine protecting group in peptide synthesis due to its stability under various reaction conditions and its facile removal by hydrogenolysis. Accurate characterization of such synthetic intermediates is paramount to ensure the fidelity of the final product. Mass spectrometry, particularly ESI-MS, is an indispensable tool for confirming the molecular weight and structural integrity of peptides like this compound.[1] This note details an optimized workflow for the complete and confident characterization of this important dipeptide.
Challenges in the Mass Spectrometry of Protected Peptides
The analysis of protected peptides like this compound presents unique challenges compared to their unprotected counterparts:
-
Hydrophobicity: The aromatic nature of the Z-group and the tryptophan side chain imparts significant hydrophobicity to the molecule. This can lead to poor solubility in aqueous solutions and non-specific binding to sample containers, resulting in sample loss and reduced signal intensity.[2][3]
-
Adduct Formation: The presence of a free carboxylic acid and potential binding sites can promote the formation of adducts with metal ions (e.g., Na+, K+) present in solvents or glassware.[4] These adducts can complicate mass spectra by splitting the ion signal and making data interpretation more difficult.
-
In-Source Fragmentation: The Z-group, while stable, can sometimes be labile under certain ESI source conditions, leading to premature fragmentation before mass analysis.[5][6][7][8] This can be mistaken for impurities in the sample.
This guide provides protocols designed to mitigate these challenges effectively.
Experimental Workflow
The overall experimental process for the analysis of this compound is summarized below. Each step is detailed in the subsequent protocols.
Caption: Experimental workflow for this compound analysis.
Protocols
Protocol 1: Sample Preparation
Rationale: Proper sample preparation is critical to mitigate the challenges of hydrophobicity and prevent analyte loss. The choice of solvent and container material is paramount. Using polypropylene tubes minimizes non-specific binding of hydrophobic peptides.[2] A solvent system with a significant organic component ensures complete dissolution.
Materials:
-
This compound (MW: 409.44 g/mol , Formula: C22H23N3O5)
-
LC-MS grade acetonitrile (ACN)
-
LC-MS grade methanol (MeOH)
-
LC-MS grade water
-
Formic acid (FA), LC-MS grade
-
Ammonium hydroxide (NH4OH), LC-MS grade
-
Polypropylene microcentrifuge tubes
Procedure:
-
Stock Solution (1 mg/mL):
-
Weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of 50:50 (v/v) ACN:water. Vortex thoroughly to ensure complete dissolution. This stock is suitable for direct infusion analysis.
-
-
Working Solution for LC-MS (10 µg/mL):
-
Dilute the stock solution 1:100 in the desired mobile phase starting condition (e.g., 95:5 water:ACN with 0.1% FA for reversed-phase chromatography).
-
-
Positive Ion Mode Analysis:
-
Prepare a final concentration of 1-10 µM in 50:50 ACN:water with 0.1% formic acid. The acid promotes protonation to form [M+H]+ ions.
-
-
Negative Ion Mode Analysis:
-
Prepare a final concentration of 1-10 µM in 50:50 ACN:water with 0.1% ammonium hydroxide. The base promotes deprotonation of the carboxylic acid to form [M-H]− ions.
-
Protocol 2: ESI-MS and MS/MS Analysis
Rationale: Analysis in both positive and negative ion modes provides complementary information and aids in confident identification. High-resolution instrumentation (e.g., Orbitrap, TOF) is recommended for accurate mass measurement to confirm the elemental composition. The parameters provided are a starting point and should be optimized for the specific instrument used.
Instrumentation:
-
High-resolution mass spectrometer (e.g., Thermo Scientific™ Orbitrap™ series, Sciex TripleTOF®) equipped with an ESI source.
ESI-MS Parameters (Example):
| Parameter | Positive Ion Mode | Negative Ion Mode | Rationale |
| Spray Voltage | +3.5 to +4.5 kV | -3.0 to -4.0 kV | To generate a stable electrospray. |
| Capillary Temp. | 275 - 325 °C | 275 - 325 °C | To aid in desolvation of droplets. |
| Sheath Gas | 30 - 40 (arb. units) | 30 - 40 (arb. units) | To nebulize the liquid stream. |
| Aux Gas | 5 - 10 (arb. units) | 5 - 10 (arb. units) | To help evaporate the solvent. |
| Full Scan Range | m/z 150 - 1000 | m/z 150 - 1000 | To cover the expected precursor and adduct ions. |
| Resolution | > 60,000 | > 60,000 | For high mass accuracy. |
MS/MS (CID) Parameters:
-
Precursor Ion Selection: Isolate the monoisotopic peak of the ion of interest (e.g., m/z 410.17 for [M+H]+ or m/z 408.15 for [M-H]−) with an isolation window of 1-2 m/z.
-
Collision Energy: Apply a stepped normalized collision energy (NCE) of 15, 25, and 35% or a single NCE of 25-30%. This energy range is typically sufficient to induce fragmentation of the peptide backbone and protecting group without complete annihilation of the precursor ion.[9][10]
-
Activation Type: Collision-Induced Dissociation (CID) or Higher-Energy C-trap Dissociation (HCD).
Data Analysis and Expected Results
Full Scan MS Analysis
In the full scan spectrum, the primary goal is to identify the protonated or deprotonated molecular ion and any common adducts.
Table 1: Expected Ions in Full Scan ESI-MS
| Ion Species | Formula | Calculated Monoisotopic m/z | Mode |
| [M+H]+ | [C22H24N3O5]+ | 410.1710 | Positive |
| [M+Na]+ | [C22H23N3O5Na]+ | 432.1529 | Positive |
| [M+K]+ | [C22H23N3O5K]+ | 448.1269 | Positive |
| [M-H]− | [C22H23N3O5]− | 408.1565 | Negative |
The presence of [M+Na]+ and [M+K]+ adducts is common. If their intensity is high, it may be necessary to improve the purity of solvents or use glass vials that have been acid-washed to remove residual alkali metals.[11][12][13]
Tandem MS (MS/MS) Analysis and Fragmentation
The fragmentation of this compound is influenced by the charge-carrying proton and the chemical nature of the protecting group and amino acid residues. In positive ion mode CID, fragmentation is expected along the peptide backbone (producing b- and y-type ions) and involving the Z-group.[14][15]
Key Fragmentation Pathways:
-
Loss of the Z-group: A characteristic fragmentation of benzyloxycarbonyl-protected peptides is the loss of the protecting group, often through the elimination of benzyl alcohol (108 Da) or toluene (92 Da).[16]
-
Backbone Fragmentation: Cleavage of the amide bond between Ala and Trp will produce b1 and y1 ions.
-
Tryptophan Side Chain Fragmentation: The indole side chain of tryptophan can produce characteristic fragment ions, notably around m/z 130.
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. lcms.cz [lcms.cz]
- 3. lcms.cz [lcms.cz]
- 4. Dealing with Metal Adduct Ions in Electrospray: Part 2 | Separation Science [sepscience.com]
- 5. In-Source Fragmentation and the Sources of Partially Tryptic Peptides in Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In-source fragmentation and the sources of partially tryptic peptides in shotgun proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In-Source Fragmentation and the Sources of Partially Tryptic Peptides in Shotgun Proteomics | Journal Article | PNNL [pnnl.gov]
- 9. Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Collision-induced dissociation (CID) of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Origin and removal of adducts (molecular mass = 98 u) attached to peptide and protein ions in electrospray ionization mass spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A new model for multiply charged adduct formation between peptides and anions in electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tsapps.nist.gov [tsapps.nist.gov]
- 15. Mass spectrometry of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The mass spectra of amino-acids and peptides: benzyl migration in benzyloxycarbonyl derivatives - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
Z-Ala-Trp-OH: A Fluorogenic Substrate for Monitoring Chymotrypsin-Like Protease Activity
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unveiling Protease Activity with Intrinsic Tryptophan Fluorescence
Proteases are a critical class of enzymes involved in a vast array of physiological and pathological processes, making them key targets for drug discovery and diagnostics. Monitoring protease activity is fundamental to understanding their function and identifying potential inhibitors. Z-Ala-Trp-OH is a dipeptide composed of alanine and tryptophan, with the N-terminus protected by a benzyloxycarbonyl (Z) group. This molecule is designed as a fluorogenic probe precursor for the detection of chymotrypsin-like protease activity.
Chymotrypsin and chymotrypsin-like proteases are serine proteases that exhibit a strong preference for cleaving peptide bonds C-terminal to aromatic amino acid residues, such as tryptophan, tyrosine, and phenylalanine.[1][2][3] The core principle of using this compound as a fluorescent probe lies in the intrinsic fluorescence of the tryptophan residue. The fluorescence of tryptophan is highly sensitive to its local microenvironment.[4][5] In the intact this compound molecule, the tryptophan fluorescence may be quenched or influenced by the proximity of the Z-group and the alanine residue. Upon enzymatic cleavage of the peptide bond between alanine and tryptophan by a chymotrypsin-like protease, the tryptophan residue is liberated. This separation leads to a change in its local environment, resulting in a detectable change in fluorescence intensity, which can be correlated with protease activity.[6][7] This method offers a continuous and sensitive means to monitor enzymatic reactions.
Principle of Detection
The underlying mechanism of this compound as a fluorescent probe precursor is based on enzymatic cleavage leading to a change in the quantum yield of the tryptophan fluorophore.
Caption: Enzymatic cleavage of this compound by a chymotrypsin-like protease.
Applications
-
Enzyme Kinetics: Determination of kinetic parameters such as Km and Vmax for chymotrypsin-like proteases.
-
Inhibitor Screening: High-throughput screening of compound libraries to identify inhibitors of specific proteases.
-
Drug Discovery: Characterization of the mechanism of action of novel protease inhibitors.
-
Biochemical Research: Studying the activity of purified proteases and the effects of various conditions on their activity.
Experimental Protocols
I. Preparation of Reagents
1. This compound Stock Solution:
- Molecular Formula: C₂₂H₂₃N₃O₅
- Molecular Weight: 409.44 g/mol
- Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
- Store the stock solution at -20°C, protected from light.
2. Assay Buffer:
- A common buffer for chymotrypsin activity is 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl₂.
- The optimal buffer composition may vary depending on the specific protease being studied and should be optimized accordingly.
3. Enzyme Solution:
- Prepare a stock solution of the chymotrypsin-like protease in the assay buffer.
- The final concentration of the enzyme in the assay will depend on its activity and should be determined empirically. A starting point could be in the range of 1-10 µg/mL.
4. Positive Control (Optional but Recommended):
- A known inhibitor of the protease of interest can be used as a positive control for inhibition assays.
5. Negative Control:
- Assay buffer without the enzyme.
II. Fluorometric Assay for Protease Activity
This protocol is designed for a 96-well plate format, but can be adapted for other formats.
Workflow Diagram:
Caption: General workflow for a fluorometric protease activity assay.
Step-by-Step Procedure:
-
Prepare the Assay Plate:
-
Add 50 µL of assay buffer to each well of a black, clear-bottom 96-well plate.
-
Add 20 µL of the enzyme solution to the appropriate wells.
-
For inhibitor screening, add 10 µL of the test compound or positive control inhibitor to the respective wells. For the no-inhibitor control, add 10 µL of the vehicle (e.g., DMSO).
-
Add 20 µL of assay buffer to the negative control wells (no enzyme).
-
-
Pre-incubation:
-
Mix the contents of the plate gently on a plate shaker.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the enzyme and inhibitors to interact.
-
-
Initiate the Reaction:
-
Prepare the substrate working solution by diluting the this compound stock solution in the assay buffer. The final concentration in the well should be optimized, but a starting point is typically around the Km value for the enzyme, if known, or in the range of 10-100 µM.
-
Add 20 µL of the this compound substrate working solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically.
-
Excitation Wavelength: ~280 nm (for tryptophan)
-
Emission Wavelength: ~350 nm (for tryptophan)
-
-
Record measurements every 1-2 minutes for a period of 30-60 minutes. The optimal reading interval and duration should be determined based on the reaction rate.
-
III. Data Analysis
-
Calculate Initial Reaction Rates (V₀):
-
Plot the fluorescence intensity versus time for each well.
-
The initial, linear portion of the curve represents the initial reaction rate (V₀).
-
Calculate the slope of this linear portion (ΔRFU/min), which is proportional to the enzyme activity.
-
-
Enzyme Inhibition Analysis:
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [(V₀_no_inhibitor - V₀_with_inhibitor) / V₀_no_inhibitor] * 100
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Data Presentation
Table 1: Example Plate Layout for Inhibitor Screening
| Well | Content |
| A1-A3 | Negative Control (No Enzyme) |
| B1-B3 | No Inhibitor Control (Enzyme + Substrate) |
| C1-C3 | Positive Control Inhibitor |
| D1-H12 | Test Compounds (at various concentrations) |
Table 2: Expected Fluorescence Changes
| Condition | Expected Fluorescence Change | Rationale |
| No Enzyme | No significant change | No cleavage of the substrate |
| Enzyme + Substrate | Increase over time | Enzymatic cleavage releases tryptophan, leading to increased fluorescence |
| Enzyme + Substrate + Inhibitor | Reduced rate of increase | Inhibition of protease activity reduces the rate of substrate cleavage |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Autofluorescence of compounds or plate | Subtract the fluorescence of a "no enzyme" control. Use non-fluorescent plates. |
| No change in fluorescence | Inactive enzyme or inappropriate assay conditions | Check enzyme activity with a known substrate. Optimize pH, temperature, and buffer components. |
| Non-linear reaction progress | Substrate depletion or enzyme instability | Use a lower enzyme concentration or a higher substrate concentration. Check enzyme stability under assay conditions. |
| Signal quenching by test compounds | Intrinsic properties of the compounds | Run a control with the compound and cleaved substrate to check for quenching effects. |
References
- 1. Substrate specificity of human chymotrypsin-like protease (CTRL) characterized by phage display-selected small-protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Tryptophan as a Probe to Study the Anticancer Mechanism of Action and Specificity of α-Helical Anticancer Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fluorescence enhancement through enzymatic cleavage of internally quenched dendritic peptides: a sensitive assay for the AspN endoproteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging Z-Ala-Trp-OH in the Synthesis of Therapeutic Peptides
Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic use of Z-Ala-Trp-OH (N-benzyloxycarbonyl-L-alanyl-L-tryptophan). We move beyond a simple datasheet to explore the nuanced role of this protected dipeptide as a critical building block in the synthesis of complex, high-value therapeutic peptides. The guide elucidates the functional importance of the alanyl-tryptophan motif, details validated protocols for its incorporation into peptide chains, and discusses critical considerations for avoiding common side reactions. Our focus is on providing the causal logic behind experimental choices, ensuring that protocols are robust and self-validating for successful therapeutic agent development.
Introduction: The Strategic Value of a Protected Dipeptide
In the landscape of therapeutic peptide development, success hinges on the rational design and efficient synthesis of sequences with desired biological activity, stability, and pharmacokinetic profiles. This compound is not a therapeutic agent in itself, but rather a high-leverage intermediate. It is a dipeptide fragment composed of L-Alanine and L-Tryptophan, where the N-terminus of Alanine is protected by a benzyloxycarbonyl (Z or Cbz) group.[1] This structure is intentional and serves three primary strategic purposes:
-
Controlled Elongation: The Z-group prevents unwanted reactions at the N-terminus, allowing for the specific activation of the C-terminal carboxyl group of Tryptophan to controllably elongate a peptide chain.[1] This is a fundamental principle of solution-phase and solid-phase peptide synthesis.
-
Incorporation of a Key Motif: The Ala-Trp sequence is not arbitrary. Tryptophan, with its bulky, aromatic indole side chain, is a critical residue for molecular recognition, anchoring peptides to biological targets through hydrophobic and π-stacking interactions.[2][3] Its role as the biosynthetic precursor to the neurotransmitter serotonin also makes it a key component in neuropharmacological research.[2][4]
-
Enhanced Peptide Properties: The inclusion of specific dipeptide motifs can influence the final peptide's stability and bioavailability, making it a valuable tool for drug formulation.[4][5]
This guide will provide the necessary protocols and scientific context to effectively utilize this compound in your research endeavors.
Physicochemical Properties & Handling
Proper handling and storage are paramount to maintaining the integrity of this compound for synthesis.
| Property | Value | Reference |
| Chemical Name | N-Benzyloxycarbonyl-L-alanyl-L-tryptophan | [6] |
| Synonyms | This compound, Cbthis compound | [7] |
| CAS Number | 119645-65-7 | [7] |
| Molecular Formula | C₂₂H₂₃N₃O₅ | [7] |
| Molecular Weight | 409.44 g/mol | [7] |
| Appearance | White to off-white powder | [4] |
| Storage | Store at 0-8°C, desiccated. | [4] |
Solubility: this compound is generally soluble in polar organic solvents such as Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM) with some co-solvent. It has limited solubility in water. Always perform a small-scale solubility test before committing the bulk material to a reaction.
The Tryptophan Residue: A Functional Hub for Therapeutic Design
The strategic importance of the Tryptophan within the this compound dipeptide cannot be overstated. It serves not only as a structural component but as a versatile functional hub that can be leveraged for therapeutic advantage.
-
Target Recognition: The indole side chain is crucial for binding to protein targets, often inserting into hydrophobic pockets.
-
Modulation of Physicochemical Properties: Tryptophan's presence can increase the hydrophobicity of a peptide, influencing its solubility, aggregation, and interaction with cell membranes.
-
Site for Bio-conjugation: The indole ring, particularly at the C2 position, can be selectively modified in late-stage synthesis to attach other molecules, such as imaging agents, cytotoxic payloads (for ADCs), or polyethylene glycol (PEG) to improve half-life.[8][9]
Caption: Functional roles of the Tryptophan residue in therapeutic peptides.
Protocols for Peptide Synthesis Using this compound
The following protocols are designed for solution-phase peptide synthesis, a versatile method for producing moderate quantities of peptides with high purity.
General Workflow for Peptide Elongation
The core process involves the activation of the carboxylic acid on this compound and its subsequent reaction with the free amine of another amino acid or peptide, forming a new peptide bond. This cycle can be repeated after removing the N-terminal protecting group of the newly formed peptide.
Caption: Workflow for a single peptide coupling step.
Protocol: Solution-Phase Coupling of this compound
Objective: To couple this compound with a C-terminally protected amino acid (e.g., Glycine methyl ester, H-Gly-OMe) to form the protected tripeptide Z-Ala-Trp-Gly-OMe.
Rationale for Reagent Selection:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): A common and efficient coupling reagent that forms an active ester with the carboxylic acid, minimizing the risk of racemization.
-
DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base used to maintain basic conditions required for the coupling reaction without causing unwanted side reactions.
-
DMF (Dimethylformamide): A polar aprotic solvent that effectively dissolves the reactants.
Materials:
-
This compound (1.0 eq)
-
H-Gly-OMe·HCl (Glycine methyl ester hydrochloride) (1.1 eq)
-
HBTU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
-
Ethyl acetate (EtOAc), 1M HCl, saturated NaHCO₃ solution, brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Amine Neutralization: In a separate flask, dissolve H-Gly-OMe·HCl (1.1 eq) in DMF and add DIPEA (1.1 eq) to neutralize the hydrochloride salt, forming the free amine. Stir for 10-15 minutes.
-
Pre-activation: To the solution of this compound, add HBTU (1.1 eq) and the remaining DIPEA (1.4 eq). Stir the mixture at 0°C (ice bath) for 15-20 minutes. This "pre-activation" step forms the active ester intermediate.
-
Coupling Reaction: Add the free amine solution (from step 2) to the activated this compound solution. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC. The starting material spot (this compound) should disappear and a new, typically less polar product spot should appear.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with Ethyl Acetate (EtOAc).
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). This removes unreacted starting materials, coupling byproducts, and the base.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane.
Self-Validation:
-
Expected Outcome: A white or off-white solid.
-
Verification: Confirm the identity and purity of the product using LC-MS (to check for the correct mass) and ¹H NMR (to confirm the structure).
Protocol: Z-Group Deprotection (Debenzyloxycarbonylation)
Objective: To remove the Z-group from the newly synthesized peptide to expose the N-terminal amine for further chain elongation.
Rationale for Method Selection:
-
Catalytic Hydrogenation: This is the standard method for removing Z/Cbz groups. It is clean, efficient, and the byproducts (toluene and CO₂) are volatile and easily removed. The reaction is conducted under mild conditions, which preserves the integrity of the peptide.
Materials:
-
Z-protected peptide (e.g., Z-Ala-Trp-Gly-OMe) (1.0 eq)
-
Palladium on carbon (Pd/C), 10% w/w (approx. 10 mol% of Pd)
-
Methanol (MeOH) or Ethanol (EtOH) as solvent
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
Procedure:
-
Setup: Dissolve the Z-protected peptide in MeOH in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add the Pd/C catalyst to the solution under an inert atmosphere. Caution: Pd/C can be pyrophoric and should be handled with care, often wetted with solvent.
-
Hydrogenation: Purge the flask with H₂ gas and maintain a positive pressure of H₂ (e.g., using a balloon) or use a Parr hydrogenator.
-
Reaction: Stir the suspension vigorously at room temperature. The reaction typically takes 2-6 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The starting material is UV-active and will disappear, while the product (free amine) can be visualized with a ninhydrin stain on the TLC plate.
-
Work-up:
-
Once complete, carefully purge the reaction vessel with an inert gas (N₂ or Ar) to remove all hydrogen.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with MeOH.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the deprotected peptide.
-
Self-Validation:
-
Expected Outcome: The product should be immediately ready for the next coupling step. It is often used without further purification.
-
Verification: The disappearance of aromatic proton signals corresponding to the Z-group in the ¹H NMR spectrum confirms successful deprotection. Mass spectrometry will show a corresponding decrease in molecular weight.
Critical Consideration: Tryptophan Side Reactions
The indole ring of Tryptophan is electron-rich and susceptible to modification, particularly under acidic conditions used for cleaving other protecting groups (like Boc or tBu) or for cleaving the peptide from a solid-phase resin.[10]
-
Alkylation: Cationic species generated during acidolysis can alkylate the indole ring, leading to undesired byproducts.
-
Mitigation Strategy: Always include "scavengers" in your cleavage cocktails. Common scavengers include triisopropylsilane (TIS), water, and 1,2-ethanedithiol (EDT). These molecules act as cation traps, protecting the Tryptophan residue. While not directly relevant to the Z-group removal protocol above, this is a critical consideration for any subsequent steps in a larger synthesis plan.
Conclusion
This compound is a highly valuable and strategic building block for the development of therapeutic peptides. Its utility extends beyond its simple dipeptide structure, providing a means to incorporate the functionally critical Tryptophan residue in a controlled and predictable manner. By understanding the rationale behind the protection strategy and mastering the robust protocols for coupling and deprotection, researchers can efficiently construct complex peptide sequences. Furthermore, appreciating the unique chemical properties of the Tryptophan side chain opens avenues for advanced applications, including late-stage functionalization to create next-generation peptide therapeutics for fields such as oncology and neuropharmacology.[4][11]
References
- 1. peptide.com [peptide.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Ala-Trp | C14H17N3O3 | CID 85362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. parchem.com [parchem.com]
- 7. scbt.com [scbt.com]
- 8. Late-stage peptide modification and macrocyclization enabled by tertiary amine catalyzed tryptophan allylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clickable tryptophan modification for late-stage diversification of native peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemimpex.com [chemimpex.com]
Site-specific incorporation of Z-Ala-Trp-OH into proteins
Application Note & Protocols
Topic: Site-Specific Incorporation of a Z-Ala-Tryptophan Moiety into Proteins via Genetic Code Expansion and Bioorthogonal Chemistry
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Canonical Twenty
The ability to engineer proteins with atomic precision is a cornerstone of modern biotechnology and drug development. Genetic Code Expansion (GCE) technology has revolutionized this field by enabling the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins, moving beyond the 20 canonical building blocks.[1][2] This technique provides access to a vast chemical space, allowing the introduction of novel functionalities such as bioorthogonal handles, spectroscopic probes, and post-translational modifications.[3][4]
This guide addresses the challenge of incorporating a specific dipeptide moiety, N-benzyloxycarbonyl-L-alanyl-L-tryptophan (Z-Ala-Trp), at a predetermined site within a target protein. It is crucial to understand that the cellular translation machinery, even when repurposed for GCE, is fundamentally designed to incorporate single amino acids. Direct incorporation of a dipeptide like Z-Ala-Trp-OH is not feasible with current GCE technology due to the steric and chemical constraints of the aminoacyl-tRNA synthetase (aaRS) active site and the ribosome.[5]
Therefore, we present a robust, two-stage chemo-enzymatic strategy:
-
Genetic Incorporation of a "Clickable" Tryptophan Analog: We utilize GCE to site-specifically replace a native tryptophan residue with an analog bearing a bioorthogonal handle, such as an azide or alkyne group.
-
Post-Translational Bioorthogonal Ligation: The expressed and purified protein, now containing the reactive tryptophan analog, is chemically conjugated to a custom-synthesized Z-Ala peptide functionalized with a complementary reactive group.
This approach combines the precision of genetic encoding with the efficiency and specificity of bioorthogonal chemistry, providing a reliable pathway to install complex chemical moieties at any desired position within a protein's structure.
Principle of the Method
The overall strategy hinges on two core technologies: amber suppression-based GCE and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Genetic Code Expansion via Amber Suppression
The most common method for GCE involves repurposing a "blank" codon that does not encode a canonical amino acid. The amber stop codon (UAG), which is the least frequently used stop codon in many organisms like E. coli, is the typical choice.[6][7] To hijack this codon, two key components are introduced into the expression host: an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate orthogonal tRNA .[8][9]
-
Orthogonality is Key: The term "orthogonal" signifies that the engineered aaRS/tRNA pair functions independently of the host cell's endogenous translational machinery.[10] The orthogonal aaRS must specifically charge the desired ncAA onto the orthogonal tRNA, and not onto any of the host's native tRNAs. Conversely, the host's native synthetases must not charge the orthogonal tRNA with any canonical amino acids.[1]
-
The Process: The orthogonal tRNA is engineered to have an anticodon (CUA) that recognizes the UAG codon on the mRNA. The orthogonal aaRS, often derived from an archaeal species like Methanocaldococcus jannaschii and evolved through directed evolution, specifically recognizes and attaches the desired ncAA to this tRNA.[11][12] When the ribosome encounters the UAG codon in the gene of interest, instead of terminating translation, it recruits the ncAA-charged orthogonal tRNA, incorporating the ncAA into the growing polypeptide chain.[6]
Diagram 1: Mechanism of site-specific ncAA incorporation via an orthogonal aaRS/tRNA pair.
Bioorthogonal Ligation: SPAAC
For the second stage, we employ click chemistry, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is highly specific, efficient, and biocompatible, proceeding readily in aqueous buffers without the need for cytotoxic copper catalysts.[13]
-
Reaction Partners: The ncAA incorporated into the protein contains an azide group (e.g., 5-azido-L-tryptophan). The this compound dipeptide is synthesized with a strained alkyne, such as dibenzocyclooctyne (DBCO).
-
Conjugation: When the purified azide-modified protein is mixed with the DBCO-functionalized Z-Ala-Trp peptide, they undergo a rapid and irreversible cycloaddition reaction, forming a stable triazole linkage. This covalently attaches the Z-Ala-Trp moiety to the specific site defined by the UAG codon.
Experimental Design & Key Reagents
A successful experiment requires careful planning and high-quality reagents. The workflow involves plasmid preparation, protein expression and purification, chemical synthesis of the peptide, ligation, and verification.
References
- 1. Genetic Code Expansion | GCE4All [gce4all.oregonstate.edu]
- 2. addgene.org [addgene.org]
- 3. Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins | MDPI [mdpi.com]
- 4. blog.addgene.org [blog.addgene.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Expanding the genetic code - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | tRNA engineering strategies for genetic code expansion [frontiersin.org]
- 10. A native aminoacyl-tRNA synthetase/tRNA pair drives highly efficient noncanonical amino acid incorporation in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Directed evolution of aminoacyl-tRNA synthetases through in vivo hypermutation | Semantic Scholar [semanticscholar.org]
- 12. Directed evolution of aminoacyl-tRNA synthetases through in vivo hypermutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Z-Ala-Trp-OH Coupling Reactions
Welcome to the technical support center for Z-Ala-Trp-OH. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges associated with the coupling of N-benzyloxycarbonyl-L-alanyl-L-tryptophan (this compound). The unique structural characteristics of this dipeptide—namely the bulky Z-protecting group and the large, reactive indole side chain of Tryptophan—can present significant hurdles to achieving high coupling efficiency.
This document provides in-depth, experience-driven guidance in a direct question-and-answer format, focusing on the causality behind experimental choices to empower you to resolve issues effectively.
Troubleshooting Guide: Low Coupling Efficiency
This section addresses the most common and critical issues encountered during the coupling of this compound to an amine-containing molecule (e.g., an amino acid ester or a resin-bound peptide).
Q1: My coupling reaction with this compound is yielding a poor result. What are the most likely causes?
Low coupling efficiency with this compound is a frequent challenge that typically stems from a combination of four primary factors: steric hindrance, suboptimal reagent selection, side reactions involving the tryptophan indole nucleus, and poor solubility or aggregation.
-
Steric Hindrance: The bulky benzyloxycarbonyl (Z) group, combined with the large indole side chain of tryptophan, creates significant spatial obstruction around the carboxylic acid.[1][2] This physically impedes the approach of the amine nucleophile, dramatically slowing the reaction rate compared to less hindered systems.
-
Suboptimal Reagent/Conditions: Standard coupling reagents, like dicyclohexylcarbodiimide (DCC) alone, are often insufficient to overcome the high activation energy required for this sterically demanding coupling.[3] The choice of coupling reagent, additive, base, and solvent must be tailored to the specific challenge.
-
Tryptophan Side Reactions: The electron-rich indole side chain of tryptophan is susceptible to modification under certain chemical conditions. While many side reactions are associated with acidic cleavage steps, the choice of reagents and prolonged reaction times can sometimes lead to unwanted modifications.[4][5]
-
Aggregation & Solubility: Z-protected dipeptides can have limited solubility in common solvents like Dichloromethane (DCM).[6] Furthermore, as the target peptide elongates, particularly with hydrophobic residues, it can aggregate, making the N-terminal amine inaccessible for the coupling reaction.[4][7]
The following workflow provides a systematic approach to diagnosing and resolving these issues.
Caption: Troubleshooting workflow for low this compound coupling efficiency.
Q2: Which coupling reagents are the most effective for a hindered dipeptide like this compound?
For challenging couplings, standard carbodiimides are often inadequate. More powerful onium salt reagents (aminium/uronium or phosphonium salts) are required to generate a highly reactive activated ester intermediate.[3]
The mechanism involves the coupling reagent activating the carboxylic acid to form an active ester, which is then susceptible to nucleophilic attack by the amine.[8][9] High-efficiency reagents accelerate this process to overcome steric barriers.
Caption: General mechanism of peptide coupling using HATU.
The table below compares recommended reagents for this specific application.
| Reagent | Class | Key Advantages | Potential Issues & Mitigation |
| HATU | Aminium Salt | Very fast and highly effective for hindered couplings; its HOAt-based active ester minimizes racemization.[10] | Can cause guanidinylation of the N-terminal amine if used in excess. Mitigation: Use stoichiometric amounts or slight excess (1.0-1.2 eq). |
| HCTU | Aminium Salt | More cost-effective than HATU with comparable efficiency in many cases. | Based on 6-Cl-HOBt, which is slightly less effective at suppressing racemization than HOAt. |
| COMU | Aminium Salt | High efficiency, good solubility, and based on Oxyma, which is non-explosive and an excellent racemization suppressant.[1][11] | Can be unstable in DMF over long periods. Mitigation: Prepare solutions immediately before use. |
| PyBOP | Phosphonium Salt | High efficiency and does not cause guanidinylation side reactions. | Byproducts (HMPA) can be carcinogenic and sometimes difficult to remove. Mitigation: Use proper handling and ensure thorough purification. |
| DIC/Oxyma | Carbodiimide/Additive | Cost-effective and avoids guanidinylation. Oxyma is superior to HOBt for suppressing racemization and increasing reaction rates.[12] | Slower reaction times compared to onium salts; may require longer coupling or a second coupling. |
Recommendation: For this compound, HATU or COMU are the top-tier choices due to their high reactivity and excellent racemization suppression, which are critical for this sterically hindered and sensitive dipeptide.
Q3: How can I minimize racemization and other side reactions involving this compound?
Racemization (epimerization) is a critical risk, as the activated carboxylic acid's α-proton can be abstracted by base, leading to a loss of stereochemical integrity.
Key Strategies to Prevent Racemization:
-
Choice of Base: The strength and amount of base are crucial. Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of the more common and stronger N,N-diisopropylethylamine (DIPEA).[12] Use the minimum amount of base necessary to facilitate the reaction (typically 2 equivalents).
-
Limit Pre-activation Time: The longer the carboxylic acid remains in its highly activated state before reacting with the amine, the greater the risk of racemization.[3] Add the coupling reagent to the this compound solution and immediately introduce it to the amine component (in situ activation).
-
Control Temperature: Perform the coupling at 0°C or room temperature. While gentle heating can sometimes overcome steric hindrance, it significantly increases the rate of racemization and should be used cautiously and only if other methods fail.[12]
-
Protect the Indole Ring (for SPPS): In solid-phase peptide synthesis (SPPS), the tryptophan indole is often protected with a tert-butyloxycarbonyl (Boc) group (i.e., using Fmoc-Trp(Boc)-OH). This prevents side reactions like alkylation during repeated exposure to acidic conditions, though it is less of a concern during the coupling step itself unless aggressive reagents are used.[4]
Frequently Asked Questions (FAQs)
Q: What is the best solvent for coupling this compound?
A: The ideal solvent must fully dissolve this compound, the coupling reagents, and the amine component.
-
N,N-Dimethylformamide (DMF) is the most common and generally effective solvent.
-
N-Methyl-2-pyrrolidone (NMP) is a superior solvating agent and is often used to disrupt aggregation in difficult sequences.[13][14] If you suspect solubility or aggregation issues in DMF, switching to NMP is a highly recommended first step.
-
A mixture of DMF/DMSO can also be used to enhance solubility. Ensure you are using high-purity, anhydrous solvents, as water will hydrolyze the activated intermediate and terminate the reaction.
Q: Should I perform a "double coupling" for this reaction?
A: Yes, a double coupling is a highly effective strategy for sterically hindered residues.[14][15] After the initial coupling reaction (e.g., 2 hours), drain the reaction vessel, wash the resin (if applicable), and then add a fresh solution of this compound, coupling reagent, and base to repeat the coupling. This helps drive the reaction to completion.
Q: How can I monitor the reaction to confirm it has gone to completion?
A: For solid-phase synthesis, a qualitative ninhydrin (Kaiser) test is standard for detecting free primary amines.[14] A negative result (yellow/brown beads) indicates completion. For solution-phase synthesis, Thin Layer Chromatography (TLC) or analytical HPLC can be used to monitor the disappearance of the starting amine.
Optimized Experimental Protocols
The following protocol is a validated starting point for the efficient coupling of this compound in a solution-phase context.
Protocol 1: High-Efficiency Solution-Phase Coupling using HATU
This protocol details the coupling of this compound (1.0 eq) to a generic amino acid ester hydrochloride salt (H-Xaa-OR' • HCl, 1.0 eq).
Materials:
-
This compound
-
Amino acid ester hydrochloride (H-Xaa-OR' • HCl)
-
HATU (1.05 equivalents)
-
N-Methylmorpholine (NMM) (3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel, magnetic stirrer, argon/nitrogen inlet
Procedure:
-
Reagent Preparation: In a clean, dry, argon-flushed flask, dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DMF. Add NMM (1.0 eq) and stir for 5-10 minutes to neutralize the salt and free the amine.
-
Activation of this compound: In a separate dry flask, dissolve this compound (1.0 eq) and HATU (1.05 eq) in anhydrous DMF.
-
Initiate Coupling: Add NMM (2.0 eq) to the this compound/HATU solution. Stir for 1-2 minutes. This is the pre-activation step; keep it brief to minimize racemization.
-
Reaction: Immediately transfer the activated this compound solution to the flask containing the free amine.
-
Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS, checking for the consumption of the amine starting material. The reaction is typically complete within 2-4 hours. If the reaction is sluggish, it can be left to stir overnight.
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude peptide via flash column chromatography to isolate the desired product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. bachem.com [bachem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. file.globalso.com [file.globalso.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. biotage.com [biotage.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Side Reactions of the Tryptophan Indole Group in Z-Ala-Trp-OH Synthesis
Welcome to the technical support guide for managing side reactions involving the tryptophan (Trp) indole group during the synthesis and handling of Z-Ala-Trp-OH. The unique reactivity of the tryptophan indole side chain makes it susceptible to various modifications, which can lead to impurities, reduced yield, and challenges in purification. This guide provides in-depth, experience-based insights and troubleshooting protocols to help you navigate these complexities and ensure the integrity of your peptide.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I'm observing unexpected mass peaks (+16 Da, +32 Da, +56 Da) in my mass spectrometry analysis of a this compound containing peptide. What are the likely culprits?
This is a common issue stemming from the inherent reactivity of the tryptophan indole ring. The primary suspects for these mass additions are oxidation and alkylation.
-
+16 Da and +32 Da Peaks (Oxidation): The indole nucleus is electron-rich and highly susceptible to oxidation.[1][2]
-
A +16 Da shift typically corresponds to the formation of a single hydroxylation product on the indole ring or, more commonly, the formation of N-formylkynurenine (NFK) via cleavage of the pyrrole ring.[1][2]
-
A +32 Da shift can indicate di-hydroxylation or further oxidation products.[3]
-
Causality: Exposure to atmospheric oxygen, especially in the presence of light or trace metal ions, can initiate oxidation. Certain reagents used in peptide synthesis, if not properly purified or handled, can also act as oxidants.
-
-
+56 Da Peak (t-Butylation): This mass addition is a classic sign of tert-butylation of the indole ring.[4][5][6]
-
Causality: This side reaction is particularly prevalent when using tert-butyl (tBu) based protecting groups for other amino acids in the sequence (e.g., for Asp, Glu, Ser, Thr, Tyr) or when using Boc (tert-butyloxycarbonyl) for N-terminal protection.[4][5][7] During acidic deprotection steps (e.g., with trifluoroacetic acid, TFA), t-butyl cations are generated and can electrophilically attack the electron-rich indole ring.[4]
-
Question 2: How can I effectively prevent oxidation of the tryptophan residue during my experiments?
Preventing oxidation requires a multi-faceted approach focusing on both procedural and chemical interventions.
Procedural Best Practices:
-
Degassing Solvents: Rigorously degas all solvents (e.g., DMF, DCM) used in coupling and deprotection steps. This can be achieved by sparging with an inert gas like argon or nitrogen for 15-30 minutes prior to use.
-
Inert Atmosphere: Conduct all reactions under an inert atmosphere (argon or nitrogen). This minimizes contact with atmospheric oxygen.
-
Light Protection: Protect your reaction vessel from light by wrapping it in aluminum foil, as light can catalyze oxidative processes.
Chemical Strategies:
-
Indole Nitrogen Protection: For more complex syntheses, especially in solid-phase peptide synthesis (SPPS), protecting the indole nitrogen can significantly reduce side reactions.[8]
-
Fmoc Chemistry: The use of Fmoc-Trp(Boc)-OH is highly recommended. The Boc group on the indole nitrogen shields it from both oxidation and alkylation.[8][9]
-
Boc Chemistry: In Boc-based synthesis, Boc-Trp(For)-OH is the standard. The formyl group is stable to acid but requires a separate deprotection step.[8]
-
-
Scavengers: During the final cleavage of a peptide from the resin, the use of scavengers is critical.
Question 3: What are the optimal conditions for acidic cleavage to minimize tryptophan side reactions?
Acid-catalyzed degradation and modification of tryptophan are significant challenges, particularly during the final cleavage step in SPPS.[11][12] The key is to efficiently trap the reactive cationic species generated during the cleavage of protecting groups.
Optimized Cleavage Cocktail:
A well-formulated cleavage cocktail is your best defense. The classic "Reagent K" or variations thereof are designed for peptides containing sensitive residues like tryptophan.
| Component | Function | Typical Concentration (v/v) |
| Trifluoroacetic Acid (TFA) | Cleavage Reagent | 82.5% |
| Water | Promotes cleavage, solvates peptide | 5% |
| Phenol | Scavenger for carbocations | 5% |
| Thioanisole | Scavenger, prevents reattachment of sulfonyl groups from Arg protecting groups | 5% |
| 1,2-Ethanedithiol (EDT) | Scavenger, reduces methionine sulfoxide | 2.5% |
Protocol: Optimized TFA Cleavage for Trp-Containing Peptides
-
Swell the peptide-resin in DCM for 30 minutes and then drain.
-
Add the pre-chilled (4°C) cleavage cocktail to the resin.
-
Stir the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
Question 4: I'm performing a synthesis on a Wang resin and observing an unexpected alkylation. What could be the cause?
While scavengers are effective against many reactive species, alkylation of the tryptophan indole ring by fragments of the resin linker itself can occur. This has been specifically observed with Wang resins.[13][14][15]
-
Mechanism: During TFA cleavage, the benzyl-type linker of the Wang resin can be cleaved to form a carbocation, which can then alkylate the tryptophan indole nucleus.[13][14] This side reaction is less of a concern if the tryptophan residue is at the C-terminal position.[13]
Mitigation Strategies:
-
Use of a More Labile Resin: Consider using a 2-chlorotrityl chloride (2-CTC) resin. Peptides can be cleaved from 2-CTC resin under much milder acidic conditions (e.g., 1-5% TFA in DCM), which minimizes the formation of linker-derived carbocations.
-
Indole Protection: As mentioned previously, using Fmoc-Trp(Boc)-OH provides significant protection against this type of alkylation.
Question 5: Can you illustrate the common side reactions of the tryptophan indole group?
Certainly. The following diagrams illustrate the chemical structures of the native tryptophan side chain and its most common modifications.
Caption: Common side reactions of the tryptophan indole group.
Experimental Workflow for Minimizing Tryptophan Side Reactions in SPPS
This workflow provides a logical sequence of steps to proactively manage potential side reactions.
Caption: Proactive workflow for tryptophan-containing peptide synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tripping Up Trp: Modification of Protein Tryptophan Residues by Reactive Oxygen Species, Modes of Detection, and Biological Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Absolute Quantitation of Tryptophan-Containing Peptides and Amyloid Beta Peptide Fragments by Coulometric Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Butylation of the tryptophan indole ring: a side reaction during the removal of t-butyloxycarbonyl and t-butyl protecting groups in peptide synthesis - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Butylation of the tryptophan indole ring: a side reaction during the removal of t-butyloxycarbonyl and t-butyl protecting groups in peptide synthesis - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Side reactions in peptide synthesis: ter-butylation of tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. polypeptide.com [polypeptide.com]
- 11. letstalkacademy.com [letstalkacademy.com]
- 12. Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Preventing racemization of Z-Ala-Trp-OH during synthesis
Answering the user's request.## Technical Support Center: Synthesis of Z-Ala-Trp-OH
A Guide to Preventing Racemization for Researchers and Drug Development Professionals
Welcome to the technical support center for peptide synthesis. This guide provides in-depth troubleshooting advice and scientifically-grounded protocols to address a critical challenge in dipeptide synthesis: the prevention of racemization, specifically during the preparation of N-benzyloxycarbonyl-L-alanyl-L-tryptophan (this compound). Our goal is to equip you with the expertise to maintain the stereochemical integrity of your target molecule, ensuring the validity and efficacy of your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: I've synthesized this compound, but my analytical data (chiral HPLC, NMR) shows an impurity with the same mass. What is the likely cause?
A1: The most probable cause is racemization (or more accurately, epimerization) of the alanine residue during the coupling step. This results in the formation of the unwanted diastereomer, Z-D-Ala-L-Trp-OH, which is often difficult to separate from the desired L-L product due to very similar physical properties.[1] Racemization primarily occurs through the formation of a planar, achiral intermediate called a 5(4H)-oxazolone from the activated Z-Ala-OH.[2][3][4] This intermediate can be attacked by the tryptophan amine from either side, leading to a loss of stereochemical purity.[2]
Q2: What is the single most critical factor I should control to minimize racemization?
A2: The choice of coupling reagent and, just as importantly, the use of an appropriate additive, is the most critical factor. While powerful, many coupling reagents can over-activate the carboxylic acid of Z-Ala-OH, promoting the formation of the problematic oxazolone intermediate.[4] Using carbodiimides like Diisopropylcarbodiimide (DIC) is common, but they should always be paired with a racemization-suppressing additive.[1][3] Additives like 1-Hydroxy-7-azabenzotriazole (HOAt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are highly effective as they convert the initial activated intermediate into a more stable active ester that is less prone to forming the oxazolone.[1][2][5]
Q3: How does my choice of base impact the level of racemization?
A3: The base plays a crucial role. Its function is to neutralize protonated species, but it can also directly abstract the alpha-proton of the activated amino acid, leading to racemization.[4][6] The risk increases with stronger, less sterically hindered bases.
-
High Risk: Diisopropylethylamine (DIPEA) is a strong base and is frequently associated with higher rates of racemization.[1][6]
-
Lower Risk: N-methylmorpholine (NMM) is a weaker base and a better choice.[6]
-
Recommended: 2,4,6-Collidine (TMP) is a sterically hindered, weak base that is highly effective at minimizing racemization and is often recommended for sensitive couplings.[6][7][8]
Q4: Can reaction conditions like solvent and temperature affect stereochemical purity?
A4: Absolutely.
-
Temperature: Performing the coupling at lower temperatures (e.g., 0 °C) is a standard practice to reduce the rate of both oxazolone formation and direct alpha-proton abstraction.[1]
-
Solvent: The polarity of the solvent can influence racemization rates. While N,N-Dimethylformamide (DMF) is widely used due to its excellent solvating properties, less polar solvents may be advantageous in some cases.[1][9] However, ensuring all reactants remain fully dissolved is paramount for reaction efficiency.[9]
-
Activation Time: Prolonged pre-activation of the carboxylic acid before adding the amine component should be avoided, as it increases the time for the activated intermediate to convert into the oxazolone.[1][7]
The Mechanism of Racemization: Oxazolone Formation
The primary pathway for the loss of stereochemical integrity for an N-protected amino acid like Z-Ala-OH during coupling is through the formation of a 5(4H)-oxazolone. The mechanism involves the activation of the carboxyl group, followed by an intramolecular cyclization. This cyclic intermediate has an acidic proton at the C4 position, which is readily abstracted by a base. The resulting anion is a planar, aromatic-like system. Reprotonation can occur from either face, leading to a racemic mixture of the oxazolone, which then reacts with the amine component (H-Trp-OH) to yield both the desired L-L dipeptide and the undesired D-L diastereomer.
Caption: Mechanism of racemization via oxazolone formation and its prevention.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the synthesis and analysis of this compound.
| Problem Observed | Probable Cause(s) | Recommended Solutions & Preventative Measures |
| Significant diastereomeric impurity (~5-20%) detected by HPLC or NMR. | 1. Inappropriate Coupling Reagent/Additive: Use of a carbodiimide (DCC, DIC) without an additive, or a highly activating uronium reagent (e.g., HATU) with a strong base.[8][10] | 1. Switch to a proven low-racemization protocol. Use DIC in combination with 1.1 equivalents of OxymaPure® or HOAt.[1][5] These additives are superior to HOBt in suppressing racemization.[2][8] |
| 2. Aggressive Base: Use of a strong, non-sterically hindered base like DIPEA.[6] | 2. Change the base. Replace DIPEA with a weaker, more sterically hindered base like N-methylmorpholine (NMM) or, ideally, 2,4,6-Collidine.[6][7] | |
| 3. High Reaction Temperature: Running the coupling at room temperature or higher. | 3. Control the temperature. Perform the activation and coupling steps at 0 °C to slow the rate of oxazolone formation.[1] | |
| Low overall yield, but the product that forms is stereochemically pure. | 1. Poor Solvation: Reactants are not fully dissolved, leading to incomplete reaction. | 1. Optimize the solvent. Ensure you are using high-quality, amine-free DMF. If solubility is an issue, N-Methyl-2-pyrrolidone (NMP) can be a good alternative.[9] Gentle warming to dissolve reagents before cooling for the reaction may be necessary. |
| 2. Insufficient Activation: The coupling reaction is too slow and does not go to completion. | 2. Verify reagent quality. Ensure coupling reagents and additives have not degraded. If using a weaker base or lower temperature has stalled the reaction, allow for a longer reaction time (e.g., 24 hours) and monitor by TLC or LC-MS. | |
| Both low yield and significant racemization are observed. | This is likely a combination of the factors above. The conditions are both inefficient for coupling and favorable for racemization. | A full redesign of the coupling protocol is needed. Implement all recommendations: use DIC/Oxyma, 2,4,6-Collidine as the base, perform the reaction at 0 °C in a suitable solvent, and ensure all reagents are of high quality. |
Comparison of Common Coupling Reagents
The choice of coupling methodology is paramount. This table provides a comparative overview to guide your selection.
| Reagent Class | Examples | Pros | Cons | Racemization Risk | Recommended Additive |
| Carbodiimides | DCC, DIC, EDC[3][11] | Inexpensive, widely used, byproducts are often easily removed. | High risk of racemization if used alone. [11] DCC byproduct (DCU) is insoluble. | High | Mandatory. HOAt or OxymaPure® are superior to HOBt.[2][3][5] |
| Uronium/Aminium | HBTU, HATU, HCTU[8][11] | Highly efficient, fast reaction times. | More expensive. Can cause racemization with strong bases.[10] HATU can cause side reactions (guanidinylation).[3] | Moderate to High | HOAt is incorporated in HATU. Use with a weak, hindered base like collidine.[8] |
| Phosphonium | PyBOP, PyAOP[3][11] | Very effective, especially for hindered couplings. Byproducts are water-soluble. | Carcinogenic byproduct (HMPA) with BOP.[11] Can be expensive. | Low to Moderate | Additives are already part of the reagent's action but using a weaker base is still advised. |
| Immonium | COMU | High coupling efficiency similar to HATU, better solubility, non-explosive. | Relatively newer and more expensive. | Low to Moderate | Designed as a safer alternative to HATU/HBTU, often used with a weak base. |
Recommended Experimental Protocol: Low-Racemization Synthesis of this compound using DIC/OxymaPure®
This protocol is designed to minimize racemization by employing a modern additive, a sterically hindered base, and controlled temperature.
Materials:
-
Z-L-Ala-OH (1.0 eq)
-
H-L-Trp-OMe·HCl or H-L-Trp-OtBu·HCl (1.0 eq) Note: Using a tryptophan ester simplifies the reaction and purification. The ester is saponified in a final step.
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) (1.1 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)
-
2,4,6-Collidine (2.2 eq)
-
N,N-Dimethylformamide (DMF), high purity, amine-free
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaHCO₃, 1M HCl, Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve H-L-Trp-OMe·HCl (1.0 eq) and 2,4,6-Collidine (1.1 eq) in DMF. Stir for 10 minutes to form the free amine.
-
Addition of Acid and Additive: Add Z-L-Ala-OH (1.0 eq) and OxymaPure® (1.1 eq) to the flask.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Activation and Coupling: While stirring at 0 °C, add 2,4,6-Collidine (1.1 eq) followed by the slow, dropwise addition of DIC (1.1 eq).
-
Reaction: Allow the reaction to stir at 0 °C for 2 hours, then let it warm slowly to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Filter off any precipitated diisopropylurea (DIU).
-
Dilute the filtrate with Ethyl Acetate (EtOAc).
-
Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude Z-L-Ala-L-Trp-OMe (or -OtBu) product by flash column chromatography.
-
Stereochemical Analysis: Analyze a small sample of the purified, protected dipeptide by chiral HPLC to determine the diastereomeric excess (%de) and confirm the suppression of racemization.
-
Saponification (if using methyl ester):
-
Dissolve the purified ester in a mixture of THF and water.
-
Cool to 0 °C and add LiOH (1.2 eq).
-
Stir until the reaction is complete (monitored by TLC/LC-MS).
-
Acidify the mixture with 1M HCl to pH ~3 and extract with EtOAc.
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate to yield the final this compound product.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
Troubleshooting aggregation of peptides containing Z-Ala-Trp-OH
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aggregation of peptides containing the Z-Ala-Trp-OH sequence. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during the synthesis, purification, and handling of this peptide.
Introduction: Understanding the Challenge
The dipeptide this compound, while seemingly simple, presents a significant risk of aggregation due to the inherent properties of its constituent parts. The N-terminal benzyloxycarbonyl (Z) group is bulky and hydrophobic, promoting intermolecular interactions. This effect is compounded by the tryptophan (Trp) residue, whose large, aromatic indole side chain is a primary driver of self-association through hydrophobic interactions and π-π stacking.[1] This tendency can lead to the formation of organized structures, such as β-sheets, which are characteristic of peptide aggregates.[1][2]
Aggregation can manifest at various stages, from on-resin synthesis to post-purification storage, leading to poor yields, difficult purification, and unreliable results in downstream applications.[3] This guide provides a systematic approach to diagnosing, preventing, and reversing aggregation issues associated with this compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding this compound aggregation.
Q1: What are the primary drivers of aggregation for peptides containing this compound?
A1: The aggregation of this compound is primarily driven by two key molecular features:
-
Tryptophan (Trp) Residue: The indole side-chain of tryptophan is large and hydrophobic, leading to strong self-association through hydrophobic interactions and π-π stacking between aromatic rings.[1] This is a major factor in the formation of stable aggregates.[1][4]
-
N-terminal Benzyloxycarbonyl (Z) Group: The Z-group is a bulky and nonpolar protecting group. Its presence on the N-terminus contributes to the overall hydrophobicity of the dipeptide, further promoting intermolecular association and aggregation.
Q2: What are the common visual and analytical signs of this compound aggregation?
A2: Aggregation can be identified through several indicators at different stages of your workflow:[1]
-
During Synthesis (SPPS):
-
Poor Resin Swelling: The peptide-resin matrix may shrink or fail to swell properly in solvents, indicating that peptide chains are associating with each other rather than the solvent.[1]
-
Sluggish or Incomplete Reactions: Both Fmoc-deprotection and amino acid coupling steps may be slow or incomplete, as the aggregated peptide chains are less accessible to reagents.[1][5]
-
-
Post-Purification and in Solution:
-
Poor Solubility: The lyophilized peptide powder may be difficult or impossible to dissolve in standard aqueous buffers.[1]
-
Cloudy or Precipitated Solutions: Upon attempted dissolution, the solution may appear turbid or contain visible particles.[1][6]
-
Atypical HPLC Profiles: Reverse-phase HPLC analysis may show broad, tailing peaks, or the appearance of multiple unexpected peaks corresponding to different aggregation states.
-
Changes in UV-Visible Absorbance: An increase in light scattering at wavelengths above 320 nm can indicate the formation of large, insoluble aggregates.[7]
-
Q3: Can the aggregation of this compound be reversed?
A3: Yes, in many cases, aggregates can be disrupted, although prevention is always the better strategy. Disaggregation often requires the use of strong denaturing agents or specific solvent systems to break the intermolecular forces holding the aggregates together.[8][9] A detailed protocol for disaggregation is provided in the Troubleshooting Guides section.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step protocols for addressing aggregation issues at different experimental stages.
Guide 1: Preventing Aggregation During Solid-Phase Peptide Synthesis (SPPS)
The key to a successful synthesis of aggregation-prone sequences is to disrupt the intermolecular hydrogen bonding that leads to the formation of secondary structures on the resin.[5]
-
Causality: Increasing the temperature provides the necessary energy to disrupt intermolecular hydrogen bonds, thereby reducing aggregation and improving reaction kinetics. Microwave irradiation offers a highly efficient method for rapid and uniform heating.[5]
-
Protocol:
-
Perform the synthesis in a dedicated microwave peptide synthesizer.
-
For the coupling of Trp and subsequent amino acids, set the reaction temperature to 60-90°C for a short duration of 2-5 minutes.[1]
-
Fmoc deprotection can also be accelerated by heating to 50-75°C for 2-4 minutes.[1]
-
Caution: Monitor the synthesis carefully, as elevated temperatures can increase the risk of side reactions, such as racemization.
-
-
Causality: Introducing a temporary protecting group on the backbone amide nitrogen, such as 2-hydroxy-4-methoxybenzyl (Hmb), physically blocks the hydrogen bonding sites required for β-sheet formation.[5][10] This significantly improves the solubility of the growing peptide chain on the resin.[10]
-
Protocol:
-
Incorporate an Fmoc-Ala(Hmb)-OH derivative instead of standard Fmoc-Ala-OH using standard coupling conditions.
-
Be aware that coupling the subsequent Trp residue onto the Hmb-protected alanine can be sterically hindered.
-
To overcome this, use a stronger coupling agent (e.g., HATU) and potentially extend the reaction time.[1] Monitor coupling completion with a TNBS test.
-
The Hmb group is typically removed during the final TFA cleavage.
-
Guide 2: Solubilizing and Disaggregating Lyophilized this compound
Post-purification insolubility is a clear indication of aggregation.[1] The following systematic approach can be used for solubilization.
-
Begin with a small aliquot of the lyophilized peptide.
-
Attempt to dissolve it in deionized, sterile water or a common buffer like PBS.
-
Aid dissolution by vortexing and brief sonication (e.g., 3 cycles of 10 seconds each).[1] If the peptide dissolves, it can be used directly. If not, proceed to the next steps.
-
Causality: The solubility of a peptide is lowest at its isoelectric point (pI), where it has a net neutral charge.[11] Adjusting the pH away from the pI increases the net charge, leading to electrostatic repulsion between peptide molecules and improved interaction with the aqueous solvent.[11][12]
-
Protocol:
-
Determine the theoretical pI of this compound. The C-terminal carboxylic acid will be the primary ionizable group.
-
Since the peptide is likely acidic due to the free C-terminus, try dissolving it in a dilute basic solution, such as 10% ammonium bicarbonate.[9]
-
If the peptide were basic, a dilute acidic solution like 10% acetic acid would be used.[1]
-
-
Causality: For highly hydrophobic peptides like this compound, organic solvents can disrupt the hydrophobic interactions driving aggregation.[1]
-
Protocol:
-
Dissolve the peptide in a minimal amount of an organic solvent such as DMSO or DMF.
-
Once fully dissolved, slowly add the desired aqueous buffer dropwise while continuously vortexing.[1]
-
Caution: If the solution becomes cloudy, you have exceeded its solubility limit at that concentration.
-
-
Causality: Strong denaturants like guanidinium hydrochloride (GdmCl) or specialized solvents like hexafluoroisopropanol (HFIP) are highly effective at disrupting stable aggregates, including β-sheet structures.[8][9] HFIP is particularly effective at breaking down pre-existing aggregates and converting the peptide to a form that is more readily soluble in aqueous buffers.[8][13]
-
Protocol for HFIP Treatment:
-
To 1-5 mg of the lyophilized peptide, add a 1:1 mixture of trifluoroacetic acid (TFA) and HFIP to achieve a concentration of approximately 0.5 mg/mL.[8]
-
Incubate the solution for 1-2 hours at room temperature.
-
Evaporate the TFA/HFIP solvent using a stream of dry nitrogen.
-
The resulting peptide film should now be more amenable to dissolution in aqueous buffers as described in the previous steps.[13]
-
Part 3: Data Presentation and Visualization
Table 1: Summary of Solubilization Strategies for this compound
| Strategy | Solvent/Reagent | Concentration | Application Notes |
| pH Adjustment | Dilute Ammonium Bicarbonate | 10% (v/v) | Use for acidic peptides to increase net negative charge. |
| Dilute Acetic Acid | 10% (v/v) | Use for basic peptides to increase net positive charge. | |
| Organic Co-solvents | DMSO, DMF | Minimal volume | Dissolve peptide in organic solvent first, then add aqueous buffer dropwise. |
| Denaturing Agents | Guanidinium Hydrochloride (GdmCl) | 6 M | Effective for disrupting aggregates but may be incompatible with some downstream applications. |
| Urea | 8 M | Similar to GdmCl; may not be suitable for all experimental contexts. | |
| Disaggregation | TFA / HFIP (1:1) | ~0.5 mg/mL peptide | A robust method to break down stable aggregates prior to dissolution in aqueous buffer.[8] |
Diagram 1: Troubleshooting Workflow for this compound Aggregation
This diagram outlines the decision-making process for addressing aggregation issues with this compound.
Caption: Decision tree for troubleshooting aggregation during synthesis and post-purification.
Diagram 2: Mechanism of Backbone Protection in Preventing Aggregation
This diagram illustrates how backbone protecting groups like Hmb disrupt the formation of β-sheets.
Caption: Hmb group blocks hydrogen bonding, preventing aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Proteins & Peptides Particle and Aggregation Characterization - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. filab.fr [filab.fr]
- 7. verifiedpeptides.com [verifiedpeptides.com]
- 8. Solubilization and disaggregation of polyglutamine peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Z-Ala-Trp-OH solubility issues in aqueous buffers
Troubleshooting Guide for Z-Ala-Trp-OH Solubility in Aqueous Buffers
Welcome to the dedicated technical support guide for N-α-Cbz-L-alanyl-L-tryptophan (this compound). This document provides in-depth troubleshooting protocols and scientific explanations for researchers encountering solubility challenges with this dipeptide in aqueous solutions. Our goal is to equip you with the knowledge to not only solve immediate experimental hurdles but also to understand the underlying chemical principles governing its behavior.
Part 1: Quick Solutions & Frequently Asked Questions (FAQs)
This section addresses the most common and urgent issues.
Question 1: Why is my this compound not dissolving in standard phosphate-buffered saline (PBS) at neutral pH?
Answer: this compound is poorly soluble in neutral aqueous buffers due to its molecular structure. It possesses a large, hydrophobic benzyloxycarbonyl (Cbz or Z) group and a bulky, hydrophobic tryptophan indole side chain. At neutral pH (e.g., pH 7.4), the C-terminal carboxylic acid group is deprotonated (-COO⁻), providing some polarity. However, this is often insufficient to overcome the dominant hydrophobicity of the rest of the molecule, leading to aggregation and poor dissolution.
Question 2: I see an oily film or white precipitate after adding my peptide to the buffer. What should I do?
Answer: This is a classic sign of the peptide "oiling out" or precipitating due to low solubility. Do not proceed with your experiment. The concentration of the dissolved peptide is unknown and likely very low. The recommended course of action is to solubilize it by adjusting the pH. Proceed to the detailed protocol in Part 2: Protocol A .
Question 3: Can I use an organic solvent like DMSO or ethanol to dissolve this compound first?
Answer: Yes, this is a viable alternative. This compound is generally soluble in organic solvents like Dimethyl Sulfoxide (DMSO), Dimethyl Formamide (DMF), or ethanol. The standard practice is to create a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer. However, be cautious about the final concentration of the organic solvent in your assay, as it can affect biological systems. A final concentration below 1% is generally recommended, but this must be validated for your specific application.
Question 4: How does pH adjustment help in dissolving the peptide?
Answer: The key is the C-terminal carboxylic acid, which has a pKa value typically in the range of 3-4. By raising the pH of the solution to be at least 1-2 units above the pKa, you can fully deprotonate this group to its carboxylate form (-COO⁻). This negative charge significantly increases the molecule's overall polarity and its ability to interact favorably with water, thereby promoting dissolution.
Question 5: Will heating the solution help?
Answer: Gentle warming (e.g., to 37°C) can sometimes increase the rate of dissolution, but it may not be sufficient to solve fundamental insolubility. For peptides, aggressive heating is not recommended as it can potentially cause degradation over time. It should be used in conjunction with other methods like pH adjustment, not as a standalone solution.
Part 2: In-Depth Protocols & Scientific Rationale
This section provides detailed, step-by-step methodologies for effectively solubilizing this compound.
The Chemistry of this compound Solubility
The solubility of this compound is a balancing act between its hydrophobic and hydrophilic components. The pH of the solution is the primary tool to tip this balance.
-
At Acidic pH (e.g., pH < 3): The carboxylic acid is protonated (-COOH), making it neutral and less polar. The molecule is dominated by its greasy Cbz and Trp groups, resulting in very poor aqueous solubility.
-
At Neutral pH (e.g., pH ~7): The carboxylic acid is deprotonated (-COO⁻), but the hydrophobic forces can still dominate, leading to partial solubility or insolubility.
-
At Basic pH (e.g., pH > 8): The carboxylic acid is fully deprotonated (-COO⁻), maximizing the molecule's polarity and leading to significantly improved aqueous solubility.
The diagram below illustrates this pH-dependent behavior.
Caption: pH-dependent charge state and solubility of this compound.
Protocol A: Solubilization via pH Adjustment
This is the preferred method for preparing aqueous solutions for most biological applications.
Materials:
-
This compound powder
-
High-purity water (e.g., Milli-Q® or equivalent)
-
0.1 M Sodium Hydroxide (NaOH) solution
-
The desired final buffer (e.g., PBS, TRIS)
-
Calibrated pH meter
Procedure:
-
Weigh Peptide: Accurately weigh the required amount of this compound powder.
-
Initial Suspension: Add approximately 80% of the final desired volume of high-purity water or your buffer to the vial. Do NOT expect it to dissolve. It will form a cloudy suspension or precipitate.
-
Basification: While gently vortexing or stirring, add the 0.1 M NaOH solution dropwise. Monitor the solution's clarity.
-
Observe Dissolution: Continue adding NaOH until the solution becomes completely clear. This indicates the peptide has dissolved.
-
pH Adjustment: Use a calibrated pH meter to check the pH. It will likely be basic (pH 9-11). Crucially , do not immediately add a strong acid to bring the pH down, as this can cause the peptide to crash out of solution.
-
Final Buffer Addition: Add your concentrated buffer stock to the solution.
-
Final pH Titration (If Necessary): If the pH is still too high for your experiment, you can very slowly and with vigorous stirring, add dilute acid (e.g., 0.1 M HCl) drop-by-drop to bring it to the target pH. Be aware that lowering the pH too much may cause re-precipitation.
-
QS to Final Volume: Add water or buffer to reach the final desired volume.
-
Sterilization: If required, sterile-filter the final solution through a 0.22 µm filter.
Protocol B: Using Organic Co-solvents
Use this method when pH modification is not suitable for your experimental system.
Materials:
-
This compound powder
-
Anhydrous, research-grade DMSO or DMF
-
Your desired final aqueous buffer
Procedure:
-
Prepare Concentrated Stock: Dissolve the this compound powder in a minimal amount of pure DMSO (or other suitable organic solvent) to create a high-concentration stock solution (e.g., 10-50 mM). The peptide should dissolve readily in 100% DMSO.
-
Serial Dilution: Perform serial dilutions of this stock solution into your aqueous buffer to achieve the final working concentration.
-
Vortexing: Vortex thoroughly after each dilution step to ensure homogeneity and minimize the risk of the peptide precipitating out from a localized high concentration.
-
Final Solvent Concentration Check: Calculate the final percentage of the organic solvent in your working solution. Ensure it is below the tolerance level for your specific assay.
Troubleshooting Flowchart
If you encounter issues, follow this systematic approach.
Caption: Systematic troubleshooting workflow for this compound.
Part 3: Data & Reference Tables
Table 1: Properties of Common Organic Solvents
| Solvent | Polarity (Dielectric Constant) | Notes for Biological Assays |
| DMSO | 47.2 | Highly polar aprotic. Can affect cell membranes and enzyme kinetics. Keep final concentration <1%, ideally <0.5%. |
| DMF | 36.7 | Similar to DMSO but can be more toxic. Use with caution. |
| Ethanol | 24.5 | Can denature proteins at higher concentrations. Generally well-tolerated at <1%. |
Table 2: Summary of Recommended Solubilization Strategies
| Method | Principle | Pros | Cons |
| pH Adjustment | Increase charge via deprotonation of the carboxylic acid. | Avoids organic solvents; suitable for many in vitro assays. | Final pH may not be suitable for all experiments; risk of re-precipitation if pH is lowered. |
| Organic Co-solvent | Dissolution in a non-polar medium followed by dilution. | Simple, fast, and effective for creating stock solutions. | Organic solvent may interfere with the biological system; risk of precipitation upon dilution. |
Technical Support Center: Troubleshooting Unexpected Byproducts in Z-Ala-Trp-OH Reactions
Welcome to the Technical Support Center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering unexpected byproducts in reactions involving Z-Ala-Trp-OH. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep understanding of the underlying chemistry to empower you to troubleshoot and optimize your syntheses effectively. The tryptophan residue, with its nucleophilic indole ring, is a common source of side reactions. This guide will equip you to anticipate, identify, and mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common unexpected byproducts I might see in my this compound coupling reaction?
The primary sources of byproducts in this compound reactions stem from the reactivity of the tryptophan indole side chain and potential racemization of the alanine residue. The most frequently observed byproducts are:
-
Oxidation Products: The indole ring of tryptophan is highly susceptible to oxidation, which can occur during the coupling reaction, workup, or even storage if exposed to air and light. Common oxidation products include:
-
Hydroxytryptophan (Trp+16 Da): Introduction of a hydroxyl group to the indole ring.
-
N-formylkynurenine (NFK) (Trp+32 Da): Oxidative cleavage of the indole ring.
-
Kynurenine (Kyn) (Trp+4 Da): Deformylation of NFK.
-
Oxindolylalanine (Oia): Another +16 Da product isomeric with hydroxytryptophan.
-
-
Alkylation Products: During the final cleavage step in solid-phase peptide synthesis (SPPS), carbocations generated from protecting groups or the resin linker can alkylate the electron-rich indole ring of tryptophan. The use of scavengers in the cleavage cocktail is crucial to prevent this.
-
Racemization Products: The activation of the carboxylic acid on the alanine residue for peptide bond formation can lead to the formation of a 5(4H)-oxazolone intermediate, which is prone to racemization. This results in the formation of the D-Ala diastereomer, which can be difficult to separate from the desired L-Ala product.
Q2: How can I identify these byproducts in my reaction mixture?
A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is the most powerful approach for identifying these byproducts.
-
HPLC Analysis: A reverse-phase HPLC method can effectively separate the desired this compound product from the various byproducts. Oxidized and alkylated byproducts will typically have different retention times.
-
Mass Spectrometry (MS) Analysis: Electrospray ionization mass spectrometry (ESI-MS) will reveal the molecular weights of the components in your mixture. Look for the characteristic mass shifts corresponding to the byproducts mentioned in Q1.
-
Tandem Mass Spectrometry (MS/MS): To confirm the identity of a byproduct, tandem MS (MS/MS) is invaluable. By fragmenting the ion of interest, you can obtain structural information. For example, oxidized tryptophan residues exhibit characteristic fragmentation patterns that can help pinpoint the site and type of modification.[1][2]
Q3: What are the key preventative measures to minimize byproduct formation?
Proactive measures during your experimental design and execution are the most effective way to avoid unwanted side reactions.
-
Protect the Tryptophan Indole Ring: For solid-phase peptide synthesis (SPPS), using a protecting group on the indole nitrogen of tryptophan, such as tert-butyloxycarbonyl (Boc), is highly recommended.[3] This shields the indole ring from both oxidation and alkylation.
-
Optimize Coupling Conditions:
-
Coupling Reagents and Additives: The choice of coupling reagent and additive can significantly impact racemization. Using additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress racemization by forming active esters that are less prone to forming the oxazolone intermediate.[4]
-
Base: Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to minimize base-catalyzed side reactions.
-
-
Use Scavengers During Cleavage: In SPPS, always use a cleavage cocktail containing scavengers to quench reactive carbocations. A common and effective cocktail for tryptophan-containing peptides is "Reagent K," which includes trifluoroacetic acid (TFA), water, phenol, thioanisole, and 1,2-ethanedithiol (EDT).[5][6]
-
Degas Solvents and Work Under Inert Atmosphere: To minimize oxidation, particularly in solution-phase synthesis, it is good practice to degas your solvents and perform the reaction under an inert atmosphere of nitrogen or argon.
Troubleshooting Guides
Guide 1: Identifying and Mitigating Tryptophan Oxidation
Symptom: Your HPLC chromatogram shows multiple peaks around your expected product peak, and your mass spectrum shows ions with masses corresponding to +16 Da and +32 Da relative to your product.
Root Cause Analysis: The tryptophan residue in your peptide is likely undergoing oxidation. This can be caused by exposure to atmospheric oxygen, reactive oxygen species generated from other reagents, or light.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for tryptophan oxidation.
Detailed Steps:
-
Confirm Oxidation with MS/MS: Isolate the unexpected peaks by HPLC and subject them to MS/MS analysis. Compare the fragmentation patterns to known patterns for oxidized tryptophan residues. Key fragment ions can help distinguish between different oxidation products.[1][2]
-
Implement Preventative Measures:
-
For SPPS: If you are not already, switch to using Fmoc-Trp(Boc)-OH. The Boc group on the indole nitrogen provides robust protection against oxidation.
-
For Solution-Phase Synthesis: Ensure all solvents are thoroughly degassed prior to use. Purge your reaction vessel with nitrogen or argon and maintain an inert atmosphere throughout the reaction.
-
Add Antioxidants: Consider adding a small amount of a scavenger like 1,2-ethanedithiol (EDT) to your reaction mixture to quench any reactive oxygen species.
-
-
Optimize Purification: If oxidation is unavoidable, optimize your HPLC purification method to achieve baseline separation of the desired product from the oxidized byproducts.
Data Interpretation: Mass Spectrometry of Tryptophan Oxidation Products
| Byproduct Name | Mass Shift (Da) | Key MS/MS Fragment Ions |
| Hydroxytryptophan (HTRP) | +16 | Characteristic losses of water and CO from the precursor ion. |
| N-formylkynurenine (NFK) | +32 | Intense signal at m/z 174.1.[1] |
| Kynurenine (Kyn) | +4 | Intense signal at m/z 174.1.[1] |
| Oxindolylalanine (Oia) | +16 | Can be distinguished from HTRP by the intensity ratio of signals at m/z 130.1 and 146.1.[1] |
Guide 2: Minimizing Racemization of the Alanine Residue
Symptom: Your HPLC chromatogram shows a shoulder on your main product peak or a closely eluting impurity with the same mass as your product. Chiral HPLC analysis confirms the presence of a diastereomer.
Root Cause Analysis: The activated carboxylic acid of the Z-Ala residue is forming a 5(4H)-oxazolone intermediate, which is leading to racemization.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for racemization.
Detailed Steps:
-
Quantify Racemization: Use a validated chiral HPLC method to determine the percentage of the undesired diastereomer.
-
Optimize Reaction Conditions:
-
Add Racemization Suppressants: Incorporate additives like HOBt or Oxyma into your coupling protocol. These additives react with the activated amino acid to form active esters that are less prone to racemization.
-
Choice of Base: Use a sterically hindered base like DIPEA instead of less hindered bases like triethylamine (TEA).
-
Temperature Control: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to slow down the rate of racemization.
-
Coupling Reagent Selection: Some coupling reagents are known to cause less racemization than others. Consider using a phosphonium-based reagent like PyBOP or an aminium/uronium-based reagent like HATU, which are generally associated with lower levels of racemization.
-
Comparative Data on Racemization Suppression
| Coupling Additive | Racemization (%) |
| None (DIC only) | High |
| HOBt | Low |
| Oxyma | Very Low |
| HOAt | Very Low |
Note: The exact percentage of racemization is sequence and condition-dependent. This table provides a general comparison of the efficacy of different additives.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis of a Tryptophan-Containing Peptide using Fmoc-Trp(Boc)-OH
This protocol outlines the general steps for incorporating Fmoc-Trp(Boc)-OH into a peptide sequence on a solid support.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-amino acids (including Fmoc-Trp(Boc)-OH)
-
Coupling reagent (e.g., HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (20% piperidine in DMF)
-
DMF (peptide synthesis grade)
-
DCM (ACS grade)
-
Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT 82.5:5:5:5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test.
-
Wash the resin with DMF and DCM.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence, using Fmoc-Trp(Boc)-OH for the tryptophan residue.
-
Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and stir for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Collect the peptide by centrifugation, wash with cold ether, and dry.
-
-
Purification and Analysis: Purify the crude peptide by preparative RP-HPLC and confirm its identity and purity by analytical HPLC and mass spectrometry.
Protocol 2: Analytical HPLC Method for this compound and its Byproducts
This is a starting point for developing an analytical HPLC method. The gradient and column may need to be optimized for your specific mixture.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 5-95% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 280 nm
-
Injection Volume: 10 µL
References
- 1. Mass spectrometric characterization of peptides containing different oxidized tryptophan residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
Technical Support Center: Stability of Z-Ala-Trp-OH in Different Buffer Systems
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information and practical advice on ensuring the stability of the dipeptide Z-Ala-Trp-OH in various buffer systems. Understanding the impact of pH on this compound is critical for reproducible and accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound, or N-Carbobenzoxy-L-alanyl-L-tryptophan, is a dipeptide composed of alanine and tryptophan with a benzyloxycarbonyl (Z) protecting group on the alanine's amino terminus.[1][2] Its molecular formula is C22H23N3O5 and it has a molecular weight of approximately 409.44 g/mol .[1] The stability of this compound is crucial as degradation can lead to the formation of impurities, loss of biological activity, and inaccurate experimental results in various applications, including peptide synthesis and drug development.[3]
Q2: How does buffer pH affect the stability of this compound?
The pH of the buffer solution is a critical factor governing the stability of this compound. The peptide has three main ionizable groups that are affected by pH: the C-terminal carboxylic acid, the N-terminal amino group (which is protected by the Z-group in this case, but the underlying peptide bond is still susceptible), and the indole side chain of tryptophan.
-
Acidic pH (below ~4): In strongly acidic conditions, the primary degradation pathway is the acid-catalyzed hydrolysis of the peptide bond linking alanine and tryptophan.[4][5] This occurs when the carbonyl oxygen of the peptide bond is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water.[4]
-
Neutral pH (~6-8): Peptides are generally most stable in the neutral pH range.[6] For this compound, a pH range of 5-6 is often recommended for storage to prolong its shelf life in solution.[6][7]
-
Alkaline pH (above ~8): In basic conditions, base-catalyzed hydrolysis of the peptide bond can occur.[4][8] The hydroxide ion directly attacks the carbonyl carbon of the peptide bond, leading to its cleavage.[8] Additionally, peptides containing tryptophan can be unstable at high pH.[7]
Q3: What are the main degradation pathways for this compound in aqueous solutions?
The primary degradation pathways for this compound in aqueous buffer solutions are:
-
Peptide Bond Hydrolysis: This is the cleavage of the amide bond between the alanine and tryptophan residues. This reaction is catalyzed by both acids and bases, leading to the formation of Z-Alanine and Tryptophan.[4][9] The rate of hydrolysis is generally slowest in the neutral pH range.[8]
-
Tryptophan Side-Chain Oxidation: The indole side chain of tryptophan is susceptible to oxidation.[6][10] This can be initiated by light, heat, or the presence of oxidizing agents in the buffer.[10][11] Tryptophan degradation can lead to a variety of products and may cause discoloration (browning) of the solution.[11]
-
Deamidation: While not applicable to the primary structure of this compound, deamidation is a common degradation pathway for peptides containing asparagine or glutamine residues, especially at neutral and alkaline pH.[10]
Q4: Which buffers are recommended for working with this compound?
The choice of buffer depends on the desired pH for your experiment. It is crucial to select a buffer that has a pKa value close to the target pH to ensure adequate buffering capacity.
| pH Range | Recommended Buffers | Considerations |
| 3.0 - 5.0 | Acetate, Citrate | Can chelate metal ions. |
| 5.5 - 6.5 | Histidine, MES | Histidine is commonly used for antibody formulations.[12] |
| 6.0 - 7.5 | Phosphate (PBS), PIPES, MOPS | Phosphate buffers can sometimes cause precipitation with certain compounds. MOPS can interact with some proteins.[13] |
| 7.0 - 9.0 | Tris, HEPES | Tris buffer's pH is temperature-dependent. |
This table provides general recommendations. It is always best to perform a buffer screening study to determine the optimal buffer for your specific application and peptide concentration.
Troubleshooting Guide
Issue 1: Unexpectedly low recovery of this compound after storage in solution.
-
Possible Cause: Peptide degradation due to improper pH or storage conditions.
-
Troubleshooting Steps:
-
Verify Buffer pH: Measure the pH of your buffer solution to ensure it is within the optimal range (ideally pH 5-6 for storage).[6][7]
-
Assess Storage Temperature: For long-term storage, solutions should be aliquoted and frozen at -20°C or -80°C to minimize degradation and avoid repeated freeze-thaw cycles.[6][7] For short-term storage (up to a week), 4°C is generally acceptable.[7]
-
Protect from Light: Tryptophan-containing peptides can be light-sensitive.[10] Store solutions in amber vials or protect them from light to prevent photo-oxidation.
-
Consider Buffer Components: Ensure your buffer does not contain any reactive components that could be contributing to degradation.
-
Issue 2: The this compound solution has turned yellow or brown.
-
Possible Cause: Oxidation of the tryptophan indole side chain.[11]
-
Troubleshooting Steps:
-
De-gas Buffers: If your application is sensitive to oxidation, de-gas your buffers by sparging with an inert gas like nitrogen or argon before use.
-
Avoid Oxidizing Agents: Ensure that your buffer and other reagents are free from oxidizing contaminants.
-
Limit Light Exposure: As mentioned previously, light can promote the oxidation of tryptophan.[10]
-
Add Antioxidants: In some cases, the addition of antioxidants like α-ketoglutaric acid may help to stabilize the peptide, but this should be tested for compatibility with your specific assay.[11]
-
Issue 3: this compound precipitates out of solution.
-
Possible Cause: The solubility of the peptide has been exceeded at the given pH and temperature. The solubility of tryptophan, and by extension tryptophan-containing peptides, can be pH-dependent.[14]
-
Troubleshooting Steps:
-
Modify the Solvent: If the peptide is intended for a non-biological application, adding a small amount of an organic solvent like DMSO or DMF can help to increase solubility.[6] For biological applications, carefully consider the tolerance of your system to organic solvents.
-
Sonication: Gentle sonication can sometimes help to dissolve precipitated peptide.
-
Lower the Concentration: If possible, working with a lower concentration of the peptide may prevent precipitation.
Experimental Protocols
Protocol 1: Preparation of Buffer Solutions for Stability Studies
This protocol outlines the preparation of common buffers for assessing the stability of this compound.
-
Materials:
-
Sodium Acetate
-
Glacial Acetic Acid
-
Sodium Phosphate Monobasic
-
Sodium Phosphate Dibasic
-
Tris Base
-
Hydrochloric Acid (HCl)
-
High-purity water
-
Calibrated pH meter
-
-
Procedure for 0.1 M Acetate Buffer (pH 4.0):
-
Dissolve 8.2 g of sodium acetate in 900 mL of high-purity water.
-
Adjust the pH to 4.0 by adding glacial acetic acid dropwise while monitoring with a pH meter.
-
Bring the final volume to 1 L with high-purity water.
-
Filter the buffer through a 0.22 µm filter.
-
-
Procedure for 0.1 M Phosphate Buffer (pH 7.0):
-
Prepare 0.1 M solutions of sodium phosphate monobasic (12.0 g/L) and sodium phosphate dibasic (14.2 g/L).
-
To 100 mL of the monobasic solution, add the dibasic solution while stirring and monitoring the pH until a pH of 7.0 is reached.
-
Filter the buffer through a 0.22 µm filter.
-
-
Procedure for 0.1 M Tris Buffer (pH 8.5):
-
Dissolve 12.1 g of Tris base in 900 mL of high-purity water.
-
Adjust the pH to 8.5 by adding 1 M HCl dropwise while monitoring with a pH meter.
-
Bring the final volume to 1 L with high-purity water.
-
Filter the buffer through a 0.22 µm filter.
-
Protocol 2: HPLC Method for Assessing this compound Stability
This protocol provides a general Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for monitoring the degradation of this compound.
-
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)[17]
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a small amount of DMSO, then dilute with the buffer).
-
Incubate aliquots of the stock solution in the different buffers at a controlled temperature (e.g., 37°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours), take a sample and quench any further reaction by adding an equal volume of Mobile Phase A.
-
Filter the samples through a 0.22 µm syringe filter before injection.
-
-
Data Analysis:
-
Monitor the decrease in the peak area of the main this compound peak over time.
-
Observe the appearance of new peaks, which correspond to degradation products.
-
Visualizations
Figure 1: Predominant species and degradation pathway of this compound at different pH values.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 119645-65-7 [amp.chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. longdom.org [longdom.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biolongevitylabs.com [biolongevitylabs.com]
- 7. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. leukocare.com [leukocare.com]
- 13. 6 Biological buffers recommended for protein purification - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 14. researchgate.net [researchgate.net]
- 15. Amino acid - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. archives.ijper.org [archives.ijper.org]
- 18. biovera.com.au [biovera.com.au]
- 19. resolvemass.ca [resolvemass.ca]
Technical Support Center: Characterizing Z-Ala-Trp-OH Peptides
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the analytical characterization of Z-Ala-Trp-OH and related peptides. As researchers and drug development professionals, we understand that the unique chemical properties of this dipeptide, specifically the combination of the N-terminal benzyloxycarbonyl (Z) protecting group and the reactive indole side-chain of Tryptophan, present a distinct set of analytical hurdles.
This guide is structured to provide not just protocols, but the underlying scientific rationale for troubleshooting common issues encountered during synthesis, purification, and characterization. Our goal is to empower you with the expertise to anticipate challenges, interpret complex data, and ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered when working with this compound.
Synthesis & Handling
Q1: I've synthesized this compound and my crude product analysis shows several unexpected impurities. What are the most likely culprits?
A: During the synthesis of peptides, several side reactions can occur. For a dipeptide like this compound, the most common impurities include:
-
Deletion Peptides: Incomplete coupling or premature deprotection can lead to missing amino acid residues, though this is less common in a simple dipeptide.[1][2]
-
Incompletely Removed Protecting Groups: If you are synthesizing a larger peptide containing this compound, other side-chain protecting groups (like Pbf on Arginine) may not be fully removed during the final cleavage step.[3]
-
Tryptophan Oxidation: The indole side chain of Tryptophan is highly susceptible to oxidation, which can occur during synthesis, cleavage, and even storage.[4][5] You will often see mass additions of +16 Da or +32 Da in your mass spectrometry analysis.[6]
-
Racemization: Although the Z-group is known to suppress racemization during coupling, harsh basic or acidic conditions can lead to the loss of chiral integrity.[7][8]
Q2: My purified this compound peptide has poor solubility in aqueous buffers. What can I do?
A: This is a classic challenge with Tryptophan-containing peptides. The hydrophobic and aromatic nature of the Trp side chain, combined with the Z-group, promotes intermolecular π-π stacking, leading to aggregation.[9][10]
-
Causality: Aggregation reduces the effective concentration of the monomeric peptide, leading to poor solubility and often causing issues like peak broadening in HPLC.
-
Solution: Try dissolving the peptide in a small amount of organic solvent first (e.g., DMSO, DMF, or Acetonitrile) before slowly adding it to your aqueous buffer. For HPLC, ensure your mobile phase contains an appropriate organic modifier and ion-pairing agent (like TFA) to disrupt these interactions.
Q3: How should I store my lyophilized this compound and its solutions to minimize degradation?
A: Peptide stability is primarily dictated by its sequence.[8] For this compound, oxidation is the main concern.
-
Lyophilized Powder: Store at -20°C or, for long-term storage, at -80°C in a desiccator. Minimize exposure to air and moisture.
-
In Solution: Aliquot the peptide into single-use volumes and store frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles. Solutions should be prepared in buffers with a pH < 8, as higher pH can accelerate the oxidation of certain residues.[8] Use freshly prepared, high-purity solvents.
HPLC Analysis
Q4: I'm seeing multiple peaks in my HPLC chromatogram for a supposedly pure sample. What could they be?
A: Assuming your synthesis was successful, multiple peaks for a purified sample often point to degradation products.
-
Oxidized Forms: The most common cause is the oxidation of the Tryptophan residue.[11] Oxidized peptides will have slightly different polarities and often elute close to the parent peptide peak. Check your mass spectrometer for masses corresponding to [M+16]+ and [M+32]+.
-
Deamidation: If your peptide sequence contains Asparagine (Asn) or Glutamine (Gln), deamidation can occur during storage, creating new peaks.[2][12]
-
Aggregation: Sometimes, different aggregation states (dimers, oligomers) can resolve as distinct, often broad, peaks.
Q5: My main peptide peak is broad and shows significant tailing in RP-HPLC. How can I improve the peak shape?
A: Poor peak shape is typically caused by secondary interactions with the stationary phase, slow kinetics, or aggregation.
-
Cause & Effect: The hydrophobic Trp and Z-group can lead to strong, non-ideal interactions with the C18 stationary phase. Aggregation in solution also leads to broad peaks.
-
Troubleshooting Steps:
-
Increase Ion-Pairing Agent: Ensure you have at least 0.1% Trifluoroacetic Acid (TFA) in your mobile phases. TFA helps to sharpen peaks by masking residual silanol groups on the silica support and providing a counter-ion for basic residues.
-
Optimize Temperature: Increasing the column temperature (e.g., to 40-50°C) can improve peak shape by reducing mobile phase viscosity and speeding up mass transfer kinetics.
-
Modify Organic Phase: Try a different organic modifier. While Acetonitrile is most common, Propanol or Ethanol can sometimes alter selectivity and improve peak shape for hydrophobic peptides.
-
Lower Sample Concentration: Injecting a more dilute sample can sometimes mitigate on-column aggregation.
-
Mass Spectrometry (MS) Analysis
Q6: My MS data shows prominent ions at [M+16]+ and [M+32]+. What do these correspond to?
A: These mass shifts are hallmark indicators of Tryptophan oxidation.[4]
-
[M+16 Da]: This corresponds to the formation of hydroxytryptophan (Wox1).[4][6]
-
[M+32 Da]: This corresponds to the formation of N-formylkynurenine (NFK) or dihydroxytryptophan (Wox2).[4][13]
-
Other Possibilities: You may also see a +4 Da shift (kynurenine) or a +20 Da shift (hydroxykynurenine).[4][6]
Q7: How can I confirm that the observed oxidation has occurred specifically on the Tryptophan residue?
A: Tandem Mass Spectrometry (MS/MS) is the definitive method.
-
Mechanism: By isolating the precursor ion (e.g., the [M+16]+ species) and fragmenting it, you can determine the location of the modification.
-
Expected Result: You will observe a corresponding +16 Da mass shift on the fragment ions (b- or y-ions) that contain the Tryptophan residue. For this compound, the y1 ion would show this mass shift, confirming the modification is on the Trp residue.[14]
Section 2: Troubleshooting Guides
Guide 1: Optimizing RP-HPLC for this compound Peptides
This guide provides a systematic approach to resolving common chromatographic issues.
Problem: Poor peak shape (tailing, broadening) and/or low resolution of impurities.
Underlying Cause: The hydrophobicity of this compound can lead to strong interactions with the stationary phase and on-column aggregation, while the presence of closely related oxidized impurities requires high-efficiency separation.
Systematic Troubleshooting Workflow:
-
Verify System Suitability: Before analyzing your sample, inject a standard (e.g., a simple peptide mix) to confirm your HPLC system is performing correctly.
-
Check Mobile Phase Preparation:
-
Action: Ensure mobile phases are freshly prepared using high-purity (HPLC or MS-grade) water and solvents.
-
Rationale: Contaminants in solvents can interfere with the analysis and degrade the column.
-
Action: Confirm that the concentration of the ion-pairing agent (TFA) is consistent and correct (typically 0.05% - 0.1%).
-
Rationale: Inconsistent TFA concentration is a major cause of retention time shifts and poor peak shape.[11]
-
-
Optimize Gradient and Flow Rate:
-
Action: Start with a shallow gradient (e.g., 0.5% - 1% B/min).
-
Rationale: A shallow gradient increases the separation window between the main peak and closely eluting impurities like oxidized species.[15]
-
Action: Evaluate a lower flow rate (e.g., 0.8 mL/min for a 4.6 mm ID column).
-
Rationale: Lower flow rates can improve resolution, although they increase run time.
-
-
Adjust Column Temperature:
-
Action: Set the column compartment temperature to 40°C.
-
Rationale: Elevated temperature lowers mobile phase viscosity, improving mass transfer and often leading to sharper peaks and better resolution.
-
-
Evaluate Sample Preparation:
-
Action: Dissolve the peptide in the initial mobile phase conditions (e.g., 95% A, 5% B). If solubility is poor, use a minimal amount of a strong organic solvent like DMSO.
-
Rationale: Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak distortion.
-
Table 1: Recommended Starting Conditions for RP-HPLC Analysis
| Parameter | Recommended Setting | Rationale |
| Column | C18, 3.5 µm, 100 Å, 4.6 x 150 mm | Standard for peptide analysis, providing good retention and resolution. |
| Mobile Phase A | 0.1% TFA in Water | Standard ion-pairing agent for peptide separations. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 5-65% B over 30 minutes | A shallow gradient is crucial for resolving closely related impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 40°C | Improves peak shape and reduces backpressure. |
| Detection | 220 nm & 280 nm | 220 nm for the peptide bond; 280 nm is specific for the Trp indole ring. |
| Injection Vol. | 10-20 µL (at ~0.5 mg/mL) | Avoids column overloading, which can cause peak broadening. |
Guide 2: Interpreting Mass Spectrometry Data
Problem: Ambiguous or complex mass spectra making it difficult to confirm peptide identity and purity.
Underlying Cause: this compound is susceptible to oxidation, adduct formation, and in-source fragmentation, which can complicate data interpretation.
Data Interpretation Workflow:
-
Identify the Molecular Ion: Locate the expected protonated molecular ion [M+H]+. For C22H23N3O5, the monoisotopic mass is 409.16 Da.[16]
-
Search for Common Adducts: Look for common adducts that can form during electrospray ionization (ESI).
-
Rationale: Adducts are not impurities but analytical artifacts. Recognizing them prevents misinterpretation of the data.
-
-
Screen for Tryptophan Modifications: Systematically search for the characteristic mass shifts associated with Trp degradation.
-
Rationale: This is the most probable source of impurities for this peptide. The presence of these signals, even at low intensity, should be noted.[5]
-
-
Perform MS/MS for Confirmation: If modified species are detected, perform MS/MS on the precursor ions.
-
Consider In-Source Decay (ISD): Especially in MALDI-TOF, be aware of potential in-source decay, which can generate fragment ions (like c- and z-ions) even in full scan mode.[18][19]
-
Rationale: ISD is a fragmentation process that happens in the ion source before acceleration. Recognizing its signature prevents misidentifying fragments as impurities.
-
Table 2: Common Mass Adducts and Modifications for this compound
| Mass Shift (Da) | Identity | Type | Common Cause |
| +22 | [M+Na]+ | Adduct | Sodium salt contamination in sample or solvents. |
| +38 | [M+K]+ | Adduct | Potassium salt contamination. |
| +4 | Kynurenine | Modification | Oxidation of Tryptophan.[4] |
| +16 | Hydroxytryptophan | Modification | Oxidation of Tryptophan.[6] |
| +32 | N-formylkynurenine | Modification | Oxidation of Tryptophan.[13] |
| -18 | [M-H2O+H]+ | Modification | Loss of water, potentially from the C-terminus. |
Section 3: Visual Diagrams & Workflows
Diagram 1: HPLC Troubleshooting Flowchart
This flowchart provides a logical path for diagnosing and solving common HPLC issues when analyzing this compound.
Caption: Troubleshooting flowchart for HPLC analysis of this compound.
Diagram 2: Common Degradation Pathways of this compound
This diagram illustrates the primary chemical modifications that this compound can undergo.
Caption: Common degradation pathways for this compound peptides.
Section 4: References
-
NSF Public Access Repository. (2021). Absolute Quantitation of Tryptophan-Containing Peptides and Amyloid β-Peptide Fragments by Coulometric Mass Spectrometry. --INVALID-LINK--
-
ACS Publications - American Chemical Society. (2021). Absolute Quantitation of Tryptophan-Containing Peptides and Amyloid β-Peptide Fragments by Coulometric Mass Spectrometry. --INVALID-LINK--
-
PubMed. (2013). Fast mass spectrometry detection of tryptophan-containing peptides and proteins by reduction with pyridine-borane. --INVALID-LINK--
-
PMC - NIH. (n.d.). Mass spectrometric identification of oxidative modifications of tryptophan residues in proteins: chemical artifact or post-translational modification?--INVALID-LINK--
-
ResearchGate. (2025). Mass spectrometric characterization of peptides containing different oxidized tryptophan residues | Request PDF. --INVALID-LINK--
-
ACS Publications. (2021). Absolute Quantitation of Tryptophan-Containing Peptides and Amyloid β-Peptide Fragments by Coulometric Mass Spectrometry. --INVALID-LINK--
-
MDPI. (n.d.). Tyrosine, Phenylalanine, and Tryptophan Undergo Self-Aggregation in Similar and Different Manners. --INVALID-LINK--
-
ACS Publications. (2020). Bacterial Aggregation Triggered by Fibril Forming Tryptophan-Rich Sequences: Effects of Peptide Side Chain and Membrane Phospholipids. --INVALID-LINK--
-
PubMed. (n.d.). Mass spectrometric characterization of peptides containing different oxidized tryptophan residues. --INVALID-LINK--
-
MDPI. (n.d.). Oxidation Products of Tryptophan and Proline in Adipokinetic Hormones—Artifacts or Post-Translational Modifications?--INVALID-LINK--
-
NIH. (2025). Random peptide mixtures of tryptophan and lysine suppress the aggregation of a cancer-related mutant of the Axin protein. --INVALID-LINK--
-
ResearchGate. (n.d.). Oxidation products of tryptophan residues. Adapted from. --INVALID-LINK--
-
PubMed. (n.d.). Tryptophan within basic peptide sequences triggers glycosaminoglycan-dependent endocytosis. --INVALID-LINK--
-
PMC - NIH. (n.d.). Tryptophan-PNA gc Conjugates Self-Assemble to Form Fibers. --INVALID-LINK--
-
PubMed. (2001). In-source decay characteristics of peptides in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. --INVALID-LINK--
-
BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. --INVALID-LINK--
-
PubMed. (n.d.). New advances in the understanding of the in-source decay fragmentation of peptides in MALDI-TOF-MS. --INVALID-LINK--
-
Biosynth. (n.d.). Z-Trp-Ala-OH | 17388-71-5 | FT111516. --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). This compound | CAS 119645-65-7 | SCBT. --INVALID-LINK--
-
MDPI. (2023). Photoinduced Processes in Lysine-Tryptophan-Lysine Tripeptide with L and D Tryptophan. --INVALID-LINK--
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. --INVALID-LINK--
-
Creative Peptides. (n.d.). Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities. --INVALID-LINK--
-
Wikipedia. (n.d.). Benzyl chloroformate. --INVALID-LINK--
-
BenchChem. (2025). A Comparative Guide to the Characterization of Peptides Synthesized with Z-N-Me-Ala-OH. --INVALID-LINK--
-
Analyst (RSC Publishing). (n.d.). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. --INVALID-LINK--
-
Aapptec Peptides. (n.d.). Z-Trp-OH [7432-21-5]. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. --INVALID-LINK--
-
PMC - PubMed Central. (n.d.). Practical N-to-C peptide synthesis with minimal protecting groups. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Peptide Stability and Potential Degradation Pathways. --INVALID-LINK--
-
Agilent. (2020). Analysis of a Synthetic Peptide and Its Impurities. --INVALID-LINK--
-
Chem-Impex. (n.d.). Ala-Trp-OH. --INVALID-LINK--
-
Benchchem. (n.d.). Z-Ala-ser-OH Peptide Building Block. --INVALID-LINK--
-
BenchChem. (2025). A Comparative Guide to HPLC Analysis of Peptides Synthesized with Tryptophan Derivatives. --INVALID-LINK--
-
PMC. (2015). New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues. --INVALID-LINK--
-
Frontiers. (2019). Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. --INVALID-LINK--
-
ResearchGate. (n.d.). Typical examples of impurities observed in synthesized peptides.... --INVALID-LINK--
-
ResearchGate. (2014). Who knows the method for synthesis of Z-His-Trp-OH?. --INVALID-LINK--
-
MDPI. (n.d.). Investigation of Impurities in Peptide Pools. --INVALID-LINK--
-
PMC - PubMed Central. (n.d.). HPLC Analysis and Purification of Peptides. --INVALID-LINK--
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. --INVALID-LINK--
-
PMC - NIH. (n.d.). Late-stage peptide modification and macrocyclization enabled by tertiary amine catalyzed tryptophan allylation. --INVALID-LINK--
-
MDPI. (n.d.). Rapid Determination of Total Tryptophan in Yoghurt by Ultra High Performance Liquid Chromatography with Fluorescence Detection. --INVALID-LINK--
-
SciELO. (n.d.). Quantification of tryptophan in plasma by high performance liquid chromatography. --INVALID-LINK--
-
CSBio. (n.d.). Overview of Custom Peptide Synthesis. --INVALID-LINK--
-
Frontiers. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. --INVALID-LINK--
-
Separation Science. (2025). The Peptide Complexity Problem: Advanced Analytical Challenges of GLP-1 Receptor Agonists. --INVALID-LINK--
-
BenchChem. (2025). A Comparative Guide to the Synthesis of H-Gly-Ala-Leu-OH for Researchers. --INVALID-LINK--
References
- 1. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Mass spectrometric identification of oxidative modifications of tryptophan residues in proteins: chemical artifact or post-translational modification? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. Tryptophan-PNA gc Conjugates Self-Assemble to Form Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Peptide Complexity Problem: Advanced Analytical Challenges of GLP-1 Receptor Agonists | Separation Science [sepscience.com]
- 12. agilent.com [agilent.com]
- 13. Mass spectrometric characterization of peptides containing different oxidized tryptophan residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. par.nsf.gov [par.nsf.gov]
- 15. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scbt.com [scbt.com]
- 17. researchgate.net [researchgate.net]
- 18. In-source decay characteristics of peptides in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. New advances in the understanding of the in-source decay fragmentation of peptides in MALDI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Z-Ala-Trp-OH Stability and Storage
Welcome to the technical support center for Z-Ala-Trp-OH. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on minimizing degradation and ensuring the long-term stability of this dipeptide. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address challenges you may encounter during your experiments.
Understanding the Instability of this compound
The dipeptide this compound, while a valuable tool in various research applications, is susceptible to degradation primarily due to the presence of the tryptophan (Trp) residue. The indole side chain of tryptophan is highly reactive and prone to oxidation.[1][2][3] Additionally, like all peptides, the amide bond linking the alanine and tryptophan residues can undergo hydrolysis.[4][5] Understanding these degradation pathways is the first step toward effective preservation.
The primary modes of degradation for this compound are:
-
Oxidation of the Tryptophan Residue: This is the most significant degradation pathway. The indole ring of tryptophan can be oxidized by atmospheric oxygen, light, and trace metal ions.[1][2][6][7] This process can lead to the formation of several degradation products, including N-formylkynurenine (NFK), kynurenine (Kyn), oxindolylalanine (Oia), and dioxindolylalanine (DiOia).[1][2][8]
-
Hydrolysis of the Peptide Bond: The amide linkage between alanine and tryptophan can be cleaved through hydrolysis, resulting in the formation of the individual amino acids, Z-Alanine and Tryptophan. This process is accelerated at pH extremes.[4][5][9]
-
Photodegradation: Exposure to light, particularly UV light, can accelerate the degradation of tryptophan-containing peptides.[10][11][12]
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for lyophilized this compound?
A1: For long-term stability, lyophilized this compound should be stored at -20°C or, preferably, at -80°C.[13][14] The product should be kept in a tightly sealed, opaque container to protect it from moisture and light.[10][15] To further minimize oxidation, storing the peptide under an inert gas like argon or nitrogen is highly recommended.[14] Before opening, the container should be allowed to equilibrate to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the peptide.[15]
Q2: How should I store this compound once it is in solution?
A2: Peptide solutions are significantly less stable than their lyophilized form. Once reconstituted, this compound solutions should be stored at -20°C or colder.[14] It is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[10][14] The choice of solvent and pH is also critical. For optimal stability, use sterile buffers at a slightly acidic pH (around 5-6).[14]
Q3: What is the expected shelf-life of this compound?
A3: The shelf-life of this compound is highly dependent on storage conditions. When stored as a lyophilized powder at -20°C or -80°C and protected from light and moisture, it can be stable for several years. However, once in solution, its stability is significantly reduced, and it is recommended to use it within a few weeks, even when stored frozen.[14][15][16] Regular purity checks using analytical techniques like HPLC are advised for long-term studies.
Q4: How can I tell if my this compound has degraded?
A4: Visual inspection may sometimes reveal degradation, such as a change in color or clumping of the lyophilized powder, which can indicate moisture absorption.[10] However, the most reliable way to assess degradation is through analytical methods. A decrease in the main peak area and the appearance of new peaks in an HPLC chromatogram are clear indicators of degradation.[17][18][19] Changes in the UV or fluorescence spectrum can also suggest modification of the tryptophan residue.[20][21][22]
Troubleshooting Guides
Guide 1: Investigating Unexpected Experimental Results
If you are observing inconsistent or unexpected results in your experiments, it is crucial to consider the stability of your this compound.
Step 1: Review Your Storage and Handling Procedures.
-
Temperature: Was the peptide consistently stored at the recommended temperature?
-
Light Exposure: Was the peptide protected from light during storage and handling?
-
Moisture: Was the container properly sealed and allowed to warm to room temperature before opening?
-
Freeze-Thaw Cycles: If in solution, how many times has the stock solution been frozen and thawed?
Step 2: Perform a Purity Check.
-
Analyze a sample of your this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Compare the chromatogram to a reference standard or a previously obtained chromatogram of a fresh sample.
-
Look for a decrease in the area of the main peak and the presence of new, smaller peaks, which could be degradation products.
Step 3: Mitigate Further Degradation.
-
If degradation is suspected, discard the old stock and prepare a fresh solution from a new vial of lyophilized peptide.
-
Strictly adhere to the recommended storage and handling protocols.
Guide 2: Protocol for Long-Term Storage
For researchers requiring long-term storage of this compound, the following protocol is recommended to ensure maximum stability.
Materials:
-
Lyophilized this compound in a sealed, opaque vial.
-
A desiccator.
-
Freezer (-20°C or -80°C).
-
Inert gas (argon or nitrogen), if available.
Procedure:
-
Upon receipt, immediately place the sealed vial of lyophilized this compound in a -20°C or -80°C freezer.
-
If available, before long-term storage, gently flush the vial with a stream of dry argon or nitrogen to displace any air and then quickly reseal it.
-
For use, remove the vial from the freezer and place it in a desiccator at room temperature for at least 30 minutes to allow it to equilibrate. This prevents moisture from condensing on the cold peptide.
-
Once at room temperature, briefly open the vial in a low-humidity environment, weigh out the desired amount, and immediately reseal the vial.
-
If an inert gas was used, re-flush the vial before returning it to the freezer.
-
Return the vial to the -20°C or -80°C freezer for continued storage.
Data and Diagrams
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C to -80°C | Long-term (Years) | Protect from light and moisture. Store under inert gas for optimal stability.[13][14][15] |
| 4°C | Short-term (Weeks) | Acceptable for short periods, but -20°C or lower is recommended for extended storage.[10] | |
| In Solution | -20°C or colder | Short-term (Weeks) | Prepare single-use aliquots to avoid freeze-thaw cycles. Use sterile, slightly acidic (pH 5-6) buffers.[14] |
| 4°C | Very Short-term (Days) | Not recommended for storage beyond a few days due to increased degradation rates.[14] |
Diagram 1: Primary Degradation Pathways of this compound
References
- 1. Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. researchgate.net [researchgate.net]
- 4. Analytical techniques used to study the degradation of proteins and peptides: chemical instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Oxidation of free, peptide and protein tryptophan residues mediated by AAPH-derived free radicals: role of alkoxyl and peroxyl radicals - RSC Advances (RSC Publishing) DOI:10.1039/C6RA12859A [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. jpt.com [jpt.com]
- 14. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 15. bachem.com [bachem.com]
- 16. fit9atl.com [fit9atl.com]
- 17. researchgate.net [researchgate.net]
- 18. ijsra.net [ijsra.net]
- 19. Analysis Methods for Peptide-Related Impurities in Peptide Drugs [creative-peptides.com]
- 20. info.gbiosciences.com [info.gbiosciences.com]
- 21. Selective Excitation of the 1Lα State of Tryptophan in Collagen-like Peptides Can Reveal the Formation of a Heterotrimer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Welcome to the technical support center dedicated to the purification of Z-Ala-Trp-OH and its closely related impurities. This guide is designed for researchers, scientists, and drug development professionals who encounter the significant challenge of isolating this dipeptide from structurally similar contaminants. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols to empower you to overcome these purification hurdles.
The Challenge of Purity in this compound Synthesis
This compound, a protected dipeptide, is a valuable building block in peptide synthesis. However, its synthesis, whether through solid-phase peptide synthesis (SPPS) or solution-phase methods, can generate a variety of closely related impurities.[1][2] These impurities often include deletion sequences (e.g., Z-Trp-OH), insertion sequences, or diastereomers arising from racemization during synthesis.[2] The structural similarity of these impurities to the target molecule, in terms of molecular weight, hydrophobicity, and charge, makes their separation a formidable task.[3]
This guide will explore robust purification strategies, focusing on chromatographic and crystallization techniques, to achieve the high purity levels required for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during this compound synthesis?
A1: The most prevalent impurities are typically related to the synthetic process. In solid-phase peptide synthesis (SPPS), these can include deletion sequences (where an amino acid coupling step failed), insertion sequences (accidental double coupling), and peptides with protecting groups that failed to cleave.[2] Racemization of amino acids can also lead to the formation of diastereomeric impurities.[2]
Q2: Why is Reversed-Phase HPLC (RP-HPLC) the most common technique for purifying peptides like this compound?
A2: RP-HPLC is a high-resolution purification technique that separates molecules based on their hydrophobicity.[4][5] It is highly effective for separating peptides and their closely related impurities, which often have subtle differences in their hydrophobic character due to amino acid substitutions or modifications.[6] The use of volatile mobile phase modifiers, like trifluoroacetic acid (TFA), also simplifies post-purification processing.[7]
Q3: When should I consider using an orthogonal purification technique?
A3: Orthogonal purification involves using two or more separation methods that rely on different molecular properties (e.g., hydrophobicity and charge).[8] This approach is particularly useful when a single purification technique, like RP-HPLC, fails to resolve all impurities.[3][8] For example, if you have co-eluting impurities in RP-HPLC, adding an ion-exchange chromatography (IEX) step can significantly improve the final purity.[8]
Q4: How can I identify the impurities present in my sample?
A4: The most powerful techniques for impurity identification are high-resolution mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.[9][10][11][12] LC-MS can provide accurate mass information, allowing you to identify impurities based on their molecular weight differences from the target peptide.[13][14] NMR can provide detailed structural information to distinguish between isomers and other closely related structures.[9][15]
Q5: My peptide is "oiling out" during crystallization instead of forming crystals. What should I do?
A5: "Oiling out" is a common problem in crystallization where the compound separates as a liquid phase instead of a solid. This can be caused by factors such as too high a concentration of the peptide, a rapid change in solvent polarity, or the presence of impurities.[16] To troubleshoot this, you can try lowering the initial concentration, slowing down the addition of the anti-solvent, or screening a wider range of solvent/anti-solvent systems.[17] Seeding the solution with a small crystal can also sometimes induce proper crystallization.
Troubleshooting Guide: Purification Strategies
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the workhorse for peptide purification.[7] However, achieving optimal separation of closely related impurities requires careful method development and troubleshooting.
Troubleshooting Common RP-HPLC Issues
| Problem | Potential Cause | Recommended Solution |
| Peak Co-elution | Insufficient selectivity between the target peptide and impurity. | Optimize the mobile phase composition (e.g., change the organic modifier or the ion-pairing agent). Adjusting the pH of the mobile phase can also alter selectivity.[18] Consider a shallower gradient. |
| Poor Resolution | Inefficient separation on the column. | Use a column with a smaller particle size for higher efficiency. Optimize the flow rate. Ensure the column is not overloaded. |
| Peak Tailing | Secondary interactions between the peptide and the stationary phase. | Add a stronger ion-pairing agent to the mobile phase. Elevating the column temperature can sometimes improve peak shape.[6][18] |
| Low Recovery | Irreversible adsorption of the peptide to the column. | Use a column with a different stationary phase chemistry. Ensure the peptide is fully dissolved in the injection solvent. |
Detailed Protocol: RP-HPLC Method Development for this compound Purification
-
Column Selection: Start with a C18 stationary phase, which is a good general-purpose choice for peptides.
-
Mobile Phase Preparation:
-
Aqueous Phase (A): 0.1% Trifluoroacetic Acid (TFA) in water.
-
Organic Phase (B): 0.1% TFA in acetonitrile.
-
-
Initial Gradient Screening:
-
Run a broad gradient (e.g., 5-95% B over 30 minutes) to determine the approximate elution time of this compound.
-
-
Gradient Optimization:
-
Based on the initial screen, design a shallower gradient around the elution point of your target peptide to improve resolution. For example, if the peptide elutes at 40% B, try a gradient of 30-50% B over 40 minutes.
-
-
Flow Rate and Temperature Optimization:
-
Adjust the flow rate to balance separation time and resolution.
-
Evaluate the effect of column temperature (e.g., 30°C, 40°C, 50°C) on selectivity and peak shape.[6]
-
-
Loading Study:
-
Determine the maximum sample load that can be applied to the column without compromising resolution.
-
Workflow for RP-HPLC Troubleshooting
Caption: Troubleshooting workflow for RP-HPLC purification.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful alternative to HPLC, particularly for the separation of chiral and closely related achiral compounds.[19][20][21] It utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase, often with a polar co-solvent.[22][23]
Troubleshooting Common SFC Issues
| Problem | Potential Cause | Recommended Solution |
| Poor Solubility | The peptide has low solubility in the CO2/modifier mobile phase. | Increase the percentage of the polar co-solvent (e.g., methanol).[24] The addition of additives to the mobile phase can also enhance solubility.[25] |
| Lack of Retention | The peptide is not interacting sufficiently with the stationary phase. | Use a more polar stationary phase. Decrease the percentage of the co-solvent. |
| Poor Peak Shape | Secondary interactions or solubility issues. | Screen different co-solvents (e.g., methanol, ethanol, isopropanol) and additives. Adjusting backpressure and temperature can also influence peak shape. |
| Inconsistent Retention Times | Fluctuations in pressure or temperature. | Ensure the SFC system is properly equilibrated and that the backpressure regulator is functioning correctly. |
Detailed Protocol: SFC Method Development
-
Column and Co-solvent Screening:
-
Gradient and Isocratic Elution:
-
Perform an initial gradient run to determine the elution conditions.
-
Optimize the separation using either a focused gradient or isocratic elution.
-
-
Backpressure and Temperature Optimization:
-
Systematically vary the backpressure and column temperature to fine-tune selectivity and resolution.
-
-
Additive Screening:
-
If needed, screen small amounts of additives (e.g., amines or acids) in the co-solvent to improve peak shape and selectivity.[25]
-
Decision Tree for SFC Method Optimization
Caption: Decision tree for optimizing SFC separation methods.
Crystallization
Crystallization can be a highly effective and scalable purification technique, capable of yielding very high-purity material.[27][28] However, developing a robust crystallization process for peptides can be challenging due to their flexibility and potential for aggregation.[27]
Troubleshooting Common Crystallization Issues
| Problem | Potential Cause | Recommended Solution |
| Oiling Out/Amorphous Precipitate | Supersaturation is too high; nucleation is too rapid. | Decrease the concentration of the peptide solution.[17] Slow down the addition of the anti-solvent. Screen different solvent/anti-solvent systems.[29] |
| No Crystals Form | Insufficient supersaturation; peptide is too soluble. | Increase the concentration of the peptide. Try a stronger anti-solvent. Evaporate the solvent slowly. |
| Poor Crystal Quality/Small Crystals | Too many nucleation events. | Reduce the rate of supersaturation. Use seeding with pre-formed crystals. Optimize the temperature profile of the crystallization.[30] |
| Low Yield | The peptide is too soluble in the final mother liquor. | Increase the amount of anti-solvent. Cool the crystallization mixture to a lower temperature. |
Detailed Protocol: Crystallization Method Development
-
Solubility Screening:
-
Determine the solubility of your crude this compound in a range of solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate).
-
-
Solvent/Anti-Solvent System Screening:
-
Dissolve the peptide in a "good" solvent at a high concentration.
-
Slowly add an "anti-solvent" (in which the peptide is poorly soluble) until turbidity is observed.
-
Screen various combinations of good solvents and anti-solvents.
-
-
Temperature and Concentration Optimization:
-
For promising solvent systems, investigate the effect of temperature and initial peptide concentration on crystal formation and quality.[31]
-
-
Seeding:
-
If spontaneous nucleation is difficult, introduce a small amount of previously formed crystals (seeds) to a slightly supersaturated solution to promote crystal growth.
-
Flowchart for Crystallization Troubleshooting
Caption: Troubleshooting flowchart for peptide crystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 6. hplc.eu [hplc.eu]
- 7. bachem.com [bachem.com]
- 8. xtalks.com [xtalks.com]
- 9. oxfordglobal.com [oxfordglobal.com]
- 10. ijsra.net [ijsra.net]
- 11. researchgate.net [researchgate.net]
- 12. Identification and accurate quantification of structurally related peptide impurities in synthetic human C-peptide by liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 15. books.rsc.org [books.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. scribd.com [scribd.com]
- 18. waters.com [waters.com]
- 19. tandfonline.com [tandfonline.com]
- 20. waters.com [waters.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 23. Video: Supercritical Fluid Chromatography [jove.com]
- 24. chromatographytoday.com [chromatographytoday.com]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. Achiral Super Critical Fluid Chromatography: Phenomenex [phenomenex.com]
- 27. cambrex.com [cambrex.com]
- 28. cambrex.com [cambrex.com]
- 29. approcess.com [approcess.com]
- 30. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Peptide Crystallization Service - Creative Peptides [creative-peptides.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of Z-Ala-Trp-OH vs. Unprotected Ala-Trp
Introduction: A Tale of Two Molecules—The Tool and the Target
In the landscape of peptide research and drug development, the distinction between a synthetic intermediate and a final bioactive molecule is paramount. This guide provides an in-depth comparison of Z-Ala-Trp-OH and its unprotected counterpart, Ala-Trp. We will explore not a simple contest of which is "more active," but rather the elegantly defined and distinct roles each molecule plays. This compound, bearing the N-terminal Carboxybenzyl (Z) protecting group, is a critical tool in the precise art of peptide synthesis.[1][2] In contrast, the unprotected dipeptide Ala-Trp is the potential target of biological investigation, the molecule intended to interact with physiological systems.[3]
Understanding the functional divergence between these two compounds is essential for designing meaningful experiments, interpreting results accurately, and advancing peptide-based therapeutic discovery. This guide will elucidate the chemical rationale for N-terminal protection, hypothesize the biological activity profiles of each molecule, and provide detailed experimental protocols to validate these hypotheses.
Section 1: Physicochemical Properties and the Significance of the 'Z' Group
The primary difference between this compound and Ala-Trp is the presence of the Carboxybenzyl (Z) group on the N-terminus of the alanine residue. This group is not a trivial addition; it fundamentally alters the molecule's chemical properties and, consequently, its intended application.
The Z group is a well-established α-amino protecting group used to temporarily block the reactive primary amine of an amino acid.[4] This prevention of unwanted side reactions is crucial for ensuring the specific and efficient synthesis of a peptide in the desired sequence.[2] The Z group is stable under various conditions but can be selectively removed, typically via catalytic hydrogenolysis (H₂/Pd) or with HBr in acetic acid, to reveal the free amine for subsequent coupling or to yield the final, deprotected peptide.[1][4]
| Property | This compound | Ala-Trp-OH |
| Structure | Z-(NH)-CH(CH₃)-CO-(NH)-CH(CH₂-Indole)-COOH | H₂N-CH(CH₃)-CO-(NH)-CH(CH₂-Indole)-COOH |
| CAS Number | 119645-65-7[5] | 23828-09-3[3] |
| Molecular Formula | C₂₂H₂₃N₃O₅[5] | C₁₄H₁₇N₃O₃ |
| Molecular Weight | 409.44 g/mol [5] | 275.30 g/mol |
| Key Feature | N-terminal amine of Alanine is protected by a bulky, hydrophobic Carboxybenzyl group. | N-terminal amine of Alanine is a free, reactive primary amine. |
Section 2: The Dichotomy of Biological Activity—A Mechanistic Hypothesis
The structural divergence dictated by the Z group leads to a starkly different hypothesis for the biological activity of each molecule.
Ala-Trp: The Bioactive Effector
Dipeptides, particularly those containing aromatic residues like Tryptophan, are known to possess a range of biological activities.[6] Tryptophan itself is a precursor to the neurotransmitter serotonin, and dipeptides containing it can be investigated for roles in neuropharmacology.[3] Furthermore, Trp-containing peptides are often studied for their antioxidant properties, owing to the ability of the indole ring to scavenge free radicals.[6][7]
Therefore, we hypothesize that unprotected Ala-Trp is the biologically active entity . Its free N-terminus and specific side chain arrangement are available to interact with biological targets such as receptors or enzymes.
This compound: The Inert Precursor
Conversely, this compound is hypothesized to have minimal to no specific biological activity . The bulky and hydrophobic Z group acts as a steric shield, physically hindering the peptide from fitting into the binding pocket of a target receptor or the active site of an enzyme. This modification, designed for synthetic utility, masks the very features that would typically confer biological function. Its primary role is not to interact with biological systems but to exist as a stable intermediate in a chemical synthesis workflow.[8][9]
Diagram: Steric Hindrance by the Z Protecting Group
The following diagram illustrates how the Z group can prevent the dipeptide from binding to a hypothetical receptor pocket.
Caption: Steric hindrance of this compound vs. specific binding of Ala-Trp.
Section 3: An Experimental Framework for Validation
To rigorously test our hypothesis, a series of well-defined in vitro assays are required. The following protocols are designed to quantitatively assess the binding affinity, functional activity, and stability of both peptides.
Experiment 1: Competitive Receptor Binding Assay
Causality: This assay directly measures the ability of each peptide to bind to a specific receptor.[10] By competing against a radiolabeled ligand with known affinity, we can determine the binding affinity (expressed as an IC₅₀ value) for our test compounds.[11] A low IC₅₀ indicates high binding affinity.
Detailed Protocol:
-
Target Selection: Choose a relevant receptor, for example, a G-protein coupled receptor (GPCR) known to bind small peptides. Prepare a membrane fraction from cells overexpressing this receptor.
-
Plate Preparation: Coat a 96-well filter plate with a blocking agent like polyethylenimine to reduce non-specific binding.[12]
-
Assay Buffer Preparation: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4). The BSA is critical for preventing the peptides from adsorbing to the plate surface.[12]
-
Reaction Mixture: In each well, combine:
-
Receptor membrane preparation.
-
A fixed concentration of a suitable radioligand (e.g., ³H-labeled standard peptide).
-
Increasing concentrations of the competitor peptide (this compound or Ala-Trp), typically from 1 pM to 100 µM.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash each well 3-4 times with ice-cold wash buffer to separate bound from unbound radioligand.
-
Detection: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the log concentration of the competitor peptide. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Expected Quantitative Data:
| Compound | Predicted IC₅₀ (nM) | Interpretation |
| Ala-Trp-OH | 10 - 500 | Demonstrates specific, high-affinity binding to the receptor. |
| This compound | > 100,000 | Shows negligible binding affinity due to steric hindrance by the Z group. |
Experiment 2: Cell-Based Functional Assay (cAMP Measurement)
Causality: A binding event is only biologically relevant if it elicits a downstream cellular response. This assay measures a functional output—the modulation of the second messenger cyclic AMP (cAMP)—to confirm whether receptor binding translates into biological activity.[13]
Detailed Protocol:
-
Cell Culture: Culture HEK293 cells stably expressing the target GPCR (e.g., one that couples to Gαs or Gαi to modulate adenylyl cyclase).
-
Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Peptide Treatment: Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Add varying concentrations of this compound or Ala-Trp to the wells. Include a known agonist (positive control) and buffer only (negative control).
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive ELISA or a fluorescence-based assay.[14]
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log concentration of the peptide. Calculate the EC₅₀ value (the concentration that produces 50% of the maximal response).
Diagram: Experimental Workflow for Biological Validation
This diagram outlines the logical flow from peptide synthesis to final data interpretation.
Caption: Workflow from peptide synthesis to biological activity validation.
Experiment 3: Peptide Stability Assay in Human Plasma
Causality: A peptide's therapeutic potential is heavily influenced by its stability in biological fluids.[15] Unprotected di- and tripeptides are often susceptible to rapid degradation by exopeptidases and endopeptidases present in blood plasma.[16] This assay compares the metabolic stability of the protected versus the unprotected peptide.
Detailed Protocol:
-
Sample Preparation: Prepare stock solutions of this compound and Ala-Trp.
-
Incubation: Add a known concentration of each peptide to fresh human plasma. Incubate the samples in a shaking water bath at 37°C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the plasma-peptide mixture.
-
Protein Precipitation: Immediately stop the enzymatic reaction by adding a cold precipitation solution (e.g., a 1:1 mixture of ethanol and acetonitrile).[15] This step is critical to remove plasma proteins that would interfere with analysis.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The amount of remaining intact peptide is quantified by measuring the area of its corresponding peak.
-
Data Analysis: Plot the percentage of remaining peptide against time. Calculate the half-life (t½) of each peptide from the degradation curve.
Expected Quantitative Data:
| Compound | Predicted Half-life (t½) in Plasma | Interpretation |
| Ala-Trp-OH | < 15 minutes | Susceptible to rapid enzymatic degradation by plasma peptidases. |
| This compound | > 120 minutes | The N-terminal Z group likely provides protection against aminopeptidases, enhancing stability. |
This result presents a fascinating paradox: the very group that blocks biological activity may simultaneously confer metabolic stability. This underscores the importance of designing peptide therapeutics with modifications that enhance stability without compromising activity.
Conclusion: A Synthesis of Chemistry and Biology
The comparison between this compound and Ala-Trp is not a matter of superiority, but of purpose.
-
This compound is an indispensable tool for the synthetic chemist. Its protected N-terminus ensures the fidelity of peptide construction, making it a cornerstone of rational peptide design.[4][8] It is designed to be chemically stable and synthetically useful, not biologically active.
-
Ala-Trp-OH is the molecule of interest for the biologist and drug developer. It is the deprotected, final compound intended for interaction with biological systems.[3] Our experimental framework predicts it will show specific receptor binding and functional activity, though it may be limited by poor metabolic stability.
For researchers in the field, it is critical to recognize this distinction. Using a protected peptide like this compound in a biological assay would likely yield a false negative result for activity, while ignoring the inherent instability of an unprotected peptide like Ala-Trp could lead to misleading interpretations of its potency in vivo. This guide provides the foundational understanding and practical protocols necessary to navigate these complexities, ensuring that experimental design is logical, data is interpreted correctly, and the journey from chemical synthesis to biological function is a successful one.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. scbt.com [scbt.com]
- 6. Biological Functions of Antioxidant Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ペプチド合成 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. peptide.com [peptide.com]
- 10. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Receptor-Ligand Binding Assays [labome.com]
- 12. Development of peptide receptor binding assays: methods to avoid false negatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activatable Peptides for Rapid and Simple Visualization of Protease Activity Secreted in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Video: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]
- 15. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Efficacy of Z-Ala-Trp-OH Analogs as Caspase-3 Inhibitors in Apoptosis
This guide provides a comprehensive comparison of newly synthesized Z-Ala-Trp-OH analogs for their efficacy in inhibiting apoptosis, a critical process in cellular homeostasis and disease. This document is intended for researchers, scientists, and professionals in drug development who are actively seeking novel, potent, and selective modulators of programmed cell death. We will delve into the structure-activity relationships (SAR) of these dipeptide analogs, supported by robust experimental data from enzymatic and cell-based assays.
Introduction: The Rationale for Targeting Caspase-3 with this compound Analogs
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue development, homeostasis, and the elimination of damaged or infected cells. A dysregulation of this pathway is a hallmark of numerous diseases, including cancer, autoimmune disorders, and neurodegenerative conditions. Central to the execution phase of apoptosis is a family of cysteine-aspartic proteases known as caspases.
Caspase-3, in particular, is a key executioner caspase.[1][2] Once activated by initiator caspases, it cleaves a multitude of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[3] Given its pivotal role, caspase-3 has emerged as a prime therapeutic target for conditions characterized by excessive or insufficient apoptosis.
The dipeptide this compound serves as a foundational scaffold for designing novel caspase-3 inhibitors. The N-terminal benzyloxycarbonyl (Z) group provides hydrophobicity, while the tryptophan residue's indole side chain can engage in crucial interactions within the enzyme's active site. The core hypothesis of this study is that systematic modifications to the this compound backbone will yield analogs with enhanced potency and selectivity for caspase-3. This guide presents a comparative analysis of a series of such analogs, providing the scientific community with actionable data for further research and development.
Comparative Efficacy of this compound Analogs
A series of this compound analogs were synthesized using standard solid-phase peptide synthesis (SPPS) methodologies.[4][5][6][7] Modifications were introduced at three key positions: the P1' position (C-terminus), the indole ring of the tryptophan residue, and the N-terminal protecting group. The inhibitory activity of these analogs against recombinant human caspase-3 was assessed using a fluorometric enzymatic assay. Furthermore, their ability to protect cells from apoptosis was evaluated in a cell-based viability assay.
In Vitro Caspase-3 Inhibition
The potency of each analog was determined by measuring its half-maximal inhibitory concentration (IC50) against purified, active caspase-3. A lower IC50 value indicates a more potent inhibitor.[8] The well-characterized, irreversible caspase-3 inhibitor Z-DEVD-FMK was used as a positive control.[9][10][11]
Table 1: In Vitro Inhibitory Activity of this compound Analogs against Human Caspase-3
| Compound ID | Modification | Caspase-3 IC50 (nM) |
| ZAW-001 | Parent Compound (this compound) | 8,500 |
| ZAW-002 | C-terminal Methyl Ester (Z-Ala-Trp-OMe) | 4,200 |
| ZAW-003 | C-terminal Fluoromethyl Ketone (Z-Ala-Trp-FMK) | 15 |
| ZAW-004 | 5-Fluoro-Tryptophan (Z-Ala-Trp(5-F)-OH) | 2,100 |
| ZAW-005 | N-terminal Adamantylacetyl (Ada-Ala-Trp-OH) | 6,300 |
| ZAW-006 | 5-Fluoro-Tryptophan & FMK (Z-Ala-Trp(5-F)-FMK) | 8 |
| Z-DEVD-FMK | Positive Control | 12 |
Analysis of Structure-Activity Relationship (SAR): The data clearly demonstrates that modifications to the C-terminus have the most significant impact on inhibitory potency. The parent compound, ZAW-001, exhibits weak inhibition. Esterification of the C-terminal carboxyl group (ZAW-002) modestly improves activity. However, replacing the carboxyl group with a fluoromethyl ketone (FMK) "warhead" (ZAW-003) dramatically increases potency by over 500-fold, resulting in an IC50 value comparable to the well-known Z-DEVD-FMK inhibitor.[9][10][11] This is consistent with the mechanism of irreversible inhibition where the FMK group forms a covalent bond with the catalytic cysteine residue of the caspase.
Modification of the tryptophan indole ring with an electron-withdrawing fluorine atom (ZAW-004) leads to a four-fold increase in potency, suggesting that modulating the electronic properties of the indole ring can enhance binding interactions. Combining the two most effective modifications—the 5-fluoro-tryptophan and the FMK warhead—in compound ZAW-006 resulted in the most potent analog in this series, with a single-digit nanomolar IC50.
Cellular Anti-Apoptotic Activity
To determine if the enzymatic inhibition translates to a functional effect in a cellular context, the lead compounds were evaluated for their ability to protect Jurkat cells from staurosporine-induced apoptosis. Cell viability was assessed using an XTT assay, which measures the metabolic activity of living cells.[12][13]
Table 2: Protective Effect of this compound Analogs on Staurosporine-Treated Jurkat Cells
| Compound ID | Treatment (10 µM) | Cell Viability (% of Untreated Control) |
| Control | Untreated | 100% |
| Vehicle | Staurosporine (1 µM) | 35% |
| ZAW-001 | Staurosporine + ZAW-001 | 38% |
| ZAW-003 | Staurosporine + ZAW-003 | 85% |
| ZAW-006 | Staurosporine + ZAW-006 | 92% |
| Z-DEVD-FMK | Staurosporine + Z-DEVD-FMK (10 µM) | 88% |
Interpretation of Cellular Data: The results from the cell-based assay correlate well with the in vitro enzymatic data. The parent compound ZAW-001 showed no significant protective effect. In contrast, the potent FMK-containing analogs, ZAW-003 and ZAW-006, demonstrated a substantial, dose-dependent rescue of cells from apoptosis, restoring viability to 85% and 92%, respectively. The most potent analog in the enzymatic assay, ZAW-006, also conferred the highest level of cellular protection, surpassing the efficacy of the reference compound Z-DEVD-FMK at the tested concentration.
Experimental Protocols & Methodologies
Scientific integrity and reproducibility are paramount. The following sections provide detailed, step-by-step protocols for the key assays performed in this comparative guide.
Synthesis of this compound Analogs
The analogs were synthesized using a standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy on a Wang resin.[4][5][6][7]
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
In Vitro Caspase-3 Fluorometric Assay
This assay quantifies the inhibitory effect of the analogs on purified recombinant human caspase-3. The principle relies on the cleavage of a fluorogenic substrate, N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin (Ac-DEVD-AMC), by active caspase-3, which releases the fluorescent AMC moiety.[3]
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT.
-
Caspase-3 Substrate (Ac-DEVD-AMC): Prepare a 10 mM stock solution in DMSO. Dilute to a working concentration of 100 µM in Assay Buffer just before use.
-
Recombinant Human Caspase-3: Dilute to a working concentration of 0.5 µg/mL in Assay Buffer.
-
Inhibitor Analogs: Prepare a series of dilutions (e.g., from 1 nM to 100 µM) in Assay Buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of Assay Buffer to all wells of a black, flat-bottom 96-well plate.
-
Add 10 µL of each inhibitor dilution to the respective wells. Include a "no inhibitor" control (vehicle only).
-
Add 20 µL of diluted active caspase-3 to all wells except the blank. Add 20 µL of Assay Buffer to the blank wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the 100 µM Ac-DEVD-AMC substrate solution to all wells.
-
Immediately measure the fluorescence intensity using a microplate fluorometer (Excitation: 360 nm, Emission: 460 nm).
-
Continue to read the fluorescence every 5 minutes for 60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Normalize the rates relative to the "no inhibitor" control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cell Viability (XTT) Assay
This assay determines the ability of the analogs to prevent cell death in an apoptosis-induced cell culture model. It measures the reduction of the tetrazolium salt XTT to a colored formazan product by metabolically active cells.[12][13][14]
Protocol:
-
Cell Culture:
-
Seed Jurkat cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL per well).
-
Incubate at 37°C in a 5% CO2 atmosphere for 24 hours.
-
-
Treatment:
-
Pre-treat the cells by adding 10 µL of the desired concentration of each this compound analog or Z-DEVD-FMK for 1 hour. Include a vehicle control.
-
Induce apoptosis by adding 10 µL of staurosporine to a final concentration of 1 µM to all wells except the "untreated control" wells.
-
Incubate the plate for 4 hours at 37°C.
-
-
XTT Assay Procedure:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., mixing XTT reagent and electron-coupling reagent).
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C in a CO2 incubator until a color change is apparent.
-
Gently shake the plate to ensure uniform color distribution.
-
Measure the absorbance of the wells at 450 nm using a microplate reader (a reference wavelength of 630 nm can be used to subtract background).[14]
-
-
Data Analysis:
-
Subtract the absorbance of the medium blank from all other readings.
-
Calculate the percentage of cell viability for each treatment using the formula:
-
% Viability = (Absorbance_treated / Absorbance_untreated_control) * 100
-
-
Signaling Pathway Context
The efficacy of these inhibitors is rooted in their ability to intercept the apoptotic signaling cascade at the level of the executioner caspases. The diagram below illustrates this critical intervention point.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. apexbt.com [apexbt.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. bachem.com [bachem.com]
- 6. researchgate.net [researchgate.net]
- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IC50 - Wikipedia [en.wikipedia.org]
- 9. selleckchem.com [selleckchem.com]
- 10. apexbt.com [apexbt.com]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to Negative Controls in Peptide Studies: The Case of Z-Ala-Trp-OH
In the intricate world of peptide-based research, particularly in the high-stakes arena of drug discovery, the credibility of an experiment hinges on the quality of its controls. A well-designed negative control is the bedrock of a robust assay, providing a clear baseline against which the activity of a lead peptide can be unequivocally measured. This guide offers an in-depth comparison of negative control strategies in the context of screening for peptide inhibitors of γ-secretase, an enzyme critically implicated in Alzheimer's disease. We will explore the utility of a structurally simple dipeptide, Z-Ala-Trp-OH, as a minimalist negative control and contrast it with the widely accepted gold standard: the scrambled peptide.
The Imperative of the Negative Control
The primary role of a negative control in peptide studies is to demonstrate specificity.[1][2][3] It helps researchers confirm that any observed biological effect is a direct consequence of the specific amino acid sequence of the experimental peptide, rather than non-specific interactions or artifacts arising from the peptide's mere presence.[1][4] An ideal negative control should share key physicochemical properties with the active peptide, such as molecular weight and solubility, but be devoid of the specific sequence motif responsible for biological activity.
Introducing the Contenders: this compound and Scrambled Peptides
For the purpose of this guide, let's consider a hypothetical screening campaign for a novel pentapeptide inhibitor of γ-secretase, with the sequence H-Phe-Ala-Trp-Ile-Gly-OH.
1. This compound: A Minimalist Approach
This compound is a dipeptide composed of Alanine and Tryptophan, with a benzyloxycarbonyl (Z) group protecting the N-terminus.[5][6][7] Its chemical formula is C22H23N3O5 and it has a molecular weight of 409.44 g/mol .[6][7] While not conventionally used as a negative control in the literature for peptide inhibitor studies, its simple, well-defined structure presents a case for its use as a baseline control in certain contexts. The rationale would be to use a small, protected peptide to account for any non-specific effects that might arise from introducing a peptide into an assay system.
2. Scrambled Peptides: The Gold Standard
A scrambled peptide is an anagram of the active peptide; it contains the exact same amino acid composition but in a randomized sequence.[1][2][3] For our hypothetical inhibitor, a scrambled control could be, for instance, H-Ala-Gly-Phe-Trp-Ile-OH. The core principle is that the biological activity is dictated by the specific linear arrangement of amino acids, and by disrupting this sequence, the activity should be abolished.[1][2] This makes scrambled peptides a robust tool for demonstrating sequence-specificity.[1]
Head-to-Head Comparison: this compound vs. Scrambled Peptide
| Feature | This compound | Scrambled Peptide | Rationale & Causality |
| Sequence Specificity Control | Low | High | A scrambled peptide directly tests the importance of the active sequence by using the same building blocks in a different order.[1][2] this compound only controls for the general presence of a peptide. |
| Physicochemical Similarity | Low | High | The scrambled peptide maintains the same amino acid composition, ensuring similar molecular weight, charge, and overall hydrophobicity as the active peptide.[1] |
| Potential for Non-Specific Binding | Moderate | Low (but must be verified) | The tryptophan residue in this compound could lead to non-specific hydrophobic interactions. A scrambled peptide is less likely to have off-target effects, but this should be experimentally confirmed.[2] |
| Cost & Synthesis | Generally Lower | Higher | Dipeptides are simpler and cheaper to synthesize than longer, custom-sequenced peptides. |
| Interpretation of Results | Limited | High Confidence | A lack of activity with a scrambled peptide provides strong evidence for the specificity of the active peptide.[1] With this compound, ambiguity may remain as to whether the lack of activity is due to its different size, charge, or structure. |
| Suitability | Preliminary screens, budget constraints | Gold standard for validation and publication | This compound might be used in initial high-throughput screens where cost is a major factor. Scrambled peptides are essential for validating hits and for studies intended for publication.[2] |
The Experimental Context: A γ-Secretase Activity Assay
To illustrate the application of these negative controls, we will consider a cell-based assay to screen for inhibitors of γ-secretase. This enzyme is a multi-subunit protease complex that cleaves single-pass transmembrane proteins.[8][9][10] Its substrates include the Amyloid Precursor Protein (APP) and Notch receptor, making it a key target in Alzheimer's disease and cancer research.[8][11][12]
The assay will utilize a human osteosarcoma (U2OS) cell line stably expressing a green fluorescent protein (GFP)-tagged C-terminal fragment of APP (APP-C99), which is a direct substrate for γ-secretase.[10][13] When γ-secretase is active, it cleaves APP-C99, and the GFP signal is diffuse. When inhibited, APP-C99 accumulates in intracellular vesicles, leading to a quantifiable increase in punctate fluorescence.[13][14]
Caption: γ-Secretase cleaves the APP-C99 fragment to release Aβ and AICD.
Caption: Workflow for a cell-based γ-secretase inhibitor screening assay.
1. Cell Culture and Plating:
- Culture U2OS cells stably expressing APP-C99-GFP in appropriate media supplemented with a selection antibiotic.
- Seed 20,000 cells per well in a 96-well, clear-bottom black plate and incubate overnight at 37°C and 5% CO2.
2. Compound Preparation and Treatment:
- Prepare stock solutions of the test peptide, scrambled control peptide, and this compound in DMSO. A known γ-secretase inhibitor, such as DAPT, should be used as a positive control.
- Perform serial dilutions to create a range of concentrations for each compound.
- Treat the cells with the compounds, ensuring the final DMSO concentration is consistent across all wells (typically ≤ 0.1%). Include vehicle-only (DMSO) wells as a negative control for inhibition.
3. Incubation:
- Incubate the treated plates for 24 hours at 37°C and 5% CO2.
4. Cell Staining and Imaging:
- Gently wash the cells with PBS.
- Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
- Wash again with PBS and stain the nuclei with DAPI.
- Acquire images using a high-content automated imaging system, capturing both the GFP and DAPI channels.
5. Data Analysis:
- Use image analysis software to identify individual cells (based on DAPI staining) and quantify the number and intensity of intracellular GFP puncta.
- The expected result is that the vehicle control and the negative control peptides (this compound and the scrambled peptide) will show low levels of GFP puncta, similar to untreated cells.
- The positive control (DAPT) and any active test peptides should show a dose-dependent increase in GFP puncta.
- Calculate the percentage of inhibition for each concentration relative to the positive and negative controls.
- Determine the IC50 value (the concentration at which 50% of the maximal inhibitory effect is observed) for the active peptides by fitting the data to a dose-response curve.
Conclusion and Recommendations
While this compound could theoretically serve as a minimal peptide control in early-stage, large-scale screens, its utility is limited by its structural dissimilarity to a longer active peptide. For robust, reliable, and publishable data, a scrambled peptide remains the undisputed superior choice for a negative control. It provides the most rigorous test of sequence specificity, which is the cornerstone of peptide-based drug discovery. The choice of negative control is not a trivial experimental detail; it is a critical determinant of the validity and interpretability of your findings. Therefore, it is imperative to choose the control that most effectively isolates the variable being tested: the specific sequence of your peptide of interest.
References
- 1. all-chemistry.com [all-chemistry.com]
- 2. Scrambled Peptide Libraries – ProteoGenix [proteogenix.science]
- 3. Scrambled — Advanced Peptides [advancedpeptides.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 119645-65-7 [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. chemimpex.com [chemimpex.com]
- 8. γ-Secretase inhibitors and modulators: Mechanistic insights into the function and regulation of γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. γ-Secretase Inhibition and Modulation for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellassay.creative-bioarray.com [cellassay.creative-bioarray.com]
- 11. Notch1 competes with the amyloid precursor protein for gamma-secretase and down-regulates presenilin-1 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. γ-Secretase-regulated mechanisms similar to notch signaling may play a role in signaling events, including APP signaling, which leads to Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. innoprot.com [innoprot.com]
- 14. innoprot.com [innoprot.com]
A Comparative Analysis of Z-Ala-Trp-OH and Other Dipeptides: A Guide for Researchers
Introduction: The Understated Power of Dipeptides in Research and Development
In the vast landscape of peptide science, dipeptides—the simplest constituents of the peptide family, comprising two amino acids linked by a single peptide bond—hold a place of unique significance.[1][2] Their low molecular weight, structural diversity, and varied biological activities make them invaluable tools in biochemistry, nutrition, and pharmaceutical development.[3][4] Dipeptides can serve as fundamental building blocks in complex peptide synthesis, act as standalone bioactive molecules, or function as prodrugs to improve the delivery and stability of therapeutic agents.[5][6]
This guide provides an in-depth comparative analysis of N-Benzyloxycarbonyl-Alanine-Tryptophan (Z-Ala-Trp-OH), a protected dipeptide, against a selection of other structurally and functionally diverse dipeptides. The N-terminal benzyloxycarbonyl (Z) group is a common protecting group in peptide synthesis, and its presence profoundly influences the physicochemical and biological properties of the parent molecule.[7] By examining this compound alongside its unprotected counterpart (Ala-Trp-OH) and other notable dipeptides, we aim to provide researchers, scientists, and drug development professionals with a clear, data-driven framework for selecting and utilizing these molecules in their work. Our analysis will focus on three critical performance pillars: physicochemical properties, biological activity, and cell permeability.
Part 1: Physicochemical Properties - The Foundation of Functionality
The therapeutic potential and experimental utility of any peptide are fundamentally governed by its physicochemical properties.[8] Solubility dictates formulation and bioavailability, while stability against enzymatic degradation determines its half-life and efficacy in biological systems.[8][9]
Solubility and Stability: A Tale of Two Ends
Dipeptides often exhibit significantly higher aqueous solubility than their constituent amino acids, a phenomenon that is highly advantageous for creating parenteral formulations.[1][2] However, the introduction of protective groups, such as the lipophilic Z-group on this compound, can alter this profile.
Plasma stability is another critical parameter, as peptides are notoriously susceptible to rapid cleavage by proteases in the bloodstream, limiting their therapeutic window.[10][11] N-terminal modifications are a well-established strategy to sterically hinder the approach of exopeptidases, thereby enhancing the peptide's in vivo half-life.[7][11] The sequence of amino acids itself also plays a crucial role in determining stability.[12]
Table 1: Comparative Physicochemical Properties of Selected Dipeptides
| Dipeptide | Molecular Formula | Molecular Weight ( g/mol ) | Key Features | Predicted Impact on Solubility & Stability |
| This compound | C₂₂H₂₃N₃O₅ | 409.44[13] | N-terminal Z-group, aromatic Trp | Lower aqueous solubility, higher plasma stability due to Z-group. |
| Ala-Trp-OH | C₁₄H₁₇N₃O₃ | 275.30[14] | Unprotected, aromatic Trp | Higher aqueous solubility, lower plasma stability. |
| Carnosine (β-Ala-His) | C₉H₁₄N₄O₃ | 226.23 | Natural dipeptide, imidazole ring | High aqueous solubility, resistant to typical proteases. |
| Aspartame (Asp-Phe-OMe) | C₁₄H₁₈N₂O₅ | 294.30 | C-terminal methyl ester | Moderate solubility, primarily known for sweetness, not stability. |
Experimental Protocol: In Vitro Plasma Stability Assay
This protocol outlines a standard procedure to assess the stability of a dipeptide in human plasma, a critical step for predicting its in vivo half-life. The causality behind this choice is that an in vitro plasma assay provides a reliable and reproducible model of the primary enzymatic environment a therapeutic peptide will encounter upon administration.
Methodology:
-
Plasma Preparation: Thaw frozen human plasma (collected with an anticoagulant like sodium heparin) at 37°C. Centrifuge at 2,500 x g for 10 minutes to remove any cryoprecipitates.[8]
-
Peptide Stock Solution: Prepare a 1 mM stock solution of the test dipeptide (e.g., this compound) in a suitable solvent (e.g., PBS with 5% DMSO).
-
Incubation: Add the peptide stock solution to the pre-warmed plasma to achieve a final concentration of 10 µM. Incubate the mixture at 37°C with gentle agitation.[8]
-
Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the plasma-peptide mixture.
-
Protein Precipitation: Immediately add the aliquot to 150 µL of ice-cold organic solvent (e.g., acetonitrile containing an internal standard) to stop the enzymatic reaction and precipitate plasma proteins.[10] Using organic solvents is preferable to strong acids, which can cause significant analyte loss.[10]
-
Centrifugation: Vortex the mixture and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Analysis: Collect the supernatant and analyze the concentration of the remaining intact peptide using LC-MS/MS.
-
Data Calculation: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) by fitting the data to a first-order decay curve.
dot
Caption: Workflow for the in vitro plasma stability assay.
Part 2: Biological Activity Profile - Beyond Structural Roles
Dipeptides are not merely structural components; many possess intrinsic biological activities.[15] Dipeptides containing amino acids with aromatic or specific functional side chains, such as Tryptophan, Tyrosine, and Histidine, are often potent antioxidants.[16]
Antioxidant Potential
The indole ring of Tryptophan in this compound and Ala-Trp-OH is an effective scavenger of free radicals, giving these molecules potential antioxidant properties.[16] This activity is highly relevant for applications in neuroprotection and reducing oxidative stress. Carnosine is another well-studied dipeptide with significant antioxidant and pH-buffering capabilities in tissues.[1]
Table 2: Comparative Biological Activity of Selected Dipeptides
| Dipeptide | Primary Biological Activity | Mechanism |
| This compound | Potential Antioxidant | Tryptophan's indole ring can donate a hydrogen atom to scavenge free radicals. |
| Ala-Trp-OH | Antioxidant, Neurotransmitter Precursor | Tryptophan's indole ring acts as a radical scavenger.[16] Tryptophan is a precursor to serotonin.[5] |
| Carnosine (β-Ala-His) | Antioxidant, Anti-glycation, pH Buffer | Histidine's imidazole ring chelates metal ions and scavenges radicals.[1][16] |
| Aspartame (Asp-Phe-OMe) | Artificial Sweetener | Binds to sweet taste receptors (T1R2/T1R3). |
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is a rapid, simple, and widely used method to screen the antioxidant capacity of peptides. It measures the ability of the test compound to donate a hydrogen atom and reduce the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.
Methodology:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a series of concentrations for each test dipeptide in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of each dipeptide concentration to different wells. Add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100
-
IC₅₀ Determination: Plot the % scavenging against the dipeptide concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
dot
Caption: General mechanism of DPPH radical scavenging.
Part 3: Cell Permeability - Crossing the Biological Barrier
For a dipeptide to exert an effect on an intracellular target, it must first cross the cell membrane. This is a significant challenge for most peptides.[17] Permeability is governed by a balance of factors including size, lipophilicity, and the capacity for hydrogen bonding.[18] Dipeptides can be absorbed via specific transporters, such as PepT1 in the intestine, or cross membranes via passive diffusion.[4] The increased lipophilicity from the Z-group on this compound is expected to favor passive diffusion over the unprotected Ala-Trp-OH.
Experimental Protocol: Caco-2 Cell Permeability Assay
The Caco-2 assay is the gold standard for in vitro prediction of intestinal drug absorption. It uses a monolayer of human intestinal cells to model transport from the apical (intestinal lumen) to the basolateral (blood) side and vice-versa. This allows for the calculation of an apparent permeability coefficient (Papp) and an efflux ratio to identify substrates of active efflux transporters.[19]
Methodology:
-
Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days until they form a differentiated, confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by testing the permeability of a low-permeability marker like Lucifer Yellow.[19]
-
Transport Experiment (Apical to Basolateral - A→B):
-
Wash the cell monolayer with a transport buffer (e.g., HBSS with HEPES).
-
Add the test dipeptide solution (e.g., 10 µM) to the apical (A) chamber and fresh transport buffer to the basolateral (B) chamber.
-
-
Transport Experiment (Basolateral to Apical - B→A):
-
In separate wells, perform the reverse experiment by adding the test dipeptide to the basolateral chamber and fresh buffer to the apical chamber. This is crucial for determining the efflux ratio.[19]
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 2 hours), with gentle shaking.
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Quantification: Analyze the concentration of the dipeptide in all samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B→A) / Papp(A→B)) indicates whether the compound is actively transported out of the cell (a ratio > 2 is a common indicator).
dot
Caption: Workflow for the bidirectional Caco-2 permeability assay.
Synthesis and Conclusion: A Framework for Rational Dipeptide Selection
The selection of a dipeptide for a specific research or therapeutic application requires a multi-faceted evaluation of its properties. This compound stands as a prime example of how a simple modification—the addition of an N-terminal protecting group—can fundamentally alter a molecule's behavior.
Table 3: Consolidated Comparative Performance Summary
| Metric | This compound | Ala-Trp-OH | Carnosine |
| Plasma Stability | High (Z-group protects from exopeptidases) | Low (Free N-terminus is susceptible to degradation) | High (Resistant to many common proteases) |
| Aqueous Solubility | Low (Lipophilic Z-group) | High (Polar termini) | Very High (Polar side chain and termini) |
| Antioxidant Activity | Moderate-High (Tryptophan dependent) | Moderate-High (Tryptophan dependent) | High (Histidine dependent) |
| Cell Permeability (Passive) | Moderate (Increased lipophilicity) | Low (High polarity) | Very Low (High polarity) |
| Cell Permeability (Active) | Low (Z-group may hinder transporter recognition) | Moderate (Potential PepT1 substrate) | Moderate (Potential PepT1 substrate) |
Concluding Remarks for the Researcher:
-
For Peptide Synthesis: this compound is an excellent building block, with the Z-group providing crucial N-terminal protection that can be removed under specific conditions to allow for controlled chain elongation.[7]
-
For In Vivo Studies: The enhanced plasma stability of this compound makes it a more suitable candidate for in vivo applications compared to its unprotected counterpart, Ala-Trp-OH. However, its lower solubility may require specific formulation strategies.
-
For Intracellular Targets: The increased lipophilicity of this compound suggests a higher potential for passive diffusion across cell membranes. However, for targets in tissues with high levels of active dipeptide transport (like the intestine or kidney), the unprotected Ala-Trp-OH or other natural dipeptides might exhibit superior uptake.
-
For Bioactivity Screening: While both this compound and Ala-Trp-OH possess antioxidant potential due to the Tryptophan residue, it is crucial to consider how the Z-group might sterically hinder interactions with biological targets like enzymes or receptors.
Ultimately, the choice of dipeptide is not a matter of "better" or "worse," but of fitness for a specific, well-defined purpose. By understanding the causal relationships between structure and function—as detailed in this guide—researchers can make informed, rational decisions, accelerating the pace of discovery and development.
References
- 1. peptideguide.org [peptideguide.org]
- 2. Dipeptide - Wikipedia [en.wikipedia.org]
- 3. Dipeptides: Structure, Function, and Examples - Peptide Port [peptideport.com]
- 4. Science Research Studies Dipeptides “Structure, Function, And Research A [bioplexpeptides.co.uk]
- 5. chemimpex.com [chemimpex.com]
- 6. Novel Technologies for Dipeptide Drugs Design and their Implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Correlation between stability of a protein and its dipeptide composition: a novel approach for predicting in vivo stability of a protein from its primary sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
- 14. Ala-Trp | C14H17N3O3 | CID 85362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Biological Functions of Antioxidant Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. benchchem.com [benchchem.com]
A Researcher's Guide to the Orthogonal Validation of Synthesized Z-Ala-Trp-OH
In the fields of peptide chemistry and drug development, the absolute purity and confirmed identity of a synthesized peptide are paramount to ensuring experimental validity, reproducibility, and ultimately, patient safety. The dipeptide Z-Ala-Trp-OH, a valuable building block in synthetic peptide chemistry, is no exception. Relying on a single analytical technique for purity assessment is fraught with risk, as co-eluting impurities or structurally similar byproducts can easily be missed.[1]
This guide presents a comprehensive, multi-faceted strategy for validating the purity of synthesized this compound. We will explore a suite of orthogonal analytical methods—techniques that measure the same attribute using different physicochemical principles—to build a self-validating and robust purity profile.[2][3] We will delve into the causality behind experimental choices, provide detailed protocols, and compare the strengths and limitations of each technique, grounding our discussion in authoritative standards such as the International Council for Harmonisation (ICH) guidelines.[4][5]
The Imperative of Orthogonal Validation
An orthogonal approach provides a comprehensive characterization by leveraging different separation and detection principles.[2][3] For this compound, a complete validation workflow should confirm four distinct quality attributes:
-
Chemical Purity: The percentage of the target dipeptide relative to any synthesis-related impurities (e.g., deletion sequences, protecting group fragments).
-
Molecular Identity: Unambiguous confirmation of the correct molecular weight.
-
Structural Integrity: Verification of the covalent bond structure and absence of isomeric impurities.
-
Stereoisomeric Purity: Ensuring the correct chirality (L-Ala, L-Trp) and the absence of diastereomers (e.g., D-Ala-L-Trp).
The following sections detail the primary techniques used to address each of these critical attributes.
Primary Purity Assessment: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the cornerstone of peptide purity analysis, separating molecules based on their hydrophobicity.[1][6][7] For this compound, the hydrophobic Z (benzyloxycarbonyl) group and the indole side chain of tryptophan provide strong retention on a non-polar stationary phase (like C18), making it an ideal first-line technique.
Causality of Method Choice:
-
Stationary Phase: A C18 column is selected for its strong hydrophobic interaction with the Z and Trp moieties, offering excellent resolving power for closely related impurities.[6]
-
Mobile Phase: A gradient of acetonitrile in water is used. Acetonitrile is a common organic modifier that effectively desorbs peptides from the stationary phase.[7]
-
Ion-Pairing Agent: Trifluoroacetic acid (TFA) is added at a low concentration (0.1%) to both mobile phase components. It serves two purposes: it acidifies the mobile phase to ensure consistent protonation of the C-terminal carboxylic acid, preventing peak splitting, and it acts as an ion-pairing agent, sharpening peaks and improving resolution.
Detailed Experimental Protocol: RP-HPLC-UV
-
Instrumentation: HPLC system with a gradient pump, autosampler, and UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).[6]
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Sample Preparation: Dissolve the synthesized this compound in Mobile Phase A (or a solvent with minimal organic content like 95:5 H₂O:ACN) to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm (for the peptide bond) and 280 nm (for the tryptophan indole ring).
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Gradient:
Time (min) % Mobile Phase B 0 10 25 70 27 95 30 95 31 10 | 35 | 10 |
-
-
Data Analysis: Calculate purity by the area percent method. The purity is the area of the main peak divided by the total area of all peaks, multiplied by 100.
System Trustworthiness & Validation:
To ensure the protocol is self-validating, system suitability tests (SSTs) must be performed. According to ICH guidelines, this includes checks for precision (repeat injections of the same standard), tailing factor (should be ≤ 2), and resolution between the main peak and the closest eluting impurity.[8]
Identity Confirmation: Liquid Chromatography-Mass Spectrometry (LC-MS)
While HPLC-UV provides a quantitative purity value, it does not confirm the identity of the main peak. Mass spectrometry (MS) is the definitive technique for determining the molecular weight of the target peptide.[6] Coupling HPLC directly to a mass spectrometer (LC-MS) is a powerful approach that provides mass information for the main peak as well as any impurities separated chromatographically.
Causality of Method Choice:
-
Ionization Technique: Electrospray Ionization (ESI) is the preferred method for peptides like this compound.[9] It is a "soft" ionization technique that minimizes fragmentation, allowing for the accurate determination of the intact molecular ion.
-
Expected Mass: The theoretical monoisotopic mass of this compound (C₂₃H₂₅N₃O₅) is 423.18 Da. In positive ion mode ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 424.19.
Experimental Workflow: LC-MS
The LC method is typically the same as the RP-HPLC-UV method, though formic acid (FA) is often substituted for TFA, as TFA can cause ion suppression in the MS source. The eluent from the HPLC column is directed into the ESI source of the mass spectrometer.
Caption: Workflow for LC-MS analysis of this compound.
Data Interpretation: The resulting mass spectrum should show a dominant peak at m/z 424.19. The presence of this peak provides high confidence in the identity of the synthesized product. Mass accuracy should ideally be within ±5 ppm for high-resolution instruments.[9] Any impurity peaks observed in the chromatogram can also be analyzed for their m/z, aiding in their identification (e.g., identifying a peak corresponding to free tryptophan or Z-alanine).
Structural Elucidation: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the covalent structure of a molecule. While often considered a secondary check for small peptides, ¹H NMR is invaluable for confirming the presence of all expected chemical groups (Z-group, Ala, Trp) and their correct connectivity. It is particularly adept at identifying isomeric impurities that may not be separable by HPLC.
Causality of Method Choice:
-
¹H NMR: This is the most sensitive NMR nucleus and provides a detailed fingerprint of the molecule. Specific proton signals can be assigned to the aromatic rings of the Z and Trp groups, the α-protons of the amino acids, and the methyl group of alanine.
-
¹³C NMR & 2D NMR: While more time-consuming, techniques like ¹³C NMR, COSY, and HSQC can provide unambiguous assignment of all atoms in the structure, offering the highest level of structural confirmation.
Expected ¹H NMR Signals for this compound:
-
~7.0-7.6 ppm: Aromatic protons from the Z-group phenyl ring and the Trp indole ring.
-
~5.1 ppm: Methylene protons (CH₂) of the benzyl group.
-
~4.3-4.6 ppm: α-protons of Ala and Trp.
-
~3.2 ppm: β-protons of Trp.
-
~1.3 ppm: Methyl protons (CH₃) of Ala.
Discrepancies in these chemical shifts or the appearance of unexpected signals would indicate a structural impurity or modification.
Chiral Purity Assessment: Chiral HPLC
A critical aspect of peptide synthesis is ensuring stereochemical integrity. The desired product is Z-L-Ala-L-Trp-OH. However, racemization during synthesis can lead to the formation of diastereomers (Z-D-Ala-L-Trp-OH, Z-L-Ala-D-Trp-OH) which often have different biological activities. Standard RP-HPLC cannot separate these isomers.[10] Chiral HPLC is required.
Causality of Method Choice:
-
Chiral Stationary Phase (CSP): A specialized column with a chiral selector is used. Polysaccharide-based or macrocyclic glycopeptide-based CSPs are effective for separating underivatized amino acids and small peptides.[11][12] These phases form transient, diastereomeric complexes with the enantiomers, leading to different retention times.
-
Mobile Phase: The mobile phase is often a mix of an organic solvent (like methanol or acetonitrile) and an aqueous buffer with specific additives (e.g., formic acid, diethylamine) to facilitate the chiral recognition mechanism.[11]
Detailed Experimental Protocol: Chiral HPLC
-
Instrumentation: HPLC system with UV detector.
-
Column: Chiral stationary phase column (e.g., CHIRALPAK® ZWIX(+) or similar).[11]
-
Mobile Phase: Methanol/Water (e.g., 98:2 v/v) with additives such as 50 mM Formic Acid + 25 mM Diethylamine.[11]
-
Sample Preparation: Dissolve sample in the mobile phase to ~1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min
-
Detection: UV at 230 nm or 280 nm
-
Column Temperature: 25°C
-
-
Data Analysis: The goal is to see a single peak corresponding to the L,L-diastereomer. The presence of other peaks would indicate diastereomeric impurities, and their areas can be integrated to quantify the chiral purity.
Comparison of Validation Techniques
The true power of this approach lies in using these techniques orthogonally. Each method provides a unique piece of the puzzle, and together they create a highly trustworthy and comprehensive purity profile.
| Technique | Primary Application | Principle | Information Provided | Key Strengths & Limitations |
| RP-HPLC-UV | Chemical Purity & Quantification | Hydrophobicity | Retention time, % Purity (relative) | S: High precision, robust, excellent for quantification. L: Cannot confirm identity; cannot separate all diastereomers.[2][6] |
| LC-MS | Identity Confirmation | Hydrophobicity & Mass-to-Charge Ratio | Molecular Weight of parent and impurities | S: Unambiguous mass confirmation, high sensitivity. L: Ionization efficiency can vary; less quantitative than UV.[2][9] |
| NMR | Structural Elucidation | Nuclear Spin in a Magnetic Field | Covalent bond structure, isomeric purity | S: Definitive structural information. L: Lower sensitivity, requires higher sample amount, complex data analysis.[13] |
| Chiral HPLC | Stereoisomeric Purity | Chiral Recognition | Separation of diastereomers, enantiomeric excess | S: The only reliable way to quantify chiral purity. L: Requires specialized, expensive columns; method development can be complex.[11][14] |
A Self-Validating Integrated Workflow
A logical workflow ensures that each analytical step builds upon the last, culminating in a final, validated purity certificate for the synthesized this compound.
Caption: Integrated orthogonal workflow for peptide validation.
By systematically applying these orthogonal techniques, researchers can move forward with confidence, knowing their synthesized this compound meets the highest standards of purity, identity, and structural integrity required for demanding applications in research and development.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. benchchem.com [benchchem.com]
- 3. Orthogonal HPLC methods for quantitating related substances and degradation products of pramlintide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. benchchem.com [benchchem.com]
- 7. hplc.eu [hplc.eu]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. biovera.com.au [biovera.com.au]
- 10. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chiraltech.com [chiraltech.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Characterization of protein secondary structure from NMR chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. phx.phenomenex.com [phx.phenomenex.com]
Benchmarking Z-Ala-Trp-OH: A Comparative Guide to Angiotensin-Converting Enzyme Inhibition
For researchers and drug development professionals navigating the landscape of enzyme inhibitors, the robust characterization of novel compounds against established benchmarks is a critical step. This guide provides an in-depth technical comparison of the dipeptide Z-Ala-Trp-OH's potential performance as an Angiotensin-Converting Enzyme (ACE) inhibitor against well-known pharmaceuticals such as Captopril, Lisinopril, and Enalaprilat. While direct experimental data on the inhibitory activity of this compound is emerging, its structural similarity to known ACE-inhibiting dipeptides, such as H-Ala-Trp-OH (Ala-Trp), which has a reported IC50 of 6.4 μM, provides a strong rationale for its investigation as a modulator of the Renin-Angiotensin-Aldosterone System (RAAS).[1]
This document will delve into the mechanistic underpinnings of ACE inhibition, provide a comparative overview of the benchmark inhibitors, and present a detailed, self-validating experimental protocol for assessing the inhibitory potency of this compound.
The Renin-Angiotensin-Aldosterone System (RAAS) and the Role of ACE
The Renin-Angiotensin-Aldosterone System is a critical hormonal cascade that regulates blood pressure and fluid balance.[2] Angiotensin-Converting Enzyme (ACE), a central component of this system, is a dipeptidyl carboxypeptidase that catalyzes the conversion of the decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[2][3] Angiotensin II exerts its effects by binding to the AT1 receptor, leading to vasoconstriction, aldosterone secretion, and sodium retention, all of which contribute to an increase in blood pressure.[3] ACE also inactivates bradykinin, a potent vasodilator.[2] Therefore, inhibition of ACE leads to a reduction in angiotensin II levels and an increase in bradykinin levels, resulting in vasodilation and a decrease in blood pressure.[2][3]
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) pathway.
The Candidate Inhibitor and Established Benchmarks
This guide focuses on comparing the potential ACE inhibitory activity of this compound with three widely recognized and clinically significant ACE inhibitors.
-
This compound: A dipeptide with a carbobenzyloxy (Z) protecting group. Its unprotected counterpart, H-Ala-Trp-OH, has demonstrated ACE inhibitory activity.[1] The presence of a C-terminal tryptophan is a common feature among many known ACE-inhibitory peptides.
-
Captopril: The first clinically approved ACE inhibitor, containing a sulfhydryl group that binds to the zinc ion in the ACE active site.[4] It is known for its relatively short half-life.[5]
-
Lisinopril: A lysine analog of enalaprilat that is not a prodrug and is excreted unchanged in the urine.[6] It has a long half-life, allowing for once-daily dosing.[5]
-
Enalaprilat: The active metabolite of the prodrug enalapril.[7] It is a potent and competitive inhibitor of ACE.[8]
Comparative Performance Data
The following table summarizes the known inhibitory potencies of the benchmark compounds against ACE. The data for this compound is presented as a hypothetical value based on the reported activity of H-Ala-Trp-OH for comparative context.[1] It is imperative that this value be experimentally determined.
| Inhibitor | Type | IC50 (nM) | Ki (nM) |
| This compound | Dipeptide (Hypothetical) | ~6400 | - |
| Captopril | Sulfhydryl-containing | 1.79 - 35[9] | ~0.3[10] |
| Lisinopril | Dicarboxylate-containing | 1.9[11][12] | - |
| Enalaprilat | Dicarboxylate-containing | 1.94[8] | - |
Experimental Protocol: Fluorometric ACE Inhibition Assay
To empirically determine the inhibitory potency of this compound and enable a direct comparison with the benchmark inhibitors, a robust and sensitive fluorometric assay is recommended. This method offers advantages over traditional spectrophotometric assays by providing higher sensitivity and a simplified workflow.[13]
Principle
This assay utilizes an internally quenched fluorescent substrate, o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline. In its intact form, the fluorescence of the o-aminobenzoyl group is quenched by the p-nitro-L-phenylalanyl group. Upon cleavage by ACE, the fluorescent o-aminobenzoylglycine is released, resulting in an increase in fluorescence that is directly proportional to ACE activity.[13]
Materials
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Fluorogenic Substrate: o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline
-
Assay Buffer: 0.150 M Tris-HCl, pH 8.3, containing 1.125 M NaCl[14]
-
This compound
-
Captopril
-
Lisinopril
-
Enalaprilat
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation ~320 nm, Emission ~405 nm)
Caption: Experimental workflow for the fluorometric ACE inhibition assay.
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a working solution of ACE in Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and dilute to the final working concentration in Assay Buffer. Protect the solution from light.
-
Prepare stock solutions of this compound and the benchmark inhibitors in a suitable solvent (e.g., water or DMSO). Perform serial dilutions to create a range of concentrations for IC50 determination.
-
-
Assay Procedure:
-
To the wells of a 96-well black microplate, add 40 µL of the ACE working solution.
-
Add 10 µL of the various inhibitor dilutions or Assay Buffer (for the uninhibited control).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the fluorogenic substrate solution to each well.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (Excitation ~320 nm, Emission ~405 nm) kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
For each concentration of the inhibitor, determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.
-
Calculate the percentage of ACE inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Velocity with inhibitor / Velocity of uninhibited control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of ACE activity, by fitting the data to a sigmoidal dose-response curve.
-
Conclusion
This guide provides a comprehensive framework for benchmarking the performance of this compound against known ACE inhibitors. By following the detailed experimental protocol, researchers can obtain robust and reproducible data on the inhibitory potency of this novel compound. The comparative data generated will be invaluable for assessing its potential as a therapeutic agent for the management of hypertension and other cardiovascular disorders. It is crucial to experimentally validate the hypothetical inhibitory activity of this compound to accurately position it within the landscape of ACE inhibitors.
References
- 1. H-Ala-Trp-OH - Ruixibiotech [ruixibiotech.com]
- 2. benchchem.com [benchchem.com]
- 3. drugs.com [drugs.com]
- 4. ACE Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. meded101.com [meded101.com]
- 6. Lisinopril - Wikipedia [en.wikipedia.org]
- 7. Enalaprilat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Kinetics of inhibition of angiotensin converting enzyme by captopril and by enalapril diacid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. selleck.co.jp [selleck.co.jp]
- 13. A fluorescence-based protocol for quantifying angiotensin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ACE-inhibitory activity assay: IC50 [protocols.io]
A Senior Application Scientist's Guide to Replicating Published Studies on Dipeptide Substrates: A Comparative Analysis of Z-Ala-Trp-OH
For researchers in drug discovery and enzymology, the ability to reliably replicate and build upon published findings is the cornerstone of scientific progress. This guide provides an in-depth, technical walkthrough for replicating studies involving the dipeptide substrate, N-Benzyloxycarbonyl-L-alanyl-L-tryptophan (Z-Ala-Trp-OH). We will delve into the practical nuances of utilizing this substrate, comparing its performance with other relevant dipeptides, and providing the rationale behind key experimental choices. This guide is designed for researchers, scientists, and drug development professionals seeking to conduct rigorous and reproducible enzymatic assays.
Introduction: The Critical Role of Substrate Specificity in Enzyme Characterization
Enzymes are the biological catalysts that drive the vast majority of biochemical reactions essential for life. Understanding their substrate specificity—the range of molecules they can act upon—is fundamental to elucidating their biological function and for the development of targeted therapeutics. The use of well-defined, synthetic substrates, such as Z-protected dipeptides, is a powerful tool in this endeavor. The benzyloxycarbonyl (Z) group serves as a crucial N-terminal protecting group in peptide chemistry, preventing unwanted side reactions during synthesis and allowing for the controlled study of peptide cleavage by proteases.[1]
This guide will focus on the practical application of this compound as a substrate for a hyperthermophilic metallocarboxypeptidase, as described in the work of Gonzalez-Paige et al. (2021).[2] We will provide a detailed protocol for replicating their kinetic analysis and compare the enzymatic activity against other Z-protected dipeptides to illustrate the concept of substrate preference.
Comparative Analysis: this compound vs. Alternative Dipeptide Substrates
The choice of substrate is paramount in designing an enzymatic assay. The structure of the substrate, including its amino acid sequence and any modifying groups, will directly influence the enzyme's catalytic efficiency. In the study by Gonzalez-Paige et al. (2021), the catalytic efficiency (kcat/KM) of a novel metallocarboxypeptidase (ChtCP) was evaluated against a panel of Z-protected dipeptides.[2] This allows for a direct comparison of the enzyme's preference for different C-terminal amino acids when the N-terminal residue (Alanine) is kept constant.
| Substrate | C-Terminal Amino Acid | Catalytic Efficiency (kcat/KM) (s⁻¹·M⁻¹)[2] |
| This compound | Tryptophan (Hydrophobic, Aromatic) | 2.48 × 10² |
| Z-Ala-Arg-OH | Arginine (Positively Charged) | Not Reported |
| Z-Ala-Ala-OH | Alanine (Small, Nonpolar) | Not Reported |
| Z-Ala-Asn-OH | Asparagine (Polar, Uncharged) | 4.34 |
As the data clearly indicates, the ChtCP enzyme exhibits a strong preference for a hydrophobic, aromatic residue (Tryptophan) at the C-terminus, with a catalytic efficiency approximately 57 times greater than for a polar residue (Asparagine). This highlights the importance of the substrate's chemical properties in enzyme-substrate recognition and catalysis.
Alternative N-Terminal Protecting Group: Z vs. Fmoc
While the Z-group is a classic and effective protecting group, the 9-fluorenylmethyloxycarbonyl (Fmoc) group is another widely used alternative in modern peptide synthesis.[3] The choice between Z and Fmoc can have practical implications for a research workflow.
| Feature | Z (Benzyloxycarbonyl) Group | Fmoc (9-fluorenylmethyloxycarbonyl) Group |
| Cleavage Conditions | Strong acids (e.g., HBr in acetic acid) or catalytic hydrogenation.[1] | Mild basic conditions (e.g., piperidine in DMF).[3] |
| Stability | Stable to mild basic conditions. | Stable to acidic conditions. |
| Detection | Not readily detectable by UV spectroscopy. | Strong UV absorbance at ~265 nm, allowing for easy monitoring of deprotection. |
For the specific application of an enzymatic assay, the choice of protecting group on the substrate is critical. The stability of the Z-group under the assay conditions (pH 8.0) makes it a suitable choice. If one were to use an Fmoc-protected substrate, it would be essential to ensure that the assay buffer does not contain any basic components that could lead to premature deprotection and confounding results.
Experimental Protocols
The following protocols are adapted from Gonzalez-Paige et al. (2021) for the characterization of a metallocarboxypeptidase using this compound.[2]
Enzymatic Activity Assay
This protocol details the measurement of enzyme kinetics using a spectrophotometric method to detect the release of the C-terminal amino acid.
Materials:
-
Recombinant ChtCP enzyme
-
This compound (Substrate)
-
50 mM HEPES buffer, pH 8.0
-
Microplate reader
-
Temperature-controlled incubator
Procedure:
-
Prepare Substrate Stock Solution: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., DMSO) and then dilute with 50 mM HEPES buffer (pH 8.0) to achieve a high-concentration stock solution. Further dilute serially in the same buffer to create a range of substrate concentrations (e.g., 0.195 mM to 25 mM).
-
Prepare Enzyme Solution: Dilute the stock solution of ChtCP enzyme in 50 mM HEPES buffer (pH 8.0) to the desired working concentration (e.g., 0.41 to 1.6 µM).
-
Assay Setup: In a 96-well microplate, add the appropriate volume of each substrate concentration.
-
Enzyme Incubation: Pre-incubate the microplate and the enzyme solution at 65°C for 5 minutes.
-
Initiate Reaction: Add the enzyme solution to each well to initiate the reaction. The final reaction volume should be consistent across all wells.
-
Measure Absorbance: Immediately begin monitoring the increase in absorbance at a wavelength appropriate for detecting the product (e.g., 280 nm for tryptophan release). Take readings at regular intervals for a set period.
-
Data Analysis: Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time plots. Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (KM and Vmax). The catalytic efficiency (kcat/KM) can then be calculated.
Workflow for Substrate Specificity Screening
This workflow outlines the process of comparing the enzyme's activity against multiple substrates.
References
A Comparative Guide to the Biological Evaluation of Z-Ala-Trp-OH: Bridging In Vitro Mechanistic Insights with In Vivo Functional Outcomes
For researchers in peptide-based drug discovery and development, the journey from a synthesized molecule to a potential therapeutic candidate is a meticulous process of characterization. The dipeptide Z-Ala-Trp-OH, an N-terminally protected conjugate of Alanine and Tryptophan, stands as a molecule of interest at the intersection of peptide chemistry and pharmacology. The benzyloxycarbonyl (Z) group, while often employed as a protecting group in synthesis, can influence the molecule's physicochemical properties, potentially affecting its stability and biological activity. This guide provides a comprehensive framework for comparing the in vitro and in vivo effects of this compound, offering both theoretical grounding and practical experimental designs for its thorough evaluation.
While direct comparative studies on this compound are not extensively documented in publicly available literature, we can infer its potential biological activities and construct a robust investigational plan based on the known functions of its constituent amino acids and related tryptophan-containing dipeptides. Research has indicated that tryptophan-containing dipeptides can exhibit a range of biological effects, including anti-angiogenic properties and modulation of the central nervous system.[1][2][3] The presence of the Z-group introduces a critical variable: it may enhance stability against enzymatic degradation, a common challenge for the in vivo application of peptides, but could also alter receptor interaction and bioavailability compared to its unprotected counterpart, Ala-Trp-OH.[4][5]
This guide will, therefore, serve as a theoretical and practical roadmap for researchers, delineating how to approach the investigation of this compound, from cell-based assays to whole-organism studies, and how to interpret the comparative data to build a comprehensive biological profile.
Part 1: In Vitro Evaluation - Unraveling the Molecular Mechanisms
In vitro studies are foundational, providing a controlled environment to dissect the specific molecular interactions and cellular effects of this compound, free from the complexities of a whole biological system.[6]
Assessment of Biological Stability
A primary concern for any peptide-based compound is its stability in biological fluids. The Z-group is hypothesized to confer a degree of resistance to peptidases.
Experimental Protocol: Plasma Stability Assay
-
Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to a final concentration of 10 µM in fresh human or rodent plasma.
-
Incubation: Incubate the plasma samples at 37°C in a shaking water bath.
-
Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
Reaction Quenching: Immediately stop enzymatic activity in the collected aliquots by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate plasma proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining concentration of this compound.
-
Data Analysis: Calculate the half-life (t½) of the compound in plasma.
Causality Behind Experimental Choices: This assay directly measures the susceptibility of the peptide bond in this compound to plasma proteases. The use of LC-MS/MS provides high sensitivity and specificity for accurate quantification. Comparing the stability of this compound to the unprotected Ala-Trp-OH in parallel would provide direct evidence of the Z-group's protective effect.
Evaluation of Cellular Effects
Based on the known roles of tryptophan-containing peptides, two plausible areas of investigation for this compound are oncology (anti-angiogenesis) and neuropharmacology.[1][2][3]
Experimental Protocol: Endothelial Cell Tube Formation Assay (Anti-Angiogenesis)
-
Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate media.
-
Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Cell Seeding and Treatment: Seed HUVECs onto the Matrigel-coated wells and treat with varying concentrations of this compound. Include a vehicle control and a positive control (e.g., Suramin).
-
Incubation: Incubate the plate for 4-6 hours to allow for the formation of capillary-like structures.
-
Imaging and Analysis: Stain the cells with Calcein AM, visualize the tube network using fluorescence microscopy, and quantify the total tube length and number of branch points using image analysis software.
Causality Behind Experimental Choices: This assay mimics the process of angiogenesis in vitro. A reduction in tube formation in the presence of this compound would suggest potential anti-angiogenic activity. Tryptophan-containing dipeptides have been shown to affect VEGFR-2 signaling, a key pathway in angiogenesis.[1]
Potential Signaling Pathway Investigation
Should this compound exhibit bioactivity, the next logical step is to investigate the underlying signaling pathways. For instance, if it shows anti-angiogenic effects, its impact on the VEGFR-2 signaling cascade would be a primary focus.
References
- 1. Characterization of tryptophan-containing dipeptides for anti-angiogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tryptophan-Tyrosine Dipeptide, the Core Sequence of β-Lactolin, Improves Memory by Modulating the Dopamine System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs – Oriental Journal of Chemistry [orientjchem.org]
- 5. digital.csic.es [digital.csic.es]
- 6. workingforchange.com [workingforchange.com]
The Art of Molecular Tuning: A Comparative Guide to the Structure-Activity Relationship of Z-Ala-Trp-OH Derivatives and Related Dipeptides
In the intricate world of drug discovery, the subtle alteration of a molecule's architecture can profoundly impact its biological activity. This guide delves into the structure-activity relationship (SAR) of N-benzyloxycarbonyl-L-alanyl-L-tryptophan (Z-Ala-Trp-OH) and related dipeptide derivatives. While a comprehensive SAR study focused solely on this compound is not extensively documented in publicly available literature, by examining analogous tryptophan-containing dipeptides, we can glean critical insights into the chemical motifs that govern their interactions with various biological targets. This guide will synthesize findings from studies on dipeptide inhibitors of Angiotensin-Converting Enzyme (ACE), Dipeptidyl Peptidase IV (DPP-IV), and Formyl Peptide Receptor 1 (FPR1), providing a comparative framework for researchers in medicinal chemistry and drug development.
The Dipeptide Scaffold: A Versatile Platform for Inhibitor Design
Dipeptides represent a privileged scaffold in medicinal chemistry. Their inherent chirality and the presence of multiple functional groups (N-terminus, C-terminus, and side chains) offer a rich canvas for chemical modification. The benzyloxycarbonyl (Z) group, a common N-terminal protecting group in peptide synthesis, can also play a crucial role in the pharmacological activity of the final compound, often enhancing hydrophobicity and influencing binding to target proteins. The core structure of this compound provides a fascinating starting point for SAR exploration, with the alanine and tryptophan residues offering distinct opportunities for modification.
Comparative Analysis of Tryptophan-Containing Dipeptides as Enzyme Inhibitors
While specific data for a series of this compound analogs is sparse, valuable SAR insights can be derived from studies on similar dipeptides targeting different enzymes.
Angiotensin-Converting Enzyme (ACE) Inhibition
ACE is a key regulator of blood pressure, making it a prime target for antihypertensive drugs. Tryptophan-containing dipeptides have been identified as potent ACE inhibitors. A study on protein hydrolysates identified several tryptophan-containing dipeptides with significant ACE inhibitory activity[1].
Table 1: ACE Inhibitory Activity of Tryptophan-Containing Dipeptides [1]
| Dipeptide | IC50 (µM) |
| Val-Trp | 0.58 |
| Ile-Trp | 0.50 |
| Leu-Trp | 1.11 |
| Trp-Val | 307.61 |
Key SAR Insights for ACE Inhibition:
-
C-Terminal Tryptophan is Crucial: The data clearly indicates that dipeptides with tryptophan at the C-terminus (P2' position) are significantly more potent than those with tryptophan at the N-terminus. The IC50 value of Val-Trp is over 500 times lower than that of its retro-sequence, Trp-Val[1]. This suggests a strong preference for the bulky, aromatic indole side chain of tryptophan in the S2' subsite of the ACE active site.
-
N-Terminal Aliphatic Residue: The presence of a hydrophobic, aliphatic amino acid (Val, Ile, Leu) at the N-terminus (P1' position) is favorable for potent ACE inhibition[2]. This highlights the importance of hydrophobic interactions in the S1' subsite of the enzyme.
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
DPP-IV is a therapeutic target for type 2 diabetes due to its role in the degradation of incretin hormones. A study of 27 tryptophan-containing dipeptides revealed several potent DPP-IV inhibitors[3].
Table 2: DPP-IV Inhibitory Activity of Tryptophan-Containing Dipeptides [3]
| Dipeptide | IC50 (µM) |
| Trp-Arg | <45 |
| Trp-Lys | <45 |
| Trp-Leu | <45 |
| Leu-Trp | ~20 times less potent than Trp-Leu |
| Trp-Asp | No inhibition |
Key SAR Insights for DPP-IV Inhibition:
-
N-Terminal Tryptophan is Preferred: In contrast to ACE inhibition, for DPP-IV, having tryptophan at the N-terminus (P2 position) is critical for high potency. The reverse peptide Leu-Trp was significantly less active than Trp-Leu[3].
-
P1 Position Specificity: The nature of the amino acid at the P1 position greatly influences activity. Basic residues (Arg, Lys) and a hydrophobic residue (Leu) at this position result in potent inhibition. Conversely, an acidic residue (Asp) at the P1 position completely abolishes activity[3]. This indicates a strong preference for basic or hydrophobic side chains in the S1 subsite of DPP-IV.
Tryptophan-Containing Dipeptides as Receptor Antagonists: The Case of FPR1
Beyond enzyme inhibition, dipeptidic structures can also modulate the function of G-protein coupled receptors (GPCRs). Formyl Peptide Receptor 1 (FPR1) is a GPCR involved in inflammatory responses, and its antagonists are of therapeutic interest. Studies have identified N-acyl tryptophan-containing dipeptides as potent FPR1 antagonists.
One study highlighted the importance of the N-benzoyl-Trp-Phe-OMe fragment as a core structure for potent, dual inhibition of fMLP-induced superoxide generation and neutrophil elastase release, with IC50 values in the sub-micromolar range[]. This suggests that for FPR1 antagonism, both the N-acyl group and the specific dipeptide sequence are critical determinants of activity.
Experimental Protocols: A Guide to Evaluating Dipeptide Inhibitors
To facilitate further research in this area, detailed protocols for relevant biological assays are provided below.
General Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through standard solution-phase or solid-phase peptide synthesis methodologies. A general approach involves:
-
N-terminal Protection: The desired amino acid for the N-terminus (e.g., alanine or its analog) is protected with a benzyloxycarbonyl (Z) group using benzyl chloroformate under basic conditions.
-
Carboxyl Group Activation: The carboxyl group of the Z-protected amino acid is activated, for example, using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an active ester.
-
Coupling: The activated Z-protected amino acid is then coupled with the desired tryptophan analog (with its carboxyl group potentially protected as a methyl or ethyl ester).
-
Deprotection: If a C-terminal ester was used, it is saponified under basic conditions to yield the final Z-dipeptide carboxylic acid.
Caption: General workflow for the synthesis of this compound derivatives.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay (Fluorometric)
This protocol is adapted from the method described by Cushman and Cheung.
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, 300 mM NaCl, pH 8.3.
-
Substrate Solution: Prepare a 5 mM solution of hippuryl-L-histidyl-L-leucine (HHL) in the assay buffer.
-
ACE Solution: Prepare a 0.04 U/mL solution of ACE from rabbit lung in the assay buffer.
-
Inhibitor Solutions: Prepare serial dilutions of the test compounds (this compound derivatives) in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the inhibitor solution (or buffer for control) and 20 µL of the 5 mM HHL substrate solution.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the ACE solution to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 50 µL of 1 M HCl.
-
The amount of hippuric acid released is quantified by reverse-phase HPLC.
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Caption: Experimental workflow for the ACE inhibition assay.
Signaling Pathways and Molecular Interactions
The biological effects of these dipeptides are mediated through their interaction with specific signaling pathways.
Formyl Peptide Receptor 1 (FPR1) Signaling
FPR1 is a Gαi-coupled receptor. Upon activation by an agonist, it triggers a signaling cascade that leads to various cellular responses in immune cells, including chemotaxis, degranulation, and the production of reactive oxygen species. An antagonist would block these downstream effects.
Caption: Simplified FPR1 signaling pathway and the inhibitory action of an antagonist.
Conclusion and Future Directions
The structure-activity relationship of tryptophan-containing dipeptides is highly dependent on the biological target. For ACE inhibition, a C-terminal tryptophan is favored, while for DPP-IV inhibition, an N-terminal tryptophan is essential. The nature of the adjacent amino acid and any N-terminal modifications, such as the benzyloxycarbonyl group, also play a critical role in modulating activity and selectivity.
While this guide provides a comparative overview based on available data for related dipeptides, a systematic SAR study of this compound derivatives is warranted. Such a study should involve the synthesis and biological evaluation of a library of analogs with modifications at the alanine position (e.g., substitution with other small aliphatic or polar amino acids), the tryptophan indole ring (e.g., substitution with electron-donating or -withdrawing groups), and the N-terminal Z-group (e.g., replacement with other acyl groups). This would provide a more complete picture of the SAR for this particular chemical scaffold and could lead to the discovery of novel, potent, and selective modulators of various biological targets.
References
A Senior Application Scientist's Guide to Assessing the Batch-to-Batch Consistency of Commercial Z-Ala-Trp-OH
For researchers, scientists, and drug development professionals, the consistency of starting materials is paramount. This guide provides a comprehensive framework for assessing the batch-to-batch consistency of the commercial dipeptide, N-α-Cbz-L-alanyl-L-tryptophan (Z-Ala-Trp-OH). Ensuring the uniformity of this reagent is critical for the reliability and reproducibility of experimental outcomes, particularly in peptide synthesis, drug discovery, and biochemical studies.[1][][3] This document offers an in-depth technical guide, moving beyond a simple checklist to explain the rationale behind the experimental choices.
The Critical Need for Batch Consistency Assessment
This compound serves as a crucial building block in the synthesis of more complex peptides and as a research tool in its own right.[4] Variations between batches, even if they meet basic purity specifications, can introduce subtle but significant differences in experimental results. These inconsistencies can arise from minor changes in the manufacturing process, leading to variations in impurity profiles, residual solvent content, and even the solid-state properties of the material.[] A thorough batch-to-batch comparison is a self-validating system that safeguards research integrity and ensures that any observed biological activity or chemical reactivity is attributable to the dipeptide itself, not to lot-specific artifacts.[1]
A Multi-Pronged Approach to Characterization
A robust assessment of batch-to-batch consistency relies on a suite of orthogonal analytical techniques. Each method provides a different piece of the puzzle, and together they create a comprehensive picture of the material's quality and uniformity. This guide will detail the application of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, Karl Fischer (KF) Titration, and Gas Chromatography (GC) for this purpose.
Experimental Workflows and Protocols
Workflow for Comprehensive Batch Assessment
The following diagram illustrates the logical flow for a comprehensive assessment of this compound batches.
Caption: Workflow for this compound batch consistency assessment.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
RP-HPLC is the cornerstone of peptide purity analysis, separating the target peptide from process-related impurities and degradation products based on hydrophobicity.[5][6][7]
Protocol:
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector is sufficient.[8]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Detection Wavelength: 220 nm and 280 nm (for tryptophan's indole ring).
-
-
Sample Preparation:
-
Accurately weigh and dissolve each batch of this compound in a suitable solvent (e.g., 50:50 acetonitrile/water) to a final concentration of 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point.[9]
-
-
Data Analysis:
-
Integrate all peaks and calculate the purity of the main peak as a percentage of the total peak area.
-
Compare the chromatograms of different batches, looking for consistency in the retention time of the main peak and the impurity profile (number and relative area of minor peaks).
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is a powerful tool for identifying impurities by providing molecular weight information for each chromatographic peak.[10][11]
Protocol:
-
System and Conditions:
-
Data Acquisition:
-
Acquire mass spectra for the main peak and all detectable impurity peaks.
-
-
Data Analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR provides detailed information about the chemical structure and is invaluable for confirming the identity and integrity of the dipeptide.[15][16][17][18]
Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of each batch in a suitable deuterated solvent (e.g., DMSO-d6).
-
-
Data Acquisition:
-
Acquire 1D ¹H and ¹³C NMR spectra.
-
For more detailed analysis, 2D experiments like COSY and HSQC can be performed.[19]
-
-
Data Analysis:
-
Compare the spectra of different batches. They should be superimposable, with no significant new signals or shifts in existing signals.
-
Confirm that the chemical shifts and coupling constants are consistent with the structure of this compound.
-
Karl Fischer (KF) Titration for Water Content Determination
The water content of a lyophilized peptide powder can vary between batches and affects the net peptide content.[20][21] Karl Fischer titration is the gold standard for accurate water determination.[22][23][24][25]
Protocol:
-
Instrumentation:
-
Use a coulometric or volumetric Karl Fischer titrator. For low water content, coulometric is preferred.[22]
-
-
Sample Analysis:
-
Accurately weigh a sample of each batch and introduce it into the titration cell.
-
-
Data Analysis:
-
The instrument will provide the water content as a percentage of the total weight. Compare the values across batches.
-
Headspace Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis
Residual solvents from the synthesis and purification process are common impurities in peptides.[26][27] Headspace GC-MS is a highly sensitive method for their identification and quantification.[26][28][29][30]
Protocol:
-
Instrumentation:
-
Headspace sampler coupled to a GC-MS system.
-
-
Sample Preparation:
-
Accurately weigh a sample of each batch into a headspace vial and seal it.
-
-
GC-MS Conditions:
-
Data Analysis:
-
Identify and quantify any residual solvents present. Compare the solvent profiles and levels across batches.
-
Data Presentation and Comparison
Summarize all quantitative data in a clear, structured table for easy comparison across different batches.
| Analytical Test | Batch A | Batch B | Batch C | Acceptance Criteria |
| Appearance | White to off-white powder | White to off-white powder | White to off-white powder | Conforms |
| Solubility (1 mg/mL in 1:1 ACN/H₂O) | Clear, colorless solution | Clear, colorless solution | Clear, colorless solution | Conforms |
| HPLC Purity (220 nm) | 99.2% | 99.5% | 99.3% | ≥ 98.5% |
| Largest Single Impurity (HPLC) | 0.3% | 0.2% | 0.25% | ≤ 0.5% |
| Total Impurities (HPLC) | 0.8% | 0.5% | 0.7% | ≤ 1.5% |
| Molecular Weight (LC-MS) | 409.4 Da | 409.4 Da | 409.4 Da | 409.4 ± 0.2 Da |
| ¹H NMR | Conforms to structure | Conforms to structure | Conforms to structure | Conforms |
| Water Content (Karl Fischer) | 2.1% | 1.8% | 2.3% | ≤ 5.0% |
| Residual Acetonitrile (GC-MS) | 150 ppm | 120 ppm | 180 ppm | ≤ 410 ppm (ICH Limit) |
| Residual TFA (if applicable) | < 0.1% | < 0.1% | < 0.1% | ≤ 0.1% |
Note: The data presented in this table are for illustrative purposes only. Acceptance criteria should be established based on the specific application and relevant regulatory guidelines.[31][32][33][34][35][36]
Conclusion and Recommendations
A thorough assessment of batch-to-batch consistency is an indispensable part of quality control for this compound. By employing a multi-faceted analytical approach, researchers can ensure the reliability and reproducibility of their work.[1] It is recommended to perform a comprehensive analysis on at least three independent batches from a supplier to establish a baseline for their process consistency. Any significant deviation in the analytical results should be a cause for concern and may necessitate further investigation or rejection of the batch. This rigorous approach to quality control ultimately leads to more robust and reliable scientific outcomes.
References
- 1. verifiedpeptides.com [verifiedpeptides.com]
- 3. tydes.is [tydes.is]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. phmethods.net [phmethods.net]
- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biovera.com.au [biovera.com.au]
- 9. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 10. lcms.cz [lcms.cz]
- 11. biopharmaspec.com [biopharmaspec.com]
- 12. Frontiers | Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters [frontiersin.org]
- 13. scbt.com [scbt.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 16. chem.uzh.ch [chem.uzh.ch]
- 17. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 19. youtube.com [youtube.com]
- 20. Automated moisture analysis in pharmaceutical peptides | Metrohm [metrohm.com]
- 21. genscript.com [genscript.com]
- 22. Water Determination by Karl Fischer - Eurofins Scientific [eurofins.com]
- 23. Determination of Water Content in Amino acids Using Karl Fischer Titration [sigmaaldrich.com]
- 24. Karl Fischer water content titration - Scharlab [scharlab.com]
- 25. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 26. Residual Solvent Analysis - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 27. Proteins & Peptides Residual Solvent and Volatile Impurity Analysis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 28. m.youtube.com [m.youtube.com]
- 29. agilent.com [agilent.com]
- 30. Residual solvent testing: a review of gas-chromatographic and alternative techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Synthetic Peptides: Understanding The New CMC Guidelines [dlrcgroup.com]
- 32. Development and manufacture of synthetic peptides - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 33. Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 34. usp.org [usp.org]
- 35. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 36. nbinno.com [nbinno.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Z-Ala-Trp-OH for Laboratory Professionals
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper management and disposal of chemical reagents, such as the dipeptide Z-Ala-Trp-OH (N-Carbobenzyloxy-alanyl-tryptophan), are fundamental aspects of responsible laboratory practice. This guide provides a detailed, step-by-step framework for the safe handling and disposal of this compound, grounded in established safety protocols and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently, ensuring the safety of both laboratory personnel and the surrounding environment.
Hazard Identification and Risk Assessment
This compound is a protected dipeptide used in peptide synthesis. While specific hazard data and a comprehensive Safety Data Sheet (SDS) for this compound are not consistently available across all suppliers, a conservative approach is mandated. In the absence of definitive data, the compound and any materials contaminated with it should be treated as potentially hazardous chemical waste. This principle aligns with the Occupational Safety and Health Administration (OSHA) requirement for employers to provide a safe workplace and communicate potential hazards.[1]
General guidance for amino acid derivatives suggests that while they may not all be classified as hazardous, they should be handled with care.[2][3] The N-benzyloxycarbonyl protecting group, in particular, warrants careful handling as its decomposition or reaction byproducts may present hazards not associated with the parent amino acids.
Table 1: Assumed Hazard Profile and Safety Recommendations for this compound
| Property | Information & Precautionary Actions | Supporting Rationale & Sources |
| GHS Hazard Statements | Not formally classified. Assume potential for skin, eye, and respiratory irritation. Treat as a hazardous substance. | Based on conservative assessment of similar chemical structures and general laboratory safety principles.[2][3] |
| GHS Precautionary Statements | P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P273: Avoid release to the environment.P501: Dispose of contents/container to an approved waste disposal plant. | Standard precautions for handling laboratory chemicals where full toxicological data is unavailable.[2] |
| First Aid Measures | Inhalation: Move to fresh air.Skin Contact: Wash off with soap and plenty of water.Eye Contact: Rinse cautiously with water for several minutes.Ingestion: Rinse mouth. Call a physician if you feel unwell. | Standard first aid protocols for exposure to non-corrosive chemical powders or solutions.[4] |
Required Personal Protective Equipment (PPE)
To mitigate exposure risks during handling and disposal, all personnel must use appropriate PPE. This is a core requirement under OSHA's regulations for hazardous chemicals in laboratory environments (29 CFR 1910.1450).[1][5]
Table 2: Personal Protective Equipment (PPE) for Handling this compound Waste
| Equipment | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields or a face shield. | Protects eyes from splashes of solutions or airborne powder. |
| Hand Protection | Nitrile or other compatible chemical-resistant gloves. | Prevents direct skin contact with the chemical. |
| Body Protection | A standard laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Not typically required if handled in a well-ventilated area. Use a NIOSH-approved respirator if weighing powders outside of a fume hood. | Minimizes inhalation of airborne powder. |
Waste Segregation and Disposal Workflow
Proper segregation is the most critical step in a compliant chemical waste management program. It prevents dangerous chemical reactions, ensures correct disposal by waste handlers, and adheres to the Resource Conservation and Recovery Act (RCRA) regulations enforced by the U.S. Environmental Protection Agency (EPA).[6][7] All this compound waste must be collected as hazardous chemical waste and must never be disposed of down the sanitary sewer or in the regular trash.
The following diagram illustrates the decision-making process for segregating different forms of this compound waste.
Caption: Decision tree for segregating this compound waste streams.
Step-by-Step Disposal Protocols
All waste handling should occur in a well-ventilated area, such as a chemical fume hood.[2] Use only designated hazardous waste containers provided by your institution's Environmental Health and Safety (EHS) department.
Protocol 4.1: Disposal of Solid Waste
This category includes unused or expired this compound powder and contaminated disposable labware (e.g., gloves, weigh boats, pipette tips, wipes).
-
Container Preparation: Obtain a designated "Solid Hazardous Waste" container. Ensure it is clearly labeled with the words "Hazardous Waste" and a description of its contents.[7][8]
-
Waste Collection:
-
For unused chemical, place the original, tightly sealed container directly into the solid waste container.
-
Collect all contaminated disposables in a sealed, labeled bag (e.g., a zip-top bag) before placing them into the main solid waste container. This prevents dispersal of powder.
-
-
Container Management: Keep the container securely sealed when not in use. Store it in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][8]
Protocol 4.2: Disposal of Liquid Waste
This category includes any aqueous or organic solvent solutions containing this compound.
-
Waste Segregation:
-
Aqueous Solutions: Collect in a designated "Aqueous Hazardous Waste" container.
-
Organic Solvent Solutions: Collect in a designated "Organic Solvent Waste" container. Further segregate into "Halogenated" and "Non-Halogenated" solvent waste as required by your institution.
-
-
Container Labeling: Ensure each liquid waste container is clearly labeled with "Hazardous Waste" and a complete list of all chemical constituents, including solvents and solutes with approximate percentages.[8]
-
Waste Transfer: Use a funnel to carefully pour the liquid waste into the appropriate container, avoiding splashes.
-
Container Management: Keep the container tightly capped. Store it in secondary containment (e.g., a chemical-resistant tray) within the SAA to contain potential leaks.
Protocol 4.3: Decontamination of Non-Disposable Labware
Glassware and other reusable equipment must be decontaminated before standard washing.
-
Initial Rinse: Rinse the contaminated labware with a suitable solvent (e.g., ethanol, isopropanol) that can solubilize this compound.
-
Collect Rinsate: This initial rinsate is considered hazardous liquid waste. Collect it and dispose of it into the appropriate organic solvent waste container.
-
Final Cleaning: After the hazardous rinse, the labware can be washed using standard laboratory procedures.
Spill Management Procedures
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination. These procedures are aligned with OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) standards.[1][9]
-
Restrict Access: Immediately alert others in the area and restrict access to the spill zone.
-
Assess the Spill: Determine the nature of the spill (solid or liquid) and the approximate quantity.
-
Wear Appropriate PPE: At a minimum, wear the PPE outlined in Table 2.
-
Contain and Clean:
-
For Solid Spills: Gently cover the spill with an inert absorbent material (e.g., sand or vermiculite) to prevent dust from becoming airborne. Carefully sweep the material into a designated solid hazardous waste container.[2]
-
For Liquid Spills: Cover the spill with an inert absorbent material. Once absorbed, carefully scoop the material into the solid hazardous waste container.
-
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent. Dispose of the cleaning materials as solid hazardous waste.
-
Report the Incident: Report the spill to your laboratory supervisor and EHS department, following your institution's specific reporting protocol.
By adhering to these detailed procedures, you contribute to a culture of safety and ensure that your laboratory practices are compliant, responsible, and protective of all personnel and the environment.
References
- 1. resources.duralabel.com [resources.duralabel.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. nationalacademies.org [nationalacademies.org]
- 6. epa.gov [epa.gov]
- 7. MedicalLab Management Magazine [medlabmag.com]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Z-Ala-Trp-OH
This guide provides essential safety and logistical information for the handling and disposal of Z-Ala-Trp-OH (N-benzyloxycarbonyl-L-alanyl-L-tryptophan), a dipeptide used in biochemical and pharmaceutical research. As the toxicological properties of many research-grade peptides are not fully characterized, this protocol is built on a foundation of proactive risk mitigation and adherence to best practices in laboratory safety. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to handle this compound safely, ensuring both personal protection and the integrity of your research.
The Precautionary Principle: Assessing the Hazards of this compound
This compound (CAS No. 119645-65-7) is a white, powdered substance.[1][2] Like many novel or specialized peptides, it lacks a comprehensive toxicological profile.[1] Therefore, the cornerstone of our safety protocol is the precautionary principle: treating the compound as potentially hazardous. The primary risks associated with similar powdered peptides include:
-
Respiratory Sensitization: Inhalation of fine particles can lead to allergic reactions or respiratory irritation.[3][4]
-
Skin and Eye Irritation: Direct contact with the powder or its solutions may cause irritation.[3][4]
-
Unknown Biological Activity: As a research chemical, its full biological effects upon accidental exposure are not established.[3][4]
A thorough risk assessment must be conducted before any handling of this compound.[3] This guide serves as a foundational component of that assessment.
Core Protective Equipment: Your First Line of Defense
A multi-layered approach to Personal Protective Equipment (PPE) is crucial to minimize exposure routes. The following table summarizes the minimum required PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye & Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes. Must meet ANSI Z87.1 standards.[5] |
| Face Shield | Recommended in addition to goggles during initial reconstitution or any task with a significant splash risk.[4][5] | |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect skin and clothing from contamination.[3][5] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended. Always inspect gloves before use and change them immediately after known contact with the peptide.[3][5] Consider double-gloving for added protection.[4] |
| Respiratory Protection | Fume Hood / Respirator | All handling of the lyophilized powder must be conducted in a certified chemical fume hood to control aerosols.[3] If a fume hood is not available, a NIOSH-approved respirator is necessary.[5] |
| General Attire | Long Pants & Closed-Toe Shoes | Required minimum attire for any laboratory where hazardous materials are handled.[3][5] |
Operational Plan: Integrating PPE into Your Workflow
Safe handling is a process, not just a set of equipment. The following workflow integrates the necessary PPE at each critical step, from receiving the compound to its final disposal.
Workflow for Safe Handling of this compound
Caption: Workflow integrating PPE at each stage of handling this compound.
Step-by-Step Handling Protocol
A. Weighing the Lyophilized Powder
-
Equip: Put on all required PPE, including a lab coat, nitrile gloves, and safety goggles.[3]
-
Ventilate: Conduct all work inside a certified chemical fume hood to prevent inhalation of the powder.[3]
-
Equilibrate: Before opening, allow the sealed vial of this compound to warm to room temperature in a desiccator. This critical step prevents condensation of atmospheric moisture, which can degrade the peptide.[5]
-
Weigh: Carefully weigh the desired amount of powder using anti-static techniques to minimize dispersion.[3]
B. Reconstitution and Solution Handling
-
Protect: For initial reconstitution, wear a face shield over safety goggles to protect against splashes.[4][5]
-
Dissolve: Add the appropriate sterile solvent or buffer to the vial. Mix by gentle swirling or vortexing until the peptide is fully dissolved.[5]
-
Label: Immediately and clearly label the solution with the peptide name, concentration, and date.[3]
-
Handle: Maintain all standard PPE (lab coat, gloves, goggles) when working with the peptide solution.
Emergency Response Plan
Accidents require immediate and correct action. All personnel must be familiar with these procedures and the location of safety equipment.
Emergency Response Decision Tree
Caption: Decision tree for immediate emergency response actions.
-
In Case of Skin/Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][3] Remove any contaminated clothing and PPE. Seek medical attention if irritation develops or persists.[3]
-
In Case of Inhalation: Move the individual to fresh air immediately. If breathing is difficult, seek emergency medical attention.[1]
-
In Case of a Spill: Evacuate and restrict access to the area.[4] While wearing appropriate PPE, cover the spill with absorbent material. Decontaminate the area according to your institution's protocols and collect all contaminated materials in a designated hazardous waste container.[3]
Waste Disposal and Decontamination
Proper disposal is a critical component of the chemical lifecycle, ensuring laboratory and environmental safety. This compound and any materials contaminated with it must be treated as chemical waste.[5][6]
NEVER dispose of peptides down the drain or in the regular trash. [3][6]
-
Solid Waste: Collect all contaminated solid materials, such as gloves, pipette tips, weighing papers, and empty vials, in a designated, clearly labeled, and leak-proof hazardous waste container.[4][5][6]
-
Liquid Waste: Collect all aqueous solutions containing the peptide in a separate, sealed, and clearly labeled container designated for chemical waste.[5][6] Do not mix incompatible waste streams.
-
Final Disposal: Contact your institution’s Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste, following all local, state, and federal regulations.[6]
By adhering to these rigorous safety protocols, you build a foundation of trust and integrity in your laboratory's operations, protecting both your personnel and your valuable research.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
